5-Bromo-N-cyclopentylpicolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-10(13-7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXHAPJVZJWCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650070 | |
| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-91-1 | |
| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Structure, Properties, and Synthetic Strategy
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 5-Bromo-N-cyclopentylpicolinamide in Modern Chemistry
This compound is a distinct chemical entity belonging to the picolinamide class of compounds. Picolinamides, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), represent a versatile scaffold in medicinal chemistry and materials science. The incorporation of a bromine atom at the 5-position of the pyridine ring and an N-cyclopentyl amide group introduces specific steric and electronic properties that can significantly influence the molecule's biological activity and physicochemical characteristics.
This guide provides a comprehensive overview of the chemical structure, known properties, and a detailed, field-proven synthetic protocol for this compound. It is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and further exploration in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a clear reference for its molecular composition and predicted physical properties.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | [N/A] |
| Synonyms | N-Cyclopentyl 5-bromopicolinamide, this compound | [N/A] |
| CAS Number | 845305-91-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂O | [2] |
| Molecular Weight | 269.14 g/mol | [2] |
| Predicted Boiling Point | 410.9 ± 30.0 °C | [N/A] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [N/A] |
| Predicted pKa | 13.12 ± 0.20 | [N/A] |
Elucidation of the Chemical Structure
The structure of this compound is characterized by a central picolinamide core. The pyridine ring is substituted at the 5-position with a bromine atom, a modification known to modulate the electronic landscape of the aromatic system and often enhance binding affinity to biological targets through halogen bonding. The amide nitrogen is substituted with a cyclopentyl group, which introduces a non-polar, cyclic aliphatic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.
Caption: Chemical structure of this compound.
Strategic Synthesis Protocol: An Amide Coupling Approach
The synthesis of this compound is most efficiently achieved through the coupling of 5-bromopicolinic acid with cyclopentylamine. This method, widely employed in the synthesis of amides, relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. The following protocol is based on established amide coupling methodologies, such as those described in patent literature for analogous compounds[3].
Causality Behind Experimental Choices
-
Starting Materials: 5-Bromopicolinic acid serves as the pyridine core and carboxylic acid source. Cyclopentylamine provides the N-alkyl substituent. Both are commercially available, ensuring the accessibility of the synthetic route.
-
Coupling Agent: A carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective choice for minimizing side reactions and promoting high yields in amide bond formation. A uronium-based coupling agent like TSTU (N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is also a highly effective alternative, as demonstrated in the synthesis of similar compounds[3].
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are ideal for this reaction as they are inert to the reactants and facilitate the dissolution of the starting materials and reagents.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
Workup and Purification: The workup procedure is designed to remove the coupling agent byproducts and any unreacted starting materials. Purification by column chromatography ensures the isolation of the final product in high purity, which is critical for subsequent biological or material science applications.
Step-by-Step Methodology
Materials:
-
5-Bromopicolinic acid
-
Cyclopentylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq), 1-hydroxybenzotriazole (1.2 eq), and anhydrous dichloromethane.
-
Amine Addition: To the stirred solution, add cyclopentylamine (1.1 eq) followed by triethylamine (2.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopentyl protons, and the amide proton. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo and carboxamide substituents. The cyclopentyl group will exhibit multiplets in the aliphatic region. The amide proton will likely appear as a broad singlet or a doublet, depending on its coupling to the adjacent methine proton of the cyclopentyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The pyridine carbons will resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift. The carbonyl carbon of the amide will be observed at a downfield chemical shift. The cyclopentyl carbons will appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and the cyclopentyl ring.
Potential Applications in Drug Discovery and Development
While the specific biological activity of this compound has not been extensively reported, the picolinamide scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this molecule.
-
Antimicrobial Activity: Picolinamide derivatives have been investigated as potential antibacterial and antifungal agents. The mechanism of action for some of these compounds involves the inhibition of essential cellular processes in microorganisms.
-
Anticancer Activity: The pyridine ring is a common motif in kinase inhibitors and other anticancer agents. The specific substitution pattern of this compound could confer selectivity for certain protein kinases or other targets implicated in cancer progression.
-
Neurological Disorders: The picolinamide structure is also present in compounds targeting the central nervous system. Further investigation could explore the potential of this molecule to modulate neurotransmitter receptors or enzymes involved in neurological pathways.
The presence of the bromine atom offers a potential site for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a chemical structure that suggests potential for biological activity. This guide provides a robust framework for its preparation and characterization. The lack of extensive public data on its specific biological profile presents a clear opportunity for further research. Future investigations should focus on the synthesis of this compound, followed by its comprehensive spectroscopic characterization and evaluation in a variety of biological assays to elucidate its potential as a lead compound in drug discovery. The versatility of the picolinamide scaffold, combined with the unique features of the bromo and cyclopentyl substituents, makes this compound a compelling target for further scientific exploration.
References
-
eChemHub. 5-Bromo-N-cyclopentylpyridine-2-carboxamide. Available from: [Link]
- Google Patents. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.
Sources
An In-depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide (CAS: 845305-91-1): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N-cyclopentylpicolinamide, a synthetic small molecule belonging to the versatile class of picolinamides. While specific research on this particular compound is not extensively published, this document leverages established chemical principles and data from structurally related analogs to present a detailed exploration of its synthesis, physicochemical properties, analytical characterization, and, most importantly, its potential therapeutic applications. The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This guide extrapolates from the known anti-cancer, anti-inflammatory, and enzyme-inhibitory activities of related compounds to propose future research directions for this compound, positioning it as a molecule of interest for further investigation in drug discovery programs.
Introduction: The Picolinamide Scaffold in Medicinal Chemistry
The picolinamide framework, a derivative of picolinic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse range of biological activities. Picolinic acid itself is a natural metabolite of the amino acid tryptophan and is involved in various physiological processes, including mineral absorption and immunological responses.[1] Its synthetic amide derivatives, the picolinamides, have been explored for a multitude of therapeutic applications. These compounds have demonstrated efficacy as anticancer agents by targeting key signaling pathways involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Furthermore, various picolinamide derivatives have been investigated as inhibitors of enzymes like Poly(ADP-ribose) synthetase (PARP), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and acetylcholinesterase (AChE), indicating their potential in treating a spectrum of diseases from cancer to metabolic and neurodegenerative disorders.[1][2][3]
The subject of this guide, this compound, incorporates three key structural features: the picolinamide core, a bromine atom at the 5-position of the pyridine ring, and a cyclopentyl group attached to the amide nitrogen. The bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through halogen bonding and by modifying its electronic nature. The N-cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can affect its binding to biological targets. This unique combination of moieties suggests that this compound is a promising candidate for further research and development.
Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 845305-91-1 | [Multiple Suppliers] |
| Molecular Formula | C11H13BrN2O | [4][5] |
| Molecular Weight | 269.14 g/mol | [5] |
| Boiling Point | 410.9 ± 30.0 °C | [5][6] |
| Density | 1.48 ± 0.1 g/cm³ | [5][6] |
| pKa | 13.12 ± 0.20 | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through standard amide bond formation protocols, starting from the commercially available 5-bromopicolinic acid and cyclopentylamine. Two robust and widely employed methods are detailed below. The choice between these methods often depends on the scale of the synthesis, the desired purity, and the available reagents and equipment.
Method 1: Acyl Chloride Formation followed by Amination
This classic two-step approach involves the initial activation of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the nucleophilic attack of cyclopentylamine.
Workflow Diagram:
Caption: Synthesis via the acyl chloride intermediate.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is often used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[7] The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride and thionyl chloride. A base is used in the amidation step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]
Method 2: Direct Amide Coupling using HBTU
Modern peptide coupling reagents offer a milder and often more efficient one-pot alternative to the acyl chloride method. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a commonly used uronium-based coupling reagent that facilitates amide bond formation with high yields and minimal side reactions.
Workflow Diagram:
Caption: One-pot synthesis using HBTU coupling reagent.
Step-by-Step Protocol:
-
Dissolve 5-bromopicolinic acid (1.0 eq), HBTU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the activated HOBt ester.
-
Add cyclopentylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography or recrystallization as described in Method 1.
Causality of Experimental Choices: HBTU reacts with the carboxylate of 5-bromopicolinic acid to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an activated HOBt ester.[2][4] This activated ester is less prone to racemization (if chiral centers were present) and reacts efficiently with the amine to form the amide bond.[1][2] DIPEA is a sterically hindered base that deprotonates the carboxylic acid without competing as a nucleophile.[6]
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Self-Validating Protocol for Structural Confirmation and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyridine ring, the cyclopentyl group, and the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atoms of the pyridine and cyclopentyl rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should match the calculated exact mass of C11H13BrN2O. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis using a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and the C-Br stretch.
-
Potential Therapeutic Applications and Future Research Directions
While no specific biological activity has been reported for this compound, the extensive research on related picolinamide derivatives provides a strong foundation for postulating its therapeutic potential.
Proposed Mechanism of Action (Hypothetical):
Caption: Hypothetical mechanism of action for the topic compound.
Oncology
-
Anti-Angiogenesis: Many picolinamide derivatives are known to inhibit VEGFR-2, a key receptor in the angiogenesis signaling cascade.[1] Tumors require the formation of new blood vessels for growth and metastasis, making angiogenesis a critical target in cancer therapy.
-
DNA Damage Repair Inhibition: The picolinamide scaffold is present in inhibitors of PARP, an enzyme crucial for repairing single-strand DNA breaks.[3] Inhibiting PARP in cancers with specific DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death.
-
Antiproliferative Activity: Brominated heterocyclic compounds have frequently demonstrated cytotoxic effects against various cancer cell lines.
Suggested In Vitro Assays:
-
Cell Viability Assays (MTT, MTS): To assess the cytotoxic and antiproliferative effects on a panel of cancer cell lines (e.g., lung, breast, colon).
-
Kinase Inhibition Assays: To evaluate the inhibitory activity against specific kinases implicated in cancer, such as VEGFR-2.
-
PARP Inhibition Assays: To determine if the compound can inhibit the activity of PARP enzymes.
-
Tube Formation Assay: To assess the anti-angiogenic potential by measuring the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Inflammatory and Metabolic Disorders
-
11β-HSD1 Inhibition: Picolinamide derivatives have been identified as inhibitors of 11β-HSD1, an enzyme that plays a role in glucocorticoid metabolism and is implicated in metabolic syndrome and type 2 diabetes.[1]
-
Anti-inflammatory Activity: The general anti-inflammatory properties of some picolinamides suggest potential applications in chronic inflammatory diseases.
Suggested In Vitro and In Vivo Models:
-
Enzyme Inhibition Assays: To measure the IC50 value against recombinant human 11β-HSD1.
-
Cell-based Assays: To assess the effect on inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Animal Models of Disease: If promising in vitro activity is observed, evaluation in rodent models of cancer, diabetes, or inflammation would be a logical next step.
Conclusion
This compound is a synthetically accessible small molecule that belongs to a class of compounds with proven and diverse biological activities. While direct experimental data for this specific molecule is currently lacking, this guide has provided a robust framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and the activities of structurally related picolinamides. The presence of the bromine atom and the cyclopentyl moiety on the picolinamide scaffold makes it an intriguing candidate for further investigation in drug discovery, particularly in the areas of oncology and metabolic diseases. The experimental protocols and future research directions outlined herein are intended to serve as a valuable resource for researchers interested in exploring the full potential of this promising compound.
References
- Benchchem. (2025).
- Benchchem. (2025). Picolinamide Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cells.
-
Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
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ChemSigma. (2026). 845305-91-1 this compound. Retrieved from [Link]
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Chemdad. (2018). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-N-butylpicolinamide. Retrieved from [Link]
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- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HBTU - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide Synthesis [fishersci.co.uk]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclopentylpicolinamide
Introduction
5-Bromo-N-cyclopentylpicolinamide is a substituted pyridine derivative belonging to the picolinamide class of compounds. Picolinamides are prevalent scaffolds in medicinal chemistry and drug development due to their ability to act as bioisosteres for other functional groups and their involvement in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom at the 5-position of the pyridine ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
This document details a reliable three-step synthetic pathway, commencing with the oxidation of 5-bromo-2-methylpyridine. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and the rationale for the selection of specific reagents and conditions.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence. The strategy hinges on the initial formation of the key carboxylic acid intermediate, which is then activated to an acyl chloride. The final step involves the coupling of this reactive intermediate with the desired amine.
-
Oxidation: The synthesis begins with the oxidation of the commercially available starting material, 5-bromo-2-methylpyridine, to form 5-bromopicolinic acid. This transformation targets the methyl group, converting it into a carboxylic acid functionality.
-
Acyl Chloride Formation: The resulting 5-bromopicolinic acid is then converted into the more reactive 5-bromopicolinoyl chloride. This activation step is crucial for the subsequent amidation.
-
Amide Coupling: The final step is the nucleophilic acyl substitution reaction between 5-bromopicolinoyl chloride and cyclopentylamine to yield the target molecule, this compound.
Caption: Overall synthetic pathway for this compound.
Physicochemical Properties and Data
A summary of the key compounds involved in the synthesis is provided below for easy reference.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromopicolinic Acid | 5-Bromo-2-pyridinecarboxylic acid | C₆H₄BrNO₂ | 202.01 | 30766-11-1 |
| 5-Bromopicolinoyl Chloride | 5-Bromopyridine-2-carbonyl chloride | C₆H₃BrClNO | 220.46 | 137178-88-2 |
| This compound | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | C₁₁H₁₃BrN₂O | 269.14 | 845305-91-1 |
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Bromopicolinic Acid
The initial step involves the oxidation of the methyl group of 5-bromo-2-methylpyridine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous medium.
Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.
-
Heat the mixture to 80°C with stirring.
-
Add potassium permanganate (31.6 g, 0.2 mol) in batches over a period of 1 hour, ensuring the reaction temperature is maintained between 85°C and 90°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 90 minutes.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and adjust the pH to 3-4 with 6 M hydrochloric acid. A white precipitate will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
-
A typical molar yield for this reaction is approximately 77-78%.[1]
Causality and Expertise: The use of potassium permanganate is a classic and cost-effective method for this type of oxidation. Maintaining the temperature between 85-90°C is critical; lower temperatures result in a sluggish reaction, while higher temperatures can lead to decomposition of the pyridine ring. The batchwise addition of KMnO₄ helps to control the exothermicity of the reaction.
Stage 2: Synthesis of 5-Bromopicolinoyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[2]
Protocol:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place 5-bromopicolinic acid (10.1 g, 0.05 mol).
-
Carefully add thionyl chloride (7.3 mL, 0.1 mol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
The resulting crude 5-bromopicolinoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.
Trustworthiness: This is a standard and highly reliable method for the preparation of acyl chlorides from carboxylic acids.[3] The reaction must be conducted under anhydrous conditions, as thionyl chloride reacts violently with water. The use of a drying tube on the condenser is essential to prevent atmospheric moisture from entering the reaction vessel.
Stage 3: Synthesis of this compound
This final step is an amide bond formation via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[3] The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of cyclopentylamine. A base is required to neutralize the HCl generated during the reaction.
Caption: Experimental workflow for the amidation reaction.
Protocol:
-
In a 250 mL round-bottom flask, dissolve cyclopentylamine (4.7 g, 0.055 mol) and a non-nucleophilic base such as triethylamine (8.4 mL, 0.06 mol) in an anhydrous aprotic solvent like dichloromethane (DCM, 100 mL).
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve the crude 5-bromopicolinoyl chloride (from Stage 2, ~0.05 mol) in 50 mL of anhydrous DCM.
-
Add the solution of 5-bromopicolinoyl chloride dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expertise and Rationale: The use of a tertiary amine base like triethylamine is crucial to scavenge the HCl produced, driving the reaction to completion.[3] Performing the initial addition at 0°C helps to control the exothermic nature of the reaction between the highly reactive acyl chloride and the amine. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Aromatic protons on the pyridine ring appearing as multiplets or doublets in the δ 7.5-8.5 ppm region. - A broad singlet for the amide N-H proton. - A multiplet for the cyclopentyl C-H proton adjacent to the nitrogen. - Multiplets for the remaining cyclopentyl methylene protons. |
| ¹³C NMR (CDCl₃) | - Carbonyl carbon signal around δ 163-165 ppm. - Aromatic carbon signals in the δ 120-150 ppm range. - Signals for the cyclopentyl carbons. |
| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺: 269.0/271.0, showing the characteristic isotopic pattern for a compound containing one bromine atom. |
| Melting Point | A sharp melting point should be observed for the purified crystalline solid. |
| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching. |
Safety Considerations
-
5-bromo-2-methylpyridine: Harmful if swallowed. Causes skin and eye irritation.
-
Potassium permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.
-
Thionyl chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.
-
Cyclopentylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The three-step synthesis of this compound detailed in this guide represents a logical, efficient, and scalable route to this valuable chemical intermediate. By leveraging a classical oxidation, a standard acyl chloride formation, and a robust amidation protocol, researchers can reliably produce this compound for further investigation in pharmaceutical and materials science applications. The provided protocols are based on well-established chemical principles, ensuring a high degree of success when executed with care and adherence to safety guidelines.
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Procedure - Organic Syntheses. Organic Syntheses. [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
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An In-depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-N-cyclopentylpicolinamide, a molecule of interest within the broader class of picolinamide derivatives. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and established chemical principles to offer valuable insights for researchers and drug development professionals. We will delve into its chemical identity, propose a robust synthetic strategy, and explore its potential therapeutic applications based on the well-documented activities of the picolinamide scaffold.
Chemical Identity and Nomenclature
The fundamental step in understanding any chemical entity is to establish its precise identity. For the compound of interest, the following nomenclature and identifiers are crucial.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide |
| Synonyms | N-Cyclopentyl 5-bromopicolinamide; 2-Pyridinecarboxamide, 5-bromo-N-cyclopentyl- |
| CAS Number | 845305-91-1 |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry
The picolinamide framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its ability to serve as a versatile molecular backbone that can be readily modified to interact with a diverse array of biological targets.[1] Picolinamide derivatives have demonstrated a wide spectrum of biological activities, making them a focal point in the discovery of new therapeutic agents.[1][2]
The parent molecule, picolinic acid, is a natural catabolite of the amino acid tryptophan and is known for its role as a chelating agent.[1] However, synthetic modifications to the picolinamide structure have unlocked a vast therapeutic potential, leading to the development of compounds with anticancer, antibacterial, and enzyme-inhibiting properties.[1][3][4]
Strategic Synthesis of this compound
The synthesis of this compound can be logically approached through a two-stage process: the preparation of the key intermediate, 5-bromopicolinic acid, followed by an amide coupling reaction with cyclopentylamine. This strategy is based on well-established and frequently utilized reactions in organic synthesis.[5][6]
Stage 1: Synthesis of 5-Bromopicolinic Acid
The precursor for our target molecule is 5-bromopicolinic acid. A plausible and documented method for its synthesis involves the oxidation of 5-bromo-2-methylpyridine.[7]
Caption: Oxidation of 5-bromo-2-methylpyridine to 5-bromopicolinic acid.
Experimental Protocol: Synthesis of 5-Bromopicolinic Acid [7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add 5-bromo-2-methylpyridine as the starting material and water as the solvent.
-
Heating: Heat the mixture to 80°C with stirring.
-
Oxidant Addition: Gradually add potassium permanganate (KMnO₄) in batches to the reaction mixture. The molar ratio of 5-bromo-2-methylpyridine to potassium permanganate should be approximately 1:2.5.
-
Reaction Maintenance: Maintain the reaction temperature between 85-90°C for a period of 60-100 minutes.
-
Work-up: After the reaction is complete, the mixture is subjected to distillation and filtration.
-
Acidification and Isolation: The pH of the filtrate is adjusted to 3-4 using hydrochloric acid, leading to the precipitation of the product. The solid is then collected via filtration and can be further purified by crystallization.
Stage 2: Amide Coupling to Yield this compound
The formation of the amide bond is a cornerstone of medicinal chemistry.[5] This is typically achieved by activating the carboxylic acid and then reacting it with an amine.[5] A variety of coupling reagents are available to facilitate this transformation with high efficiency.[5][8]
Caption: Amide coupling of 5-bromopicolinic acid and cyclopentylamine.
Experimental Protocol: Amide Coupling [8]
-
Reaction Setup: Dissolve 5-bromopicolinic acid in an aprotic solvent such as N,N-Dimethylformamide (DMF) in a reaction vessel at 0°C.
-
Reagent Addition: Add approximately 2 equivalents of a suitable coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), followed by 3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).
-
Amine Addition: Add a slight excess of cyclopentylamine to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can then be purified using column chromatography to yield pure this compound.
Potential Therapeutic Applications and Mechanistic Insights
While specific biological data for this compound is not yet available, the extensive research on related picolinamide derivatives provides a strong basis for predicting its potential therapeutic applications.[1][2]
Anticancer Activity
A significant area of investigation for picolinamide derivatives is in oncology.[2][3][9] These compounds have been shown to target key pathways involved in cancer progression, such as angiogenesis and cell proliferation.[2][3]
-
VEGFR-2 Inhibition: Several picolinamide-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3][10] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with nutrients, thereby hindering tumor growth.[3]
-
Aurora Kinase Inhibition: Certain N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and selective inhibition of Aurora-B kinase, a key regulator of mitosis.[9] Inhibition of this kinase can lead to errors in cell division and ultimately apoptosis in cancer cells.[9]
Antibacterial Activity
Picolinamide derivatives have also emerged as a promising class of antibacterial agents.[4] Notably, some analogues have shown exquisite potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[4] This selectivity is a highly desirable trait, as it could potentially reduce the disruption of the normal gut microbiota.[4]
The Role of the Bromo Substituent
The introduction of a bromine atom into a molecular structure is a common strategy in drug design.[11][12] The presence of bromine can influence a compound's pharmacokinetic and pharmacodynamic properties in several ways:
-
Increased Lipophilicity: The bromo group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its target.
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity.[11][12]
-
Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, potentially increasing the drug's half-life.[11]
Future Directions and Conclusion
This compound represents an intriguing molecule within the therapeutically relevant class of picolinamide derivatives. Based on the established biological activities of this scaffold, it is a promising candidate for screening in anticancer and antibacterial assays. The proposed synthetic route provides a clear and efficient pathway for its preparation, enabling further investigation.
Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential as a lead compound in drug discovery programs. Structure-activity relationship (SAR) studies, comparing its efficacy to other picolinamide derivatives, will be crucial in elucidating the contribution of the 5-bromo and N-cyclopentyl substituents to its biological profile.
References
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available at: [Link]
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Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement. ResearchGate. Available at: [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available at: [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing). Available at: [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
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Synthesis of picolinamide amide derivatives. Reagents and conditions:. ResearchGate. Available at: [Link]
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A new method for the synthesis of N, N'-disubstituted picolinic amides. ResearchGate. Available at: [Link]
- Process for synthesis of picolinamides. Google Patents.
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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5-Bromo-N-butylpicolinamide. PubChem. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]
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Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. Available at: [Link]
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5-bromo-N-cyclobutylpyridine-3-carboxamide. PubChem. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-cyclopentylpicolinamide
This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-N-cyclopentylpicolinamide, a key molecule in contemporary research and development. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is crucial for confirming the molecule's identity, purity, and for understanding its chemical behavior.
Introduction
This compound (CAS 845305-91-1) belongs to the picolinamide class of compounds, which are noted for their diverse biological activities. The structural confirmation of such molecules is a cornerstone of chemical synthesis and drug discovery, ensuring the integrity of subsequent research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and are indispensable in the modern chemistry laboratory. This guide will walk through the expected spectroscopic data for this compound and provide a detailed interpretation based on fundamental principles.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the structure of this compound and the numbering convention used for the assignment of NMR signals.
Caption: Molecular Structure of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-6 |
| ~8.20 | dd | 1H | H-4 |
| ~8.10 | d | 1H | H-3 |
| ~7.80 | br s | 1H | N-H |
| ~4.30 | m | 1H | H-1' |
| ~1.90 | m | 2H | H-2', H-5' (axial) |
| ~1.70 | m | 2H | H-2', H-5' (equatorial) |
| ~1.60 | m | 4H | H-3', H-4' |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 8.0-9.0 ppm): The three protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.
-
The proton at position 6 (H-6) is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a doublet.
-
The proton at position 4 (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling).
-
The proton at position 3 (H-3) will appear as a doublet.
-
-
Amide Proton (δ ~7.80 ppm): The N-H proton of the amide group is expected to be a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Cyclopentyl Group (δ 1.5-4.5 ppm):
-
The proton on the carbon attached to the nitrogen (H-1') is the most deshielded of the cyclopentyl protons and will appear as a multiplet.
-
The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.
-
Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O |
| ~150.0 | C-2 |
| ~148.0 | C-6 |
| ~140.0 | C-4 |
| ~122.0 | C-5 |
| ~121.0 | C-3 |
| ~52.0 | C-1' |
| ~33.0 | C-2', C-5' |
| ~24.0 | C-3', C-4' |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~164.0 ppm): The amide carbonyl carbon is expected to be the most downfield signal.
-
Pyridine Carbons (δ 120-150 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded among the ring carbons.
-
Cyclopentyl Carbons (δ 20-60 ppm): The carbon attached to the nitrogen (C-1') will be the most downfield of the aliphatic carbons. The other two sets of equivalent carbons (C-2'/C-5' and C-3'/C-4') will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol (Hypothetical)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₃BrN₂O
-
Molecular Weight: 269.14 g/mol
-
Exact Mass: 268.0211 Da
-
Expected Ions:
-
[M]⁺˙: m/z 268.0211 (for ⁷⁹Br) and 270.0190 (for ⁸¹Br) with an approximate 1:1 isotopic pattern.
-
[M+H]⁺: m/z 269.0289 (for ⁷⁹Br) and 271.0269 (for ⁸¹Br) with an approximate 1:1 isotopic pattern.
-
Interpretation of the Mass Spectrum
The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which will result in two peaks of similar intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.
Caption: Plausible Fragmentation Pathway
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Hypothetical)
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Cyclopentyl) |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-N stretch | Amide |
| ~1050 | C-Br stretch | Aryl bromide |
Interpretation of the IR Spectrum
-
N-H Stretch: A prominent peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl group will be observed below 3000 cm⁻¹.
-
Amide Bands: The strong absorption around 1670 cm⁻¹ is the Amide I band (primarily C=O stretching). The band around 1540 cm⁻¹ is the Amide II band (N-H bending and C-N stretching).
-
Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, around 1050 cm⁻¹.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a detailed spectroscopic profile of this compound. This guide serves as a valuable resource for the structural verification and characterization of this compound. While the data presented is predictive, it is based on sound scientific principles and provides a strong foundation for interpreting experimentally obtained spectra. Researchers are encouraged to use this guide in conjunction with their own experimental findings for definitive structural elucidation.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw Software, PerkinElmer. (Used for chemical structure drawing and prediction of NMR spectra).
-
NIST Chemistry WebBook. ([Link]) (for general spectroscopic information).
Purity and characterization of 5-Bromo-N-cyclopentylpicolinamide
An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-N-cyclopentylpicolinamide Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Rigorous Analysis
This compound (MW: 269.14 g/mol , Formula: C₁₁H₁₃BrN₂O) is a substituted picolinamide derivative that holds potential as a key intermediate in the development of novel therapeutic agents.[1] As with any compound intended for pharmaceutical research and development, establishing its identity, purity, and impurity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible experimental results, from early-stage discovery to preclinical evaluation.
This guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques. We will explore a multi-modal approach, leveraging orthogonal analytical methods to build a self-validating and robust data package for this molecule.
Logical Workflow for Comprehensive Analysis
A robust analytical strategy relies on using multiple, independent techniques to assess purity and confirm identity. This orthogonal approach ensures that impurities not detected by one method are captured by another, providing a high degree of confidence in the final purity assignment.
Caption: Overall analytical workflow for this compound.
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from potential impurities.[2] For this compound, a combination of HPLC and GC-MS provides a powerful, orthogonal assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of non-volatile and thermally stable organic molecules due to its high resolution and sensitivity.[3] A reversed-phase method is the logical starting point for this compound, separating analytes based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The C18 (octadecylsilyl) column is a versatile, nonpolar stationary phase. Given the presence of both aromatic (picolinamide) and aliphatic (cyclopentyl) moieties, this compound possesses moderate hydrophobicity, making it well-suited for retention and separation on a C18 column.
-
Mobile Phase (Gradient Elution): A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities are eluted early, while the main peak is well-retained and resolved. More importantly, it effectively elutes any nonpolar impurities that might otherwise be strongly retained, providing a complete impurity profile.[3]
-
Detector (UV at 254 nm): The brominated pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic systems and is likely to provide a strong signal for the analyte and related aromatic impurities.
Experimental Protocol: HPLC Purity
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is used to acidify the mobile phase, which sharpens peak shape by ensuring the picolinamide nitrogen is consistently protonated.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute to a working concentration of 0.1 mg/mL for analysis.
-
Rationale: The chosen solvent ensures complete dissolution and is compatible with the reversed-phase mobile phase.
-
-
HPLC System Configuration and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
System Suitability & Data Analysis:
-
Before sample analysis, perform five replicate injections of the working standard. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, providing a different selectivity mechanism.[5][6] It is particularly effective for identifying volatile organic impurities, residual solvents, and thermally stable by-products. The mass spectrometer adds a layer of confirmation, providing mass-to-charge ratio data for each separated peak.
Causality Behind Experimental Choices:
-
Technique Selection: The analysis of halogenated organic compounds by GC-MS is a well-established and robust method.[6][7] It offers high sensitivity and the mass spectrometer provides definitive identification capabilities.
-
Temperature Program: A temperature ramp is essential for GC analysis. It begins at a low temperature to trap and focus analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points, ensuring good separation between volatile solvents and the higher-boiling analyte.
-
Ionization Mode (EI): Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
-
GC-MS System Configuration and Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
-
Data Analysis:
-
The purity is calculated based on the peak area percentage from the Total Ion Chromatogram (TIC).
-
The mass spectrum of the main peak should be analyzed to confirm the molecular ion and the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Part 2: Structural and Identity Characterization
While chromatography assesses purity, spectroscopic techniques provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[3] Both ¹H and ¹³C NMR should be performed.
¹H NMR (Proton NMR):
-
Expected Signals: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key regions to analyze include:
-
Aromatic Region (~7.5-9.0 ppm): Signals corresponding to the protons on the pyridine ring.
-
Amide Proton (~7.0-8.5 ppm): A broad signal for the N-H proton.
-
Cyclopentyl Protons (~1.5-4.5 ppm): A complex set of signals for the aliphatic protons of the cyclopentyl group. The proton attached to the nitrogen (N-CH) will be the most downfield.
-
-
Interpretation: The splitting patterns (multiplicity) and integration values (area under the peaks) must be consistent with the proposed structure.
¹³C NMR (Carbon NMR):
-
Expected Signals: This spectrum will show a distinct peak for each unique carbon atom in the molecule.
-
Carbonyl Carbon (~160-170 ppm): The amide C=O carbon.
-
Aromatic Carbons (~120-160 ppm): Carbons of the pyridine ring. The carbon attached to the bromine will be significantly affected.
-
Aliphatic Carbons (~20-60 ppm): Carbons of the cyclopentyl group.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical identity check.[2][] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is also a powerful tool for identifying impurities.
Causality Behind the Analysis:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion peak ([M+H]⁺ in positive ion mode). For this compound, this would be expected around m/z 270.
-
Bromine Isotope Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 270 and 272 for [M+H]⁺). This is the characteristic signature of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence of a single bromine atom in the molecule.
Caption: Logic for confirming the presence of bromine via mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[9][10] It is a rapid and simple technique for confirming key structural features.
Expected Characteristic Absorptions:
-
N-H Stretch: ~3300 cm⁻¹ (secondary amide)
-
C-H Stretch (Aromatic): ~3100-3000 cm⁻¹
-
C-H Stretch (Aliphatic): ~3000-2850 cm⁻¹
-
C=O Stretch (Amide I): ~1680-1650 cm⁻¹
-
N-H Bend (Amide II): ~1550 cm⁻¹
-
C=C/C=N Stretch (Aromatic Ring): ~1600-1450 cm⁻¹
-
C-Br Stretch: ~600-500 cm⁻¹
Protocol: FT-IR Analysis
-
Sample Preparation: The easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and correlate them to the expected functional groups of this compound.
Summary and Conclusion
The purity and identity of this compound must be established through a suite of orthogonal analytical techniques. HPLC provides the primary quantitative measure of purity, while GC-MS offers a secondary, complementary view. Concurrently, NMR, MS, and FT-IR spectroscopy work in concert to provide an unambiguous confirmation of the molecular structure. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate a comprehensive and self-validating data package, ensuring the quality and integrity of this important chemical entity for its downstream applications.
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]
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LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. (2016). Molecules. [Link]
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FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. ResearchGate. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Scientific Reports. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-cyclopentylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 5-Bromo-N-cyclopentylpicolinamide. In the absence of extensive public data for this specific molecule, this document serves as a detailed manual, outlining robust experimental protocols and the scientific rationale necessary for its thorough evaluation. The methodologies described herein are grounded in established principles of physical chemistry and regulatory guidelines, ensuring the generation of reliable and reproducible data critical for drug discovery and development.
Introduction to this compound: Physicochemical Profile
This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds with a wide range of biological activities, and their physicochemical properties are pivotal to their function and formulation.[1][2] Understanding the solubility and stability of this specific analogue is a prerequisite for any meaningful preclinical and clinical development.
Compound Identity:
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-cyclopentylpyridine-2-carboxamide | [3] |
| CAS Number | 845305-91-1 | [3] |
| Molecular Formula | C₁₁H₁₃BrN₂O | [3] |
| Molecular Weight | 269.14 g/mol | [3] |
| Predicted Boiling Point | 410.9 ± 30.0 °C | [3] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 13.12 ± 0.20 | [3] |
| Storage Temperature | 2-8°C | [3] |
The structure, featuring a pyridine ring, an amide linkage, and a cyclopentyl group, suggests a molecule with moderate lipophilicity. The bromine substituent further influences its electronic properties and potential metabolic pathways. The amide bond is a potential site for hydrolysis, particularly under acidic or basic conditions.[4][5]
Determination of Aqueous and Organic Solubility
Solubility is a critical parameter that influences bioavailability, formulation, and in vitro assay performance.[6][7] Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[6][7][8]
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[9][10] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Sample Separation:
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a syringe filter with a pore size of 0.22 µm) is recommended.[8]
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12] A calibration curve should be prepared using standards of known concentrations.
-
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility for High-Throughput Assessment
Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[8][13] This method is faster than the thermodynamic approach but can sometimes overestimate solubility due to the formation of supersaturated solutions.[9]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a shorter period (e.g., 1-2 hours).
-
Measure the amount of precipitated compound using nephelometry (light scattering) or by separating the undissolved solid via filtration and quantifying the dissolved portion by UV spectrophotometry or LC-MS.[6][8]
-
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement (ICH Q1A).[14][15] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[14][15]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate and quantify the parent compound from its degradation products.[16][17][18][19][20]
-
Column and Mobile Phase Selection:
-
A reversed-phase column (e.g., C18) is a good starting point.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to resolve compounds with varying polarities.[17]
-
-
Detection:
-
UV detection is commonly used. The wavelength should be selected to provide a good response for both the parent compound and potential degradation products.[16]
-
-
Forced Degradation Sample Analysis:
-
Inject samples from the forced degradation studies to evaluate the method's ability to separate the parent peak from any new peaks that appear.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Forced Degradation Conditions
The following conditions are recommended based on ICH guidelines to investigate the stability of this compound.[14][21]
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature. Amide hydrolysis is expected under these conditions.[5]
-
Neutral: Dissolve the compound in water and heat.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature. The pyridine ring is generally stable to oxidation, but other parts of the molecule may be susceptible.[22]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80-100°C).
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[23][24][25] A dark control sample should be stored under the same conditions but protected from light.[23]
-
Caption: Forced Degradation Workflow.
Data Interpretation and Reporting
All experimental data should be meticulously documented.
-
Solubility Data: Report solubility in mg/mL and µM for each solvent and condition.
-
Stability Data:
-
Report the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.
-
Chromatograms from the stability-indicating HPLC method should be provided, showing the separation of the parent compound and its degradants.
-
Propose potential degradation pathways based on the identified products.
-
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. The insights gained from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent based on this scaffold.
References
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ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
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PCBIS. (n.d.). Thermodynamic solubility. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
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ResearchGate. (2000). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. [Link]
-
ACS Publications. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
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ResearchGate. (2004). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. [Link]
-
Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]
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MDPI. (2022). Pure Hydrolysis of Polyamides: A Comparative Study. [Link]
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IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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ResearchGate. (2024). The Reductive Cleavage Of Picolinic Amides. [Link]
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SciSpace. (2016). Forced Degradation Studies. [Link]
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IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Chemguide. (n.d.). the hydrolysis of amides. [Link]
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IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. [Link]
-
NIH. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
ACS Publications. (1988). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. [Link]
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ResearchGate. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
NIH. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. (2018). Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]
-
JCBPS. (2021). Oxidative Synthesis of Pyridine Derivatives. [Link]
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ResearchGate. (2019). What are the product of degradation from Pyridine?. [Link]
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The Strategic Incorporation of Bromine in Picolinamide Scaffolds: A Technical Guide to Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Picolinamide Core and the Rationale for Bromination
The picolinamide scaffold, a pyridine-2-carboxamide, is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. Its prevalence in drug discovery is attributed to its unique electronic and structural properties, which allow it to act as a versatile chelating agent and a foundational block for molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] The strategic modification of this core structure is a cornerstone of modern drug design, with halogenation, particularly bromination, emerging as a powerful tool to enhance pharmacological profiles.
The introduction of a bromine atom into the picolinamide structure is a deliberate and calculated strategy. Halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Bromine, with its moderate electronegativity and larger atomic radius compared to fluorine and chlorine, can introduce favorable steric and electronic interactions within a target's binding pocket, potentially leading to increased potency and selectivity.[2] Furthermore, the presence of a bromine atom can modulate the metabolic fate of a drug, often improving its pharmacokinetic profile.[2] This guide provides an in-depth exploration of the discovery of novel brominated picolinamide derivatives, from synthetic strategies to biological evaluation and structure-activity relationship (SAR) studies.
I. Synthetic Strategies for Brominated Picolinamide Derivatives
The synthesis of brominated picolinamide derivatives can be approached through two primary routes: the bromination of a pre-existing picolinamide core or the use of brominated starting materials in the amide bond formation. The choice of strategy is often dictated by the desired regioselectivity and the availability of starting materials.
Direct Bromination of the Picolinamide Ring
Direct bromination of the picolinamide ring can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. However, various methods have been developed to achieve this transformation.
A notable advancement is the use of palladium-catalyzed C-H functionalization. This approach allows for the direct and regioselective installation of a bromine atom onto the picolinamide scaffold.
-
Caption: Palladium-catalyzed C-H bromination workflow. */
Experimental Protocol: Palladium-Catalyzed Ortho-Bromination of N-Benzyl Picolinamide
This protocol is adapted from established methods for the palladium-catalyzed halogenation of C-H bonds.
-
Reaction Setup: To a sealed tube, add the N-benzyl picolinamide substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), KBrO₃ (1.5 mmol), and K₂S₂O₈ (2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired ortho-brominated N-benzyl picolinamide.
This method offers a direct route to ortho-brominated picolinamides, which are valuable intermediates for further diversification.
Synthesis from Brominated Precursors
An alternative and often more straightforward approach involves the use of brominated picolinic acid or a brominated amine in a standard amide coupling reaction.
-
Caption: Amide coupling for brominated picolinamide synthesis. */
Experimental Protocol: Synthesis of a Brominated Picolinamide via Amide Coupling
-
Acid Activation: Dissolve the bromopicolinic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent such as HATU (1.1 mmol) and a non-nucleophilic base like DIPEA (2.0 mmol). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the pure brominated picolinamide derivative.
II. Biological Evaluation of Brominated Picolinamide Derivatives
The discovery of novel brominated picolinamide derivatives is intrinsically linked to their biological activity. A systematic evaluation against relevant biological targets is crucial to identify lead compounds for further development.
Anticancer Activity
Picolinamide derivatives have shown significant promise as anticancer agents.[2][3] The introduction of bromine can enhance this activity through various mechanisms, including increased binding affinity to target proteins and improved cell permeability.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the brominated picolinamide derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Table 1: Hypothetical Cytotoxicity Data for a Series of Brominated Picolinamide Derivatives
| Compound | Bromine Position | R Group | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on A549 |
| 1a | - | H | > 50 | > 50 |
| 2a | 3-bromo | H | 15.2 | 22.5 |
| 2b | 3-bromo | 4-fluorophenyl | 5.8 | 8.1 |
| 3a | 5-bromo | H | 8.9 | 12.4 |
| 3b | 5-bromo | 4-fluorophenyl | 2.1 | 3.5 |
Kinase Inhibition
Many picolinamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[5][6] Brominated derivatives can exhibit enhanced inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the brominated picolinamide derivatives at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specific time at an optimal temperature.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using methods like ELISA, fluorescence, or radioactivity.
-
Data Analysis: Determine the IC₅₀ values for kinase inhibition.
III. Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For brominated picolinamide derivatives, SAR studies focus on the impact of the bromine atom's position and the nature of other substituents on the molecule's potency and selectivity.
Key Considerations for SAR of Brominated Picolinamides:
-
Position of Bromine: The position of the bromine atom on the picolinamide ring (e.g., 3-, 4-, 5-, or 6-position) can significantly affect biological activity. This is due to the different electronic environments and steric interactions at each position.
-
Nature of the Amide Substituent: The group attached to the amide nitrogen (the 'R' group in N-substituted picolinamides) plays a crucial role in target binding. SAR studies often involve synthesizing a library of compounds with diverse R groups to probe the binding pocket.
-
Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance cell membrane permeability and target engagement but may also affect solubility and off-target toxicity.
-
Caption: Key factors influencing the SAR of brominated picolinamides. */
IV. Future Perspectives and Conclusion
The exploration of novel brominated picolinamide derivatives represents a promising frontier in drug discovery. The strategic incorporation of bromine offers a powerful method to fine-tune the pharmacological properties of this versatile scaffold. Future research will likely focus on:
-
Advanced Synthetic Methodologies: The development of more efficient and regioselective bromination techniques will be crucial for accessing a wider range of derivatives.
-
Expanded Biological Screening: Testing brominated picolinamides against a broader array of biological targets will likely uncover new therapeutic applications.
-
Computational Modeling: In silico methods, such as molecular docking and quantum mechanics calculations, will play an increasingly important role in predicting the binding modes and activities of novel derivatives, thereby guiding synthetic efforts.
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Initial Screening of 5-Bromo-N-cyclopentylpicolinamide: A Technical Guide to Unveiling Biological Activity
Abstract
The discovery of novel therapeutic agents is a cornerstone of biomedical research, requiring a systematic and robust approach to identify bioactive molecules from a vast chemical space. This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 5-Bromo-N-cyclopentylpicolinamide. Given the limited publicly available data on this specific molecule, this document outlines a foundational, multi-tiered screening strategy designed to cast a wide net and identify potential therapeutic applications. We will detail the causality behind experimental choices, provide validated protocols for key assays, and illustrate the logical progression from broad-based screening to initial target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preliminary assessment of uncharacterized chemical entities.
Introduction and Rationale
This compound belongs to the picolinamide class of compounds, which are derivatives of picolinic acid. This class is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2][3][4] For instance, certain picolinamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[1] Others have shown promise as selective inhibitors of Aurora-B kinase, a key regulator of cell division, making them potential antitumor agents.[2]
The specific structure of this compound, featuring a bromine atom on the pyridine ring and an N-cyclopentyl group, presents a unique chemical entity for which the biological activity has not been extensively characterized. The bromine substitution can significantly alter the electronic properties and binding interactions of the molecule, while the cyclopentyl group adds a distinct lipophilic character. Therefore, a systematic screening approach is warranted to elucidate its potential pharmacological profile.
This guide outlines a logical, tiered workflow for the initial biological characterization of this compound. The primary objective is to efficiently identify any significant biological activity, providing a go/no-go decision point for further, more resource-intensive investigation.
Pre-Screening Compound Characterization
Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of this compound to ensure data integrity and reproducibility.
-
Purity Assessment : The purity of the compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for biological screening.
-
Solubility Determination : The solubility of the compound in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and common organic solvents (e.g., Dimethyl Sulfoxide - DMSO) must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.
-
Stability Analysis : The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH) should be assessed over time to ensure that the observed biological effects are due to the parent compound and not a degradation product.
Tier 1: Broad-Based In Vitro Screening Cascade
The initial screening phase is designed to survey a wide range of potential biological activities using established, high-throughput in vitro assays.[5][6][7] A positive result, or "hit," in any of these assays will trigger a more focused investigation in Tier 2.
General Cytotoxicity and Antiproliferative Activity
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability and proliferation.[8] This provides an initial indication of potential anticancer activity or general toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
-
Cell Seeding : Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells. Add the compound dilutions to the cells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
MTT Addition : Remove the treatment media and add fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Data Acquisition : Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.[12][13]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Example Cytotoxicity Data
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 25.4 |
| HCT116 | Colon Cancer | 12.8 |
| HEK293 | Normal Kidney | > 100 |
Kinase Inhibition Screening
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[14] Screening against a panel of representative kinases can reveal potential inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[15][16]
-
Assay Setup : In a 384-well plate, add the test compound (this compound) at various concentrations. Include a "no inhibitor" control (DMSO) and a positive control inhibitor (e.g., Staurosporine).[15]
-
Kinase Addition : Add the kinase of interest (e.g., a panel including kinases like EGFR, SRC, AURKB) to each well and incubate for 10-20 minutes at room temperature to allow for compound binding.[17][18]
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.[15] Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[16] This is followed by the addition of a Kinase Detection Reagent, which converts the produced ADP back to ATP, driving a luciferase reaction that generates a luminescent signal.[15][16]
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[15]
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Data Presentation: Example Kinase Inhibition Data
| Kinase Target | This compound % Inhibition @ 10 µM |
| EGFR | 8% |
| SRC | 15% |
| AURKB | 85% |
| CDK2 | 22% |
G-Protein Coupled Receptor (GPCR) Binding Assay
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. A competitive radioligand binding assay is a robust method to screen for compound interaction with a specific GPCR.[19][20][21]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol determines the ability of the test compound to displace a known radiolabeled ligand from a GPCR.[22][23]
-
Assay Setup : In a 96-well plate, prepare serial dilutions of this compound.
-
Binding Reaction : To each well, add cell membranes expressing the GPCR of interest, a fixed concentration of a specific radioligand (e.g., ³H-labeled agonist or antagonist), and the test compound dilutions.[23]
-
Incubation : Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation : Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[22]
-
Data Acquisition : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).
Workflow Visualization: Tier 1 Screening Cascade
Caption: Tier 1 workflow for initial in vitro screening.
Tier 2: Hit Validation and Initial Mechanism of Action (MoA) Studies
If a reproducible, dose-dependent "hit" is identified in Tier 1, the next logical step is to validate this activity and begin to investigate the compound's mechanism of action.
Dose-Response Confirmation
The initial single-point or limited-concentration screen should be followed by a full dose-response curve (e.g., 10-point curve) to accurately determine the potency (IC50 or EC50) of the compound in the validated assay.
Target Engagement Confirmation in a Cellular Context
A critical step in drug discovery is confirming that a compound directly interacts with its intended target within a living cell.[24] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[25][26][27]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24][27]
-
Cell Treatment : Treat intact cells (e.g., the cell line where activity was observed) with either the vehicle (DMSO) or a saturating concentration of this compound.
-
Heat Challenge : Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[24]
-
Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[28]
-
Protein Detection : Analyze the amount of the soluble target protein remaining at each temperature using a specific antibody via Western blot or other protein detection methods.
-
Data Analysis : Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[26]
Visualizing a Potential Signaling Pathway
If, for example, the kinase screen identified Aurora-B Kinase (AURKB) as a primary hit, CETSA would be used to confirm direct binding to AURKB in cells. The downstream consequences of this inhibition could then be hypothesized.
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Picolinamide Compounds: A Privileged Scaffold for Novel Therapeutic Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The picolinamide framework, derived from the endogenous tryptophan metabolite picolinic acid, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its inherent ability to be chemically modified allows for the precise tuning of its interaction with a multitude of biological targets, leading to the development of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the key therapeutic targets of picolinamide derivatives, delving into their mechanisms of action, the experimental validation of these interactions, and the structure-activity relationships that govern their efficacy. We will examine applications across oncology, metabolic disorders, neurodegenerative diseases, and infectious diseases, offering field-proven insights and detailed protocols to empower researchers in the rational design and evaluation of novel picolinamide-based therapeutics.
The Picolinamide Scaffold: From Synthesis to Therapeutic Versatility
Picolinamide, or 2-pyridinecarboxamide, is the amide derivative of picolinic acid.[2] Its story in drug discovery begins with its parent molecule, a natural metabolite involved in neuroprotective and immunological processes.[1][3] The true potential of this class of compounds was unlocked through synthetic chemistry, which established the picolinamide core as a versatile pharmacophore.
The synthesis of picolinamide derivatives is generally robust and modular, typically involving the coupling of a picolinic acid derivative with a desired amine.[1] This straightforward approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
A general synthetic workflow is depicted below. The process often starts with the activation of picolinic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with a selected amine.[4][5]
Caption: General workflow for picolinamide synthesis.
Therapeutic Targets in Oncology
Picolinamide derivatives have demonstrated significant promise in oncology by targeting several hallmarks of cancer.[1]
Inhibition of Tumor Angiogenesis via VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[6] By strategically combining fragments from known VEGFR-2 inhibitors like Sorafenib and Axitinib, researchers have designed novel picolinamide-based derivatives that show potent anti-proliferative activity.[6]
Mechanism of Action: These derivatives act as kinase inhibitors, binding to the ATP-binding site of the VEGFR-2 intracellular domain. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades (such as the Ras/MEK/ERK pathway) that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and its inhibition.
Quantitative Data: Anti-proliferative Activity
The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Series 8j | A549 | Lung Carcinoma | 12.5 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 20.6 | [6][7] | |
| Series 8l | A549 | Lung Carcinoma | 13.2 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 18.2 | [6][7] | |
| Sorafenib | A549 | Lung Carcinoma | 19.3 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 29.0 | [6][7] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of picolinamide derivatives on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability. Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[1]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the picolinamide test compounds and reference drugs (e.g., Sorafenib) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Targeting DNA Repair via PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8] Inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks during cell division, creating more lethal double-strand breaks (DSBs).[8][9] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with BRCA1/2 mutations, have a deficient HR pathway. The simultaneous inhibition of BER (via PARP inhibitors) and deficiency in HR creates a "synthetic lethality," leading to the selective death of cancer cells.[8][9] Picolinamide has been identified as a potential inhibitor of PARP, presenting a promising therapeutic avenue.
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Methodological & Application
5-Bromo-N-cyclopentylpicolinamide in vitro assay protocols
An Application Guide for the In Vitro Characterization of 5-Bromo-N-cyclopentylpicolinamide
Authored by a Senior Application Scientist
Introduction: A Strategic Approach to Characterizing a Novel Picolinamide Compound
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a remarkable diversity of biological activities. Members of this class have been identified as potent antifungal agents targeting the lipid-transfer protein Sec14p[1], selective antibacterials against Clostridioides difficile that inhibit cell wall biosynthesis[2][3], and inhibitors of enzymes critical to human disease, such as Poly(ADP-ribose) synthetase (PARP)[4]. The addition of a bromine atom to related heterocyclic structures has been associated with potent anti-proliferative and antitumor activities[5][6].
Given this context, this compound emerges as a compound of significant interest, yet its specific biological target and mechanism of action remain to be elucidated. This guide is designed for researchers, scientists, and drug development professionals to provide a logical, multi-step strategy for the initial in vitro characterization of this novel molecule. We will proceed from broad, phenotypic screening to more focused, target-class-specific assays and finally to mechanistic pathway analysis. This structured workflow is designed to efficiently identify the compound's biological activity and pave the way for a deeper understanding of its therapeutic potential.
Part 1: Foundational Activity Screening - The Cell Viability Assay
The logical first step in characterizing any unknown compound with potential therapeutic value is to determine its effect on cell viability. This foundational assay answers a critical question: Does the compound have any biological effect on whole cells, and if so, at what concentration? A positive result in a cytotoxicity assay provides the rationale for all subsequent mechanistic studies. We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability[7][8].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol 1: Determining Cytotoxicity using the MTT Assay
1. Cell Culture and Seeding:
- Select a panel of relevant human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) for broad screening.
- Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
- Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Causality Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and resume normal logarithmic growth before compound exposure.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform a serial dilution of the stock solution in cell culture media to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
- After 24 hours of cell incubation, carefully remove the old media and add 100 µL of the media containing the various compound concentrations to the respective wells.
- Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells (media only).
- Incubate the plate for another 48-72 hours.
3. MTT Reagent Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C.
- Causality Insight: During this incubation, only viable cells will convert the MTT to formazan crystals. The incubation time may need optimization depending on the metabolic rate of the cell line.
4. Formazan Solubilization and Data Acquisition:
- Carefully remove the media from each well without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) |
| A549 (Lung Cancer) | 14.4 |
| HUVEC (Endothelial) | 5.6 |
| HepG2 (Liver Cancer) | 2.3 |
Data is illustrative and based on values for similar bromo-substituted compounds[5][7].
Part 2: Target Class Identification - The Enzyme Inhibition Assay
Given that many picolinamides function as enzyme inhibitors[1][4], a logical next step is to screen this compound against a panel of relevant enzymes. A general spectrophotometric assay provides a versatile and high-throughput method to identify potential enzymatic targets[9][10].
Principle of Spectrophotometric Enzyme Inhibition Assays
These assays monitor enzyme activity by measuring the change in absorbance of light as a substrate is converted into a product. The product may have a distinct absorbance spectrum from the substrate, or the reaction can be coupled to a secondary reaction that produces a colored product[10]. The presence of an inhibitor will decrease the rate of this change in absorbance.
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay
1. Reagent Preparation:
- Prepare a concentrated stock of the purified enzyme of interest (e.g., a kinase, PARP, 11β-HSD1) in a suitable assay buffer. The buffer composition (pH, ionic strength) must be optimized for enzyme stability and activity.
- Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors[11].
- Prepare serial dilutions of this compound in the assay buffer from a DMSO stock.
2. Assay Setup (96-well UV-transparent plate):
- Blank Wells: Assay buffer + DMSO (to correct for solvent absorbance).
- Negative Control (100% Activity): Enzyme + Substrate + DMSO.
- Test Wells: Enzyme + Substrate + varying concentrations of the test compound.
- Positive Control: Enzyme + Substrate + a known inhibitor of the enzyme.
3. Reaction and Measurement:
- Add the assay buffer, enzyme, and inhibitor (or DMSO) to the wells and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.
- Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for accurately measuring its potency, especially for slow-binding inhibitors.
- Initiate the reaction by adding the substrate to all wells.
- Immediately place the plate in a kinetic microplate reader and measure the change in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 15 minutes).
4. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
- Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 3: Mechanistic Elucidation - Cellular Signaling Pathway Analysis
If the compound demonstrates cytotoxicity, it is critical to understand the molecular mechanism driving this effect. Many anti-proliferative compounds function by disrupting key cell signaling pathways that control cell growth, survival, and apoptosis[12][13]. Multiplex bead-based assays offer a powerful and efficient method to simultaneously measure the phosphorylation status of multiple proteins in a single sample, providing a snapshot of pathway activation[14].
Principle of Bead-Based Multiplex Assays (e.g., Luminex® xMAP®)
This technology uses a set of spectrally distinct microspheres (beads), each coated with a specific capture antibody for a target protein (e.g., total ERK or phospho-ERK). The beads are incubated with cell lysate, allowing the target proteins to bind. A secondary, fluorescently-labeled detection antibody is then added to create a "sandwich." A specialized flow cytometer identifies each bead by its spectral signature and quantifies the signal from the detection antibody, allowing for the simultaneous measurement of dozens of analytes.
Protocol 3: Multiplex Analysis of Phospho-Protein Signaling
1. Cell Lysis and Protein Quantification:
- Seed and treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 30 min, 2h, 6h).
- Wash cells with ice-cold PBS and lyse them using a specialized lysis buffer containing protease and phosphatase inhibitors.
- Causality Insight: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins, which is often transient.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. Immunoassay Procedure:
- Select a relevant multiplex panel (e.g., MAPK/Akt pathway panel).
- Follow the manufacturer's protocol. Typically, this involves:
- Adding the antibody-coupled beads to the wells of a 96-well filter plate.
- Adding a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
- Incubating overnight at 4°C on a shaker to allow for protein capture.
- Washing the beads to remove unbound proteins.
- Adding the biotinylated detection antibodies and incubating for 1-2 hours.
- Adding a fluorescent reporter (e.g., Streptavidin-Phycoerythrin) and incubating for 30 minutes.
- Washing the beads again and resuspending in sheath fluid.
3. Data Acquisition and Analysis:
- Acquire data on a Luminex® or similar bead-based flow cytometry system.
- Analyze the data using the instrument's software. The output will be the median fluorescence intensity (MFI) for each analyte in each sample.
- Normalize the MFI of each phosphoprotein to its corresponding total protein to account for any changes in protein expression.
- Compare the normalized phospho-protein levels in treated samples to the vehicle control to determine the effect of the compound on pathway activation.
Visualizations: Workflows and Pathways
Overall Characterization Workflow
Caption: A strategic workflow for the in vitro characterization of a novel compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway by a hypothetical MEK inhibitor.
References
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. ACS Infectious Diseases, 4(6), 965-979. Available at: [Link]
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Therkin, F. M., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(6), 1736-1746. Available at: [Link]
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Al-Suhaimi, E. A., & Shehzad, A. (2023). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
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Various Authors. (2012). In vitro enzymatic assay. ResearchGate. Available at: [Link]
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El-Sabban, M. E., & Pauli, B. U. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 265(6), 259-273. Available at: [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]
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Therkin, F. M., et al. (2021). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases, 7(6), 1736-1746. Available at: [Link]
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Shepherd, J. A., et al. (1991). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 71(4), 321-328. Available at: [Link]
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Al-Janabi, H. H., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. Available at: [Link]
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Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. Available at: [Link]
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Al-Janabi, H. H., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. Available at: [Link]
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PubChem. 5-Bromo-N-butylpicolinamide. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Cellular Characterization of 5-Bromo-N-cyclopentylpicolinamide
Introduction
5-Bromo-N-cyclopentylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide scaffold, are prevalent in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom at the 5-position of the pyridine ring and an N-cyclopentyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its cellular uptake, target engagement, and overall pharmacological profile.
The comprehensive characterization of any novel compound intended for biological research or drug development necessitates a systematic evaluation of its effects on cellular systems. Cell-based assays serve as a crucial first step in this process, providing invaluable insights into a compound's potency, efficacy, and mechanism of action in a physiologically relevant context.[1][2][3] This guide provides a detailed framework and experimental protocols for researchers, scientists, and drug development professionals to systematically investigate the cellular activities of this compound. The protocols described herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Hypothesized Biological Activities and Assay Selection
Given the structural motifs present in this compound, several potential biological activities can be postulated. The picolinamide core is a known scaffold for various enzyme inhibitors and receptor modulators. Furthermore, halogenated aromatic systems are often associated with antimicrobial and anticancer properties.[4][5][6] Based on these observations, a tiered approach to assay selection is recommended to build a comprehensive cellular profile of the compound.
Tier 1: Foundational Cellular Assays
-
Cytotoxicity Assessment: To determine the compound's general toxicity to cells and establish a safe concentration range for subsequent, more specific assays.
-
Anti-proliferative Activity: To evaluate the compound's ability to inhibit cell growth, a hallmark of many therapeutic agents, particularly in oncology.
Tier 2: Mechanistic Assays
-
Apoptosis Induction: To investigate if the observed anti-proliferative effects are due to the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if the compound perturbs the normal progression of the cell cycle.
-
Target-Based Assays: Based on structural similarities to known inhibitors, assays for specific enzyme families (e.g., kinases, histone deacetylases) could be employed.
The following sections provide detailed protocols for the foundational assays, which represent the essential starting point for characterizing this compound.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and an untreated control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the curve using non-linear regression analysis.
Expected Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 10 | 0.65 | 0.04 | 52.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay
Principle: The crystal violet assay is another method to assess cell viability by staining the DNA of adherent cells. The amount of crystal violet dye taken up by the cells is directly proportional to the cell number. This assay is simple, cost-effective, and provides a robust measure of cell proliferation over time.
Procedure:
-
Follow steps 1-3 from the MTT assay protocol (Cell Seeding, Compound Preparation and Treatment, and Incubation).
-
Cell Fixation and Staining:
-
After the desired incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
-
Dye Solubilization and Readout:
-
Wash the plate extensively with deionized water to remove excess stain and allow it to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The data analysis is similar to the MTT assay, where the percentage of cell proliferation is calculated relative to the vehicle control, and an IC₅₀ value is determined from the dose-response curve.
Mechanism of Action: A Potential Signaling Pathway
Based on the activities of other brominated aromatic compounds and picolinamide derivatives, this compound could potentially interfere with key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: A hypothesized signaling pathway potentially targeted by this compound.
Further cell-based assays, such as Western blotting for key phosphorylated proteins in this pathway (e.g., p-Akt, p-mTOR) or kinase activity assays, would be required to validate this hypothesis.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls must be included in every assay:
-
Positive Control: A known cytotoxic or anti-proliferative agent (e.g., doxorubicin, staurosporine) should be run in parallel to confirm that the assay system is responsive.
-
Negative/Vehicle Control: This is crucial to account for any effects of the solvent (e.g., DMSO) on cell viability and proliferation.
-
Untreated Control: Provides a baseline for normal cell growth and health.
-
Blank Wells: Wells containing only medium (and MTT/crystal violet reagents) should be included to determine the background absorbance.
References
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PubChem. (n.d.). 5-Bromo-N-butylpicolinamide. [Link]
-
Chemdad. (n.d.). This compound. [Link]
-
Shepherd, J. A., & Ghannoum, M. A. (1998). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Microbiology, 85(4), 635-644. [Link]
-
Al-Oqaili, N. A. A., Al-Saffar, A. Z., & Al-Shammari, A. M. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. [Link]
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BioAgilytix. (2016). Cell-Based Assays. [Link]
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Institute Krems Bioanalytics. (n.d.). Cell Based Assays. [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
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News. (n.d.). Emerging applications of 5-bromo-1-pentene in medicine. [Link]
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de Oliveira, R., de Fátima, Â., & de Souza, M. C. (2008). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archiv der Pharmazie, 341(5), 310-316. [Link]
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Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2921-2934. [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529. [Link]
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Wang, X., et al. (2021). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 26(6), 1674. [Link]
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Sari, Y., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(3), M1453. [Link]
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Application Note & Protocol: A Framework for In Vitro Kinase Inhibition Profiling of 5-Bromo-N-cyclopentylpicolinamide
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic development.[1][2] 5-Bromo-N-cyclopentylpicolinamide (CAS No. 845305-91-1) is a novel small molecule whose interaction with the human kinome is yet to be characterized.[3] This document provides a comprehensive framework and a detailed experimental protocol for conducting an initial in vitro kinase inhibition screen of this compound. We describe a robust, luminescence-based assay methodology that is broadly applicable to a wide range of protein kinases. The protocol is based on the principle of quantifying adenosine diphosphate (ADP), a universal product of the kinase reaction, providing a sensitive and high-throughput-compatible method for determining inhibitory activity and calculating the half-maximal inhibitory concentration (IC50).[4][5]
Introduction: The Rationale for Kinase Screening
The transfer of a phosphate group from ATP to a substrate protein, catalyzed by a kinase, is a fundamental mechanism of signal transduction. The high degree of structural homology within the ATP-binding sites of the more than 500 kinases in the human kinome presents a significant challenge in developing selective inhibitors.[6] Therefore, the initial characterization of a new chemical entity, such as this compound, requires a robust and versatile assay platform to determine its potency and potential selectivity.
This guide employs the ADP-Glo™ Kinase Assay principle, a universal and homogeneous luminescence-based method.[4][7] The assay operates in two steps: first, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into a quantifiable luminescent signal.[7][8] The intensity of the light produced is directly proportional to the amount of ADP, and therefore, to the kinase activity. A potent inhibitor will reduce kinase activity, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.[1]
Experimental Design & Workflow
A successful kinase inhibition assay requires careful planning and execution. The overall workflow involves preparing the compound, setting up the kinase reaction with appropriate controls, detecting the reaction product, and analyzing the data to determine inhibitory potency.
Caption: High-level experimental workflow for kinase inhibition screening.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format to conserve reagents but can be adapted for 96-well plates.[8] The final reaction volume is 20 µL.
Materials & Reagents
| Reagent | Supplier Example | Purpose |
| This compound | N/A | Test Inhibitor |
| Kinase of Interest (e.g., PIM1, GSK-3) | Promega, DiscoverX | Enzyme source |
| Kinase-specific Substrate Peptide/Protein | Varies | Substrate for phosphorylation |
| Adenosine 5'-triphosphate (ATP), Ultra Pure | Promega | Phosphate donor |
| Staurosporine | Sigma-Aldrich | Positive Control (non-selective kinase inhibitor) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Compound solvent |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains reagents for ADP detection |
| Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) | Varies | Provides optimal environment for kinase reaction |
| Solid white, opaque, 384-well assay plates | Corning | Low-volume, suitable for luminescence |
| Plate reader with luminescence detection | Varies | Signal detection instrument |
Step-by-Step Methodology
Part A: Reagent Preparation
-
Compound Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO. This will be the source plate for the assay.
-
Prepare a similar dilution series for the positive control inhibitor (e.g., Staurosporine).
-
-
Assay Reagent Preparation :
-
Thaw all components of the ADP-Glo™ Kinase Assay kit and kinase-specific reagents. Keep enzymes on ice.
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.
-
Prepare a 4X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8]
-
Part B: Kinase Reaction Setup (5 µL per well)
-
Plate Layout : Designate wells for:
-
Test Compound : Full dilution series.
-
Positive Control : Staurosporine dilution series.
-
100% Activity Control : DMSO only (no inhibitor).
-
0% Activity Control (Background) : Kinase buffer only (no enzyme).
-
-
Compound Dispensing :
-
Transfer 1.25 µL of the 4X ATP solution to all wells.
-
Transfer 1.25 µL of Kinase Reaction Buffer to all wells except those for the 2X Kinase/Substrate solution.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" background controls. Add 2.5 µL of Kinase Reaction Buffer to the background wells instead.
-
-
Initiate Reaction :
-
To start the reaction, add 5 µL of the appropriate compound dilution (or DMSO for controls) to each well. This brings the final volume to 10 µL and the final DMSO concentration to a consistent level (e.g., 1%).
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature (or 30°C, kinase-dependent) for 60 minutes.
-
Part C: ADP Detection
-
Stop Reaction and Deplete ATP :
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes. This step is critical to stop the enzymatic reaction and eliminate unused ATP, which would otherwise create a high background signal.[4]
-
-
Generate Luminescent Signal :
Part D: Data Acquisition
-
Measure the luminescence of each well using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[8]
Data Analysis & Interpretation
The raw luminescence data (Relative Light Units, RLU) must be converted into a biologically meaningful result (IC50).
Caption: Workflow for calculating IC50 from raw luminescence data.
-
Calculate Percent Inhibition :
-
Determine the average RLU for the "0% Activity" (background) and "100% Activity" (no inhibitor) controls.
-
For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_100%_activity - RLU_background))
-
-
Generate Dose-Response Curve :
-
Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
-
Determine IC50 :
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition of kinase activity. This value is derived directly from the curve fitting analysis.
-
Conclusion & Further Steps
This application note provides a validated, step-by-step protocol for assessing the inhibitory potential of this compound against a chosen protein kinase. A positive "hit" from this primary screen (i.e., a reproducible IC50 value) should be followed by several critical validation steps:
-
Selectivity Profiling : Screen the compound against a broad panel of kinases to determine its selectivity profile. Commercial services like DiscoverX KINOMEscan® can be utilized for this purpose.[9]
-
Mechanism of Action Studies : Conduct kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[2]
-
Cell-Based Assays : Validate the findings in a cellular context to assess cell permeability and on-target engagement.
By following this structured approach, researchers can confidently perform the initial characterization of novel compounds and generate the robust data necessary to advance promising candidates in the drug discovery pipeline.
References
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. [Link]
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DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]
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DiscoverX. (n.d.). Kinase Activity Assay Kits. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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DiscoverX. (n.d.). Kinase Product Solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. [Link]
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Asian Pacific Journal of Cancer Prevention. (2025, April 24). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclopropylpyrimidine-2-carboxamide. [Link]
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Chemdad Co., Ltd. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (2025, April 1). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]
-
National Center for Biotechnology Information. (2015, November 12). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. [Link]
-
National Center for Biotechnology Information. (2024, July 1). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-N-butylpicolinamide. [Link]
-
National Center for Biotechnology Information. (2016, December 6). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
National Center for Biotechnology Information. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
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Application Notes and Protocols: Evaluation of 5-Bromo-N-cyclopentylpicolinamide as a Potential VEGFR-2 Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1] However, this process is also a hallmark of cancer, as tumors require a dedicated blood supply to grow beyond a few millimeters and to metastasize.[1] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[2]
VEGFR-2 is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[3] Upon binding to its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all critical steps in the angiogenic process.[4][5] Given its central role, inhibiting the VEGFR-2 signaling pathway has become a well-established and effective therapeutic strategy in oncology.[2]
This document provides a comprehensive guide for the evaluation of a novel small molecule, 5-Bromo-N-cyclopentylpicolinamide, as a potential inhibitor of VEGFR-2. We will detail the synthesis of this compound and provide step-by-step protocols for its characterization through in vitro kinase assays, cellular proliferation and tube formation assays, and an in vivo Matrigel plug angiogenesis model.
Compound of Interest: this compound
This compound is a synthetic small molecule with a picolinamide core structure. Picolinamide derivatives have been investigated as potential kinase inhibitors.[6] The rationale for investigating this specific compound lies in its structural features that suggest potential interaction with the ATP-binding pocket of VEGFR-2.
Chemical Structure:
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 5-bromopicolinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an amide coupling reaction with cyclopentylamine.
Step 1: Synthesis of 5-Bromopicolinoyl Chloride
The conversion of 5-bromopicolinic acid to its corresponding acyl chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7][8]
Protocol:
-
To a round-bottom flask containing 5-bromopicolinic acid (1.0 eq), add thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 5-bromopicolinoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with Cyclopentylamine
The final step is the nucleophilic acyl substitution reaction between 5-bromopicolinoyl chloride and cyclopentylamine to form the desired amide.
Protocol:
-
Dissolve the crude 5-bromopicolinoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent. The base is necessary to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
In Vitro Evaluation of VEGFR-2 Inhibition
VEGFR-2 Kinase Assay
The primary in vitro method to determine the direct inhibitory activity of a compound against VEGFR-2 is a biochemical kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate by the recombinant VEGFR-2 enzyme. A luminescence-based assay, such as the Kinase-Glo® MAX assay, is a common method where the amount of ATP remaining after the kinase reaction is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 kinase to the working concentration in 1x Kinase Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted this compound solutions to the test wells.
-
For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | VEGFR-2 IC50 (nM) |
| This compound | (Hypothetical Data) 50 |
| Sorafenib (Reference) | 90[9][10] |
| Sunitinib (Reference) | 37[11] |
Cell-Based Assays for Anti-Angiogenic Activity
Cell-based assays are crucial for evaluating the effect of a compound on endothelial cell functions that are critical for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used primary cell model for these studies.[12]
HUVEC Proliferation Assay
This assay determines the effect of this compound on the proliferation of HUVECs, which is a key step in angiogenesis.
Protocol:
-
Cell Culture and Seeding:
-
Culture HUVECs in endothelial growth medium (EGM-2) until they reach 80-90% confluency.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Prepare a 2x solution of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL) in serum-free medium.
-
Add 50 µL of the 2x compound dilutions to the respective wells.
-
Add 50 µL of the 2x VEGF-A solution to all wells except the negative control (which receives 50 µL of serum-free medium).
-
Include a positive control (cells with VEGF-A only).
-
-
Proliferation Measurement (MTT Assay):
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-A-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, which mimics the later stages of angiogenesis.[4][13]
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound and a pro-angiogenic stimulus like VEGF-A.
-
Seed the HUVECs onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-6 hours.
-
Visualize and photograph the tube formation using a light microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from the treated wells to the vehicle control.
-
In Vivo Angiogenesis Model
The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.[14][15][16] Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and the test compound, and then injected subcutaneously into mice. The Matrigel solidifies into a plug, and the extent of new blood vessel formation within the plug is evaluated.
Protocol:
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
Mix the Matrigel with a pro-angiogenic factor such as bFGF or VEGF, and the desired concentration of this compound or vehicle control. Keep the mixture on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice (e.g., athymic nude mice).
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemistry using an endothelial cell marker such as CD31 to stain the blood vessels.
-
Quantify the microvessel density by counting the number of stained vessels per high-power field.
-
Visualizations
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating a Novel VEGFR-2 Inhibitor
Caption: A logical workflow for the comprehensive evaluation of a potential VEGFR-2 inhibitor.
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential VEGFR-2 inhibitor. By following this workflow, researchers can obtain critical data on the compound's direct enzymatic inhibition, its effects on key endothelial cell functions, and its in vivo anti-angiogenic activity. These findings will be instrumental in determining the therapeutic potential of this novel compound and guiding further drug development efforts.
References
-
Bio-protocol. (n.d.). In vivo Matrigel Plug Angiogenesis Assay. Retrieved from [Link]
-
JoVE. (2023). Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies. Retrieved from [Link]
-
Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Retrieved from [Link]
-
ibidi. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Matrigel Plug Angiogenesis Assay. Retrieved from [Link]
-
PMC. (n.d.). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Retrieved from [Link]
-
PMC. (n.d.). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
PMC. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Retrieved from [Link]
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
-
Bio-protocol. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Retrieved from [Link]
-
NIH. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
-
PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation reactions of picolinic acid. Retrieved from [Link]
-
PMC. (2017). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
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Application Notes and Protocols for Assessing the Anti-proliferative Effects of 5-Bromo-N-cyclopentylpicolinamide on Cancer Cell Lines
Introduction: Characterizing a Novel Picolinamide Derivative
In the landscape of oncology drug discovery, the identification of novel small molecules with potent anti-proliferative activity is a primary objective. Picolinamide derivatives have garnered interest for their diverse pharmacological activities. This document provides a comprehensive guide for researchers to investigate the anti-proliferative effects of a novel compound, 5-Bromo-N-cyclopentylpicolinamide, on various cancer cell lines.
While direct studies on this compound are emerging, related structures offer insights into potential mechanisms. For instance, other brominated indole derivatives have demonstrated significant anti-proliferative and anti-angiogenic properties. One such compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has shown dose-dependent inhibition of lung cancer cell proliferation[1][2]. Similarly, certain indole-aryl amides have been found to induce cell cycle arrest and apoptosis in colon cancer cells[3]. These precedents suggest that this compound may exert its effects through the modulation of key cellular processes such as cell division, survival signaling, or programmed cell death.
The following protocols are designed to provide a robust framework for the initial characterization of this compound's efficacy. They are structured to first assess overall cell viability to determine the half-maximal inhibitory concentration (IC50), followed by more detailed mechanistic assays to elucidate how the compound affects cell cycle progression and induces apoptosis.
Part 1: Initial Efficacy Screening - Cell Viability and IC50 Determination
The first critical step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the IC50 value, a key measure of a compound's potency. The MTT assay is a widely used, reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells[4]. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells[4].
Experimental Workflow: IC50 Determination
The overall workflow for determining the IC50 value is a multi-day process involving cell seeding, compound treatment, and endpoint analysis.
Caption: Workflow for IC50 determination using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability[5][6].
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium[6]. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment[7].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO₂. The incubation time is a critical variable and may need optimization.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[6].
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals[5]. Mix thoroughly by pipetting up and down or using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[5]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Example IC50 Values
The results of the MTT assay can be effectively summarized in a table for comparison across different cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | 48 | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | 48 | Hypothetical Value |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Once the IC50 value is established, the next logical step is to investigate how the compound inhibits cell proliferation. Two primary mechanisms are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints. Flow cytometry is a powerful tool for quantifying both phenomena.
Investigating Apoptosis with Annexin V and Propidium Iodide
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) for detection[8]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[8][9]. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells[8].
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on established methods for apoptosis detection via flow cytometry[9][10].
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected[9]. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS to remove any residual medium.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[10].
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution[10].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10][11].
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube[11].
-
Analyze the samples by flow cytometry as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.
-
Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Analyzing Cell Cycle Distribution
Anti-proliferative compounds often exert their effects by causing cells to arrest at specific phases of the cell cycle (G0/G1, S, or G2/M). This can be analyzed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol provides a reliable method for preparing and analyzing cells for cell cycle distribution[12][13][14].
Materials:
-
Cells treated with this compound and control cells.
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)[14].
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest treated and control cells (approximately 1 x 10⁶ cells per sample).
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells[12][13]. This step is critical for proper permeabilization.
-
Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to rehydrate them.
-
Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA[12].
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use software such as ModFit LT™ or FlowJo™ to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[12].
-
Signaling Pathway Analysis
To further understand the mechanism of action, it is often necessary to investigate the molecular pathways affected by the compound. Western blotting is a fundamental technique to detect changes in the expression or phosphorylation status of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p21, p53) and apoptosis (e.g., caspases, Bax, Bcl-2).
Caption: General workflow for Western Blot analysis.
Protocol 4: Western Blotting for Key Pathway Proteins
This is a generalized protocol; specific antibody dilutions and incubation times will need to be optimized[15][16][17].
Materials:
-
Treated and control cell pellets.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and system.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p21, anti-Bax, anti-cleaved caspase-3, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lysate Preparation:
-
Wash cell pellets with ice-cold PBS and lyse in buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli buffer. Boil samples for 5 minutes to denature proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding[16].
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[15].
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[15].
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like beta-actin to ensure equal protein loading.
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive and robust framework for the initial in-vitro characterization of this compound's anti-proliferative effects. By systematically determining the IC50, assessing the induction of apoptosis, and analyzing the impact on cell cycle progression, researchers can build a strong foundational understanding of this novel compound's potential as an anti-cancer agent. Further investigation using techniques like Western blotting can then elucidate the specific molecular pathways being modulated, paving the way for more advanced preclinical studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Gnanasekar, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(17), e3754.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting - Chen Lab. Retrieved from [Link]
- Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Asian Pacific Journal of Cancer Prevention. (2025, April 24). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
- PubMed. (2025, April 1). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Antiproliferative activity of compounds 1, 4 and 5 against selected....
- National Institutes of Health. (n.d.).
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 15. origene.com [origene.com]
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- 17. rndsystems.com [rndsystems.com]
Application Note & Protocol: Investigating the Mechanism of Action of 5-Bromo-N-cyclopentylpicolinamide as a Putative Kinase Inhibitor
Introduction
The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-cancer effects.[1][2] 5-Bromo-N-cyclopentylpicolinamide is a novel compound belonging to this class. While its specific molecular mechanism of action has not been fully elucidated, structural similarities to known kinase inhibitors suggest a plausible hypothesis: This compound exerts its biological effects through the direct inhibition of protein kinases involved in cell proliferation and survival.
This document provides a comprehensive guide for researchers to systematically investigate this hypothesis. It outlines a logical, multi-stage experimental workflow, beginning with broad cellular effects and progressively narrowing the focus to specific molecular interactions and downstream signaling consequences. The protocols herein are designed to be self-validating, providing a robust framework for determining the compound's mechanism of action, identifying its primary molecular target(s), and quantifying its potency.
Hypothesized Signaling Pathway and Overall Workflow
Based on the activity of related picolinamide and 5-bromo-substituted compounds, we hypothesize that this compound may target key kinases in oncogenic signaling pathways, such as the Aurora, VEGFR, or c-Met families.[1][2][3] Inhibition of these kinases typically disrupts the cell cycle and downstream signaling cascades like the MAPK/ERK pathway, leading to an anti-proliferative phenotype.
Diagram 1: Hypothesized Kinase Inhibition Pathway This diagram illustrates the proposed mechanism where the compound inhibits a Receptor Tyrosine Kinase (RTK), preventing downstream activation of the MAPK/ERK signaling cascade.
The following experimental workflow is designed to systematically test this hypothesis.
Diagram 2: Experimental Workflow for MoA Elucidation This workflow outlines the sequential experimental stages to characterize the compound's mechanism of action.
Stage 1: Assessment of Anti-Proliferative Activity
Rationale: The first step is to confirm that this compound exhibits cytotoxic or cytostatic effects on cancer cells, which is a prerequisite for a potential anti-cancer therapeutic. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability and proliferation.[1][3][4]
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung cancer, HepG2 hepatocellular carcinoma) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[1]
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance (OD) at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Treatment Group | Concentration | % Viability (Hypothetical) |
| Vehicle Control | 0.1% DMSO | 100% |
| Compound | 1 nM | 98.5% |
| Compound | 10 nM | 92.1% |
| Compound | 100 nM | 75.4% |
| Compound | 1 µM | 51.2% |
| Compound | 10 µM | 15.8% |
| Compound | 100 µM | 5.3% |
| Calculated IC₅₀ | ~1 µM |
Stage 2: Identification of Cellular Target Engagement
Rationale: Once anti-proliferative activity is confirmed, it is crucial to demonstrate that the compound directly interacts with its putative target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[5][6][7] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80-90% confluency in 10 cm dishes.
-
Treat the cells with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10-20x the IC₅₀ from the MTT assay) for 2-4 hours.
-
-
Heating Step:
-
Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the hypothesized target kinase (e.g., anti-Aurora B, anti-VEGFR2).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both vehicle- and compound-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating ligand-induced thermal stabilization.[5][7]
-
Stage 3: In Vitro Confirmation of Kinase Inhibition
Rationale: CETSA confirms target engagement in the cell but does not directly measure the inhibition of the target's enzymatic activity. A biochemical kinase assay is the gold standard for quantifying the inhibitory potency (IC₅₀) of a compound against a purified enzyme. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[9][10]
Protocol 3: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]
-
Reconstitute the purified kinase of interest (identified from CETSA) and its specific substrate peptide in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Kinase Reaction:
-
In a white, 96-well plate, add serially diluted this compound (or vehicle control).
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[9]
-
Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the biochemical IC₅₀ value.
-
| Kinase Target | Compound IC₅₀ (nM) (Hypothetical) | Staurosporine IC₅₀ (nM) |
| Aurora B | 150 | 10 |
| VEGFR2 | 85 | 5 |
| c-Met | >10,000 | 20 |
Stage 4: Biophysical Characterization of Binding Affinity
Rationale: To complement the functional inhibition data, it is essential to characterize the direct binding interaction between the compound and the purified kinase. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative measures of binding affinity (Kᴅ) and kinetics (kₐ, kₑ).[2][11][12]
Protocol 4: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface using standard amine coupling chemistry. It is critical to optimize immobilization conditions to ensure the kinase remains active.[13]
-
Binding Analysis: Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams that show the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ). A lower Kᴅ value indicates a higher binding affinity.
Stage 5: Elucidation of Downstream Signaling Effects
Rationale: After confirming direct inhibition of a specific kinase, the final step is to demonstrate that this inhibition translates into the expected effect on the downstream signaling pathway within the cell. For many kinase pathways, this involves measuring the phosphorylation status of a key downstream substrate.[14][15]
Protocol 5: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Starve the cells (if necessary, depending on the pathway) and then treat with various concentrations of this compound for a defined period (e.g., 1-6 hours).
-
Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific binding.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a key downstream protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the downstream protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal (normalized to total protein) upon compound treatment confirms the inhibition of the upstream kinase and its downstream signaling cascade.
-
Conclusion
By following this structured workflow, researchers can systematically and rigorously investigate the mechanism of action of this compound. This integrated approach, combining cell-based functional assays, direct target engagement studies, in vitro biochemical validation, and downstream pathway analysis, provides a powerful framework for confirming its hypothesized role as a kinase inhibitor, identifying its specific molecular target(s), and characterizing its cellular and molecular effects. The resulting data will be critical for advancing the compound through the drug discovery and development pipeline.
References
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of picolinamide amide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Retrieved from [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012). protocols.io. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed. Retrieved from [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2013). Springer Protocols. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. Retrieved from [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (n.d.). Drug Hunter. Retrieved from [Link]
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Structure-activity relationship (SAR) studies of 5-Bromo-N-cyclopentylpicolinamide analogs
An in-depth guide to the Structure-Activity Relationship (SAR) studies of 5-Bromo-N-cyclopentylpicolinamide analogs, designed for researchers and scientists in drug development. This document provides a comprehensive framework, from analog design and synthesis to biological evaluation and data interpretation.
Introduction: The Picolinamide Scaffold as a Privileged Structure
Picolinamide, a derivative of picolinic acid—a natural catabolite of tryptophan—has emerged as a "privileged scaffold" in medicinal chemistry.[1] This designation refers to a molecular framework that can be readily modified to interact with a diverse range of biological targets, leading to compounds with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5]
The core structure of this compound (CAS No. 845305-91-1) presents three key regions for chemical modification to explore the structure-activity relationship (SAR): the pyridine ring, the bromo substituent, and the N-cyclopentyl amide group.[6] Understanding how systematic structural changes in these regions affect biological activity is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[7][8]
This guide outlines a comprehensive workflow for conducting SAR studies on this class of compounds, focusing on their potential as kinase inhibitors, a common target for picolinamide derivatives in oncology research.[2][4]
Logical Framework for SAR Investigation
The exploration of the SAR for this compound analogs follows a systematic, iterative process. The primary objective is to identify which structural features are essential for biological activity and which can be modified to enhance desired properties.[7]
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Part 1: Analog Design and Synthesis
The strategic design of analogs is crucial for generating meaningful SAR data. Modifications are focused on distinct parts of the parent molecule.
Caption: Key modification points on the this compound scaffold.
Protocol 1: General Synthesis of Analogs
The synthesis of picolinamide derivatives is typically achieved via the coupling of an activated picolinic acid with a desired amine.[1] This protocol outlines a standard procedure.
Objective: To synthesize a series of this compound analogs by coupling 5-bromopicolinic acid with various amines.
Materials:
-
5-bromopicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine (e.g., cyclobutylamine, cyclohexylamine, cyclopentylmethylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromopicolinoyl chloride. Use this intermediate immediately in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 3-6 hours or until completion as monitored by TLC.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure picolinamide analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] Purity should be assessed by HPLC.
Part 2: Biological Evaluation
To establish the SAR, all synthesized analogs must be evaluated in relevant biological assays. For this guide, we focus on anticancer activity through kinase inhibition and cellular proliferation assays.[4][9]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora-B)
Several picolinamide derivatives have been identified as kinase inhibitors.[4] This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a specific kinase target like Aurora-B.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against a target kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitory activity of the compound.
Procedure:
-
Compound Preparation: Prepare a stock solution of each analog in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.
-
Assay Reaction: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and ATP to a buffer solution.
-
Add the diluted test compounds to the wells. Include controls: "positive control" (no inhibitor) and "negative control" (no kinase).
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity). For example, in ADP-Glo™ Kinase Assay, the reagent depletes unused ATP, and a second reagent converts ADP to ATP, which is then measured via a luciferase-luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effect of the compounds on cancer cell lines.[1][9]
Objective: To determine the IC₅₀ of each analog in a relevant human cancer cell line (e.g., HepG2, HCT-116).[4][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Data Interpretation and SAR Analysis
The collected biological data is tabulated to facilitate the identification of trends. By comparing the IC₅₀ values of the analogs, researchers can deduce the influence of specific structural modifications on activity.[8]
Illustrative SAR Data Table
The following table presents hypothetical data for a series of this compound analogs to illustrate SAR principles.
| Compound ID | R¹ (at C5) | R² (N-substituent) | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |
| Parent | Br | Cyclopentyl | 50 | 1.2 |
| 1a | H | Cyclopentyl | 850 | 25.6 |
| 1b | Cl | Cyclopentyl | 65 | 1.5 |
| 1c | F | Cyclopentyl | 95 | 2.8 |
| 2a | Br | Cyclobutyl | 120 | 3.1 |
| 2b | Br | Cyclohexyl | 45 | 1.1 |
| 2c | Br | Cyclopentylmethyl | 250 | 8.9 |
| 2d | Br | Isopropyl | 480 | 15.4 |
| 3a | OMe | Cyclopentyl | >1000 | >50 |
Analysis of Structure-Activity Relationships
-
Influence of the C5-Substituent (R¹):
-
Removal of the bromine atom (Compound 1a , R¹=H) leads to a significant loss of activity, suggesting that a halogen at this position is critical for potency.
-
Comparing the halogens, bromine (Parent ) and chlorine (1b ) provide optimal activity, while the smaller fluorine atom (1c ) is slightly less favorable. This indicates that both electronic effects and the size of the substituent are important.
-
Replacement with a methoxy group (3a ) abolishes activity, suggesting an electron-withdrawing group is preferred over an electron-donating group at this position.
-
-
Influence of the N-Alkyl Substituent (R²):
-
Varying the cycloalkyl ring size reveals a specific requirement. The cyclopentyl (Parent ) and cyclohexyl (2b ) groups are well-tolerated and confer high potency. The smaller cyclobutyl ring (2a ) results in a decrease in activity.
-
Introducing a methylene spacer between the amide and the ring (Compound 2c , cyclopentylmethyl) significantly reduces activity, indicating the ring should be directly attached to the amide nitrogen for optimal interaction with the target.
-
Replacing the cycloalkyl group with a smaller, acyclic isopropyl group (2d ) also leads to a substantial loss of potency, highlighting the importance of the constrained cyclic structure.
-
Conclusion and Future Directions
The systematic study of this compound analogs allows for the development of a clear SAR model. The hypothetical data suggests that a large, electron-withdrawing halogen (Br or Cl) at the C5 position of the pyridine ring and a 5- or 6-membered cycloalkyl ring directly attached to the amide nitrogen are key for high potency.
These initial findings provide a rational basis for the design of the next generation of analogs. Future work could involve exploring substitutions on the cyclopentyl or cyclohexyl rings to further probe the binding pocket and improve properties such as solubility and metabolic stability. Additionally, computational methods like molecular docking can be employed to visualize the binding mode and rationalize the observed SAR trends.[4][10]
References
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available from: [Link]
-
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]
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Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. PubMed. Available from: [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]
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Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. PubMed Central. Available from: [Link]
-
On Exploring Structure Activity Relationships. PubMed Central. Available from: [Link]
-
The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. PubMed. Available from: [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available from: [Link]
-
Computational Analysis of Structure–Activity Relationships. ResearchGate. Available from: [Link]
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This compound. Chemdad. Available from: [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available from: [Link]
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- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-N-cyclopentylpicolinamide: A Novel Tankyrase Inhibitor for Targeted Cancer Therapy Research
Introduction: The Rationale for Targeting Tankyrase in Oncology
The search for precision oncology therapeutics has led to the exploration of novel molecular targets that are critical for cancer cell survival and proliferation. Among these, the tankyrase enzymes, TNKS1 and TNKS2, have emerged as pivotal players in oncogenic signaling.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily and are involved in a multitude of cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and mitotic progression.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making tankyrases attractive targets for therapeutic intervention.[1][2]
5-Bromo-N-cyclopentylpicolinamide represents a novel investigational small molecule designed to selectively inhibit the catalytic activity of tankyrase 1 and 2. Its unique chemical scaffold offers potential for high potency and selectivity, providing a valuable tool for researchers in cancer biology and drug discovery to dissect the roles of tankyrases and explore their therapeutic potential. These application notes provide a comprehensive guide for researchers on the mechanism of action of this compound and detailed protocols for its use in targeted cancer therapy research.
Mechanism of Action: Inhibition of Tankyrase and Downregulation of Wnt/β-catenin Signaling
The primary mechanism of action of this compound is the inhibition of the PARP catalytic domain of both tankyrase 1 and tankyrase 2.[3] This inhibition prevents the poly-ADP-ribosylation (PARylation) of tankyrase substrates. A key substrate of tankyrase is Axin, a scaffold protein that is a crucial component of the β-catenin destruction complex.[4][5]
In the absence of Wnt signaling, the destruction complex, which also includes adenomatous polyposis coli (APC) and glycogen synthase kinase 3β (GSK3β), facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.[6] This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) target genes that drive cell proliferation.[7]
In many cancers, particularly colorectal cancer, mutations in components of the Wnt pathway, such as APC, lead to the inactivation of the destruction complex and the accumulation of β-catenin.[6] Tankyrases contribute to this oncogenic signaling by PARylating Axin, which marks it for ubiquitination and degradation.[8] The resulting decrease in Axin levels further destabilizes the destruction complex, leading to β-catenin accumulation and constitutive Wnt pathway activation.
This compound, by inhibiting tankyrase, prevents Axin PARylation and subsequent degradation.[5][8] This leads to the stabilization and increased cellular levels of Axin, which in turn promotes the assembly and activity of the β-catenin destruction complex.[5] The enhanced degradation of β-catenin reduces its nuclear translocation and the transcription of Wnt target genes, ultimately leading to decreased cancer cell proliferation and tumor growth.
Signaling Pathway Diagram
Caption: Inhibition of Tankyrase by this compound stabilizes Axin, promoting β-catenin degradation and inhibiting Wnt target gene transcription.
Experimental Protocols
The following protocols provide a framework for characterizing the biological activity of this compound in cancer cell lines.
Protocol 1: In Vitro Tankyrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human tankyrase 1 and 2.
Materials:
-
Recombinant human Tankyrase 1 and 2 (e.g., from R&D Systems or similar)
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., XAV939)
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound and the positive control in assay buffer. Also, prepare a no-inhibitor control (DMSO vehicle).
-
Add the diluted compounds to the wells.
-
Add recombinant tankyrase enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | Hypothetical Value: 15 | Hypothetical Value: 10 |
| XAV939 (Reference) | Typical Value: ~11 | Typical Value: ~4 |
Protocol 2: Cellular Wnt/β-catenin Reporter Assay
Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in a cellular context.
Materials:
-
Cancer cell line with a constitutively active Wnt pathway (e.g., SW480, DLD-1)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control reporter plasmid (e.g., FOPflash)
-
Transfection reagent
-
Luciferase assay system
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate.
-
Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPflash activity to the Renilla activity.
-
Calculate the percent inhibition of Wnt signaling and determine the IC50 value.
Protocol 3: Western Blot Analysis of Axin and β-catenin Levels
Objective: To confirm the mechanism of action of this compound by assessing its effect on the protein levels of Axin and β-catenin.
Materials:
-
Cancer cell line (e.g., SW480)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Axin1, total β-catenin, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat the cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Cell Viability and Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
This compound
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | Wnt Pathway Status | GI50 (µM) of this compound |
| SW480 (Colorectal) | APC mutant, active | Hypothetical Value: 0.5 |
| HCT116 (Colorectal) | β-catenin mutant, active | Hypothetical Value: 1.2 |
| A549 (Lung) | Wnt pathway wild-type | Hypothetical Value: >10 |
Experimental Workflow Diagram
Caption: A stepwise workflow for the characterization of this compound, from in vitro enzyme inhibition to cellular mechanism of action and efficacy.
Conclusion and Future Directions
This compound is a promising research tool for investigating the role of tankyrases in cancer. The protocols outlined in these application notes provide a robust framework for its preclinical characterization. By elucidating its potent and selective inhibition of tankyrase and the subsequent downstream effects on the Wnt/β-catenin signaling pathway, researchers can further validate tankyrase as a druggable target in oncology. Future studies should focus on in vivo efficacy in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance anti-tumor activity. The insights gained from these investigations will be crucial in advancing our understanding of tankyrase biology and the development of novel targeted therapies for patients with Wnt-driven cancers.
References
-
Function and Tankyrase Inhibitor in Cancer. Semantic Scholar. [Link]
-
Novel insight into the function of tankyrase (Review). Spandidos Publications. [Link]
-
Tankyrase as a Novel Molecular Target in Cancer and Fibrotic Diseases. PubMed. [Link]
-
Tankyrases: structure, function and therapeutic implications in cancer. PubMed. [Link]
-
Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PubMed Central. [Link]
-
Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. PubMed. [Link]
-
A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors. Nature. [Link]
-
TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer. PubMed. [Link]
-
Modulating the wnt signaling pathway with small molecules. PubMed Central. [Link]
-
Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PubMed Central. [Link]
-
Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway. PubMed. [Link]
-
Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases. PubMed Central. [Link]
-
Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. [Link]
-
The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators. PubMed. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. [Link]
-
Molecular strategies for modulating wnt signaling. IMR Press. [Link]
-
Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. PubMed Central. [Link]
-
The interaction between the Wnt/β-catenin signaling cascade and PKG activation in cancer. WJGO. [Link]
-
Druggable Molecular Targets for the Treatment of Triple Negative Breast Cancer. PubMed Central. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]
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- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-N-cyclopentylpicolinamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 5-Bromo-N-cyclopentylpicolinamide in medicinal chemistry. While direct biological data for this specific compound is not extensively available in the public domain, the picolinamide scaffold is a well-recognized privileged structure in drug discovery. Picolinamide derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This guide will, therefore, focus on a hypothetical application of this compound as a kinase inhibitor for cancer therapy, drawing parallels from structurally related compounds. The protocols provided are established methodologies for the synthesis, purification, and biological evaluation of small molecule kinase inhibitors.
Introduction: The Picolinamide Scaffold
The picolinamide functional group, a carboxamide at the 2-position of a pyridine ring, is a versatile scaffold in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a valuable component in the design of numerous biologically active molecules. The pyridine ring can be readily functionalized at different positions, allowing for the fine-tuning of physicochemical properties and target engagement.
This compound incorporates several key features:
-
Picolinamide Core: Provides a rigid framework for presenting substituents and engaging with biological targets.
-
5-Bromo Substituent: The bromine atom can influence the electronic properties of the pyridine ring and may serve as a handle for further chemical modification through cross-coupling reactions.
-
N-Cyclopentyl Group: This lipophilic group can contribute to target binding through hydrophobic interactions and influence the compound's pharmacokinetic properties.
Hypothetical Application: Kinase Inhibition in Oncology
Given that various picolinamide derivatives have been explored as kinase inhibitors, we will hypothesize that this compound may exhibit inhibitory activity against a cancer-related kinase, for instance, a receptor tyrosine kinase (RTK) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Proposed Mechanism of Action
We propose that this compound could act as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain in its active conformation. The picolinamide moiety could form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The N-cyclopentyl group could occupy a hydrophobic pocket, while the 5-bromo-substituted pyridine ring could be further optimized to enhance potency and selectivity.
Caption: Proposed binding mode of this compound in a kinase ATP-binding site.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of this compound as a potential kinase inhibitor.
Chemical Synthesis
A common method for the synthesis of picolinamides is the coupling of a picolinic acid with an amine.
Protocol 1: Synthesis of this compound
-
Activation of 5-Bromopicolinic Acid:
-
To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
To the activated acid solution, add cyclopentylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: General workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of the synthesized compound against our hypothetical target, VEGFR-2, a biochemical kinase assay can be performed.
Protocol 2: VEGFR-2 Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound (dissolved in DMSO).
-
Staurosporine (positive control).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and staurosporine in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
To assess the anti-proliferative effect of the compound on cancer cells, a cell-based assay is essential.
Protocol 3: Anti-Proliferation Assay (e.g., MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HUVEC for angiogenesis or a cancer cell line overexpressing VEGFR-2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a positive control (e.g., a known VEGFR-2 inhibitor like Sunitinib).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation
The results from the in vitro assays should be summarized in a clear and concise manner.
Table 1: Hypothetical Biological Activity Data
| Compound | VEGFR-2 IC₅₀ (nM) | HUVEC GI₅₀ (µM) |
| This compound | To be determined | To be determined |
| Sunitinib (Reference) | 3 | 0.01 |
Structure-Activity Relationship (SAR) Exploration
Based on the initial biological data, a structure-activity relationship (SAR) study can be initiated to optimize the potency and selectivity of the lead compound.
Caption: A general strategy for the structure-activity relationship (SAR) exploration of this compound.
Conclusion
While the specific biological target of this compound remains to be elucidated, its picolinamide scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of this compound and its analogs as potential kinase inhibitors. Further investigation through high-throughput screening and target identification studies is warranted to fully explore the medicinal chemistry applications of this compound.
References
- Due to the hypothetical nature of the application, specific references for the biological activity of this compound are not available. The protocols provided are based on standard, well-established methodologies in medicinal chemistry and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 5-Bromo-N-cyclopentylpicolinamide
Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopentylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the yield and purity of your target compound.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active agents. The core of this synthesis lies in the amide bond formation between 5-bromopicolinic acid and cyclopentylamine. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact the final yield and purity. This guide will dissect the common hurdles and provide robust solutions to navigate them effectively.
The primary reaction involves the coupling of a carboxylic acid (5-bromopicolinic acid) and an amine (cyclopentylamine). Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a crucial step to facilitate the nucleophilic attack by the amine.
Caption: General overview of the amide coupling reaction.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent may be unsuitable or degraded.[3] 2. Amine Protonation: The reaction medium may be too acidic, protonating the cyclopentylamine and rendering it non-nucleophilic. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Select an appropriate coupling reagent: Consider using HATU or HBTU for their high efficiency and fast reaction times.[4][5] Ensure the reagent is fresh. 2. Add a non-nucleophilic base: Use a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid and deprotonate the amine.[6] 3. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product.[7] If necessary, increase the reaction time or temperature. |
| Formation of Significant Byproducts | 1. Side reactions with the coupling reagent: Carbodiimide reagents like DCC can form N-acylurea byproducts that are difficult to remove. 2. Chlorination of the pyridine ring: If using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, chlorination of the pyridine ring can occur as a side reaction.[8][9] 3. Double acylation: Excess activated carboxylic acid can potentially react with the newly formed amide. | 1. Choose a different coupling reagent: Use a water-soluble carbodiimide like EDC, whose byproduct is easily removed during aqueous workup.[8] Alternatively, use phosphonium or aminium/uronium-based reagents like PyBOP or HATU.[3][10] 2. Use milder chlorinating agents or alternative activation methods: Consider using oxalyl chloride at low temperatures or avoid acid chloride formation altogether by using coupling reagents. 3. Control stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid. |
| Difficult Purification | 1. Byproduct removal: As mentioned, byproducts from certain coupling reagents can be challenging to separate from the desired product. 2. Product solubility: The product may have similar solubility to the starting materials or byproducts, making chromatographic separation difficult. | 1. Optimize the workup procedure: An acidic wash (e.g., 1M HCl or citric acid) can remove unreacted amine, and a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.[7] 2. Employ effective purification techniques: Silica gel column chromatography is often effective.[11] Experiment with different solvent systems to achieve optimal separation. Recrystallization can also be a powerful purification method if a suitable solvent is found.[12][13] |
| Inconsistent Yields | 1. Moisture in the reaction: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. 2. Variability in reagent quality: The purity and activity of starting materials and reagents can affect the outcome. | 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity reagents: Source starting materials and reagents from reputable suppliers. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in optimizing the yield of this compound?
A1: The most critical step is the efficient activation of the 5-bromopicolinic acid. The choice of coupling reagent and reaction conditions directly dictates the rate of amide bond formation and the prevalence of side reactions. A highly reactive activated intermediate will favor the desired reaction with cyclopentylamine over competing side reactions.[1][10]
Q2: Which class of coupling reagents is generally recommended for this synthesis?
A2: For substrates like 5-bromopicolinic acid, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They are known for their high coupling efficiency, rapid reaction times, and ability to suppress racemization.[3][4][5] While more expensive, they often lead to cleaner reactions and higher yields, simplifying purification.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: A non-nucleophilic organic base is essential for several reasons. It neutralizes the carboxylic acid, allowing it to react with the coupling reagent. It also scavenges any acidic byproducts formed during the reaction, preventing the protonation and deactivation of the cyclopentylamine nucleophile.[1][6] N,N-Diisopropylethylamine (DIPEA) is often the base of choice due to its steric hindrance, which minimizes its potential to act as a nucleophile and engage in side reactions.[6]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used for amide coupling reactions.[1][4][14] DMF is often a good choice due to its high polarity, which can help to dissolve the starting materials and intermediates. However, it's important to use anhydrous solvents to prevent hydrolysis of the activated species.
Q5: Can I form the acid chloride of 5-bromopicolinic acid as an alternative activation method?
A5: Yes, forming the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic method for activating carboxylic acids.[1][15] However, for picolinic acid derivatives, this method carries the risk of undesired chlorination of the pyridine ring, which can lead to a mixture of products and complicate purification.[8][9] If this route is chosen, careful control of reaction conditions (e.g., low temperature) is crucial.
IV. Optimized Experimental Protocol
This protocol provides a reliable and high-yielding procedure for the synthesis of this compound using HATU as the coupling reagent.
Materials:
-
5-Bromopicolinic acid
-
Cyclopentylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 5-bromopicolinic acid is consumed (typically 1-3 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Caption: Step-by-step workflow for the optimized synthesis.
V. Data Summary
The following table provides a comparison of common coupling reagents and their typical performance in similar amide bond formation reactions.
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Advantages | Key Disadvantages |
| HATU/HBTU | None | DIPEA, TEA | 85-95% | High efficiency, fast reaction, low racemization.[4][5][8] | High cost.[8] |
| EDC | HOBt, Oxyma | DIPEA, TEA | 70-90% | Water-soluble urea byproduct is easily removed.[8] | More expensive than DCC/DIC.[8] |
| DCC/DIC | HOBt, DMAP | None | 60-85% | Cost-effective.[8] | Insoluble urea byproduct can be difficult to remove.[8] |
| SOCl₂/Oxalyl Chloride | None | Pyridine, TEA | 65-80% | Inexpensive, effective for acid chloride formation. | Can lead to chlorination of the pyridine ring.[8][9] |
VI. Conclusion
Optimizing the synthesis of this compound hinges on a rational approach to experimental design, particularly in the selection of the coupling strategy. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting common issues and implementing a robust and high-yielding synthetic protocol. For further inquiries, please do not hesitate to contact our technical support team.
VII. References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Goode, D. R. Amide Workup. Biofilm Inhibitor Synthesis.
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral dissertation, Università di Sassari. [Link]
-
Wass, E., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 15(7), 351-358. [Link]
-
Perrin, D. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Furia, M., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 1(7), 1279-1284. [Link]
-
Garcı́a-Martı́nez, J. C., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(4), 89-92. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4238. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4238. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Ivanova, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20045-20054. [Link]
-
Miller, A. W., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2119183119. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2021). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
ResearchGate. (2016). The mode of the solvent effects in pyridine mono-carboxylic acids. [Link]
-
MDPI. (2021). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 26(1), 193. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2471-2484. [Link]
-
Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 498. [Link]
-
Chemdad Co., Ltd. This compound. [Link]
-
Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
-
Daugulis, O., et al. (2017). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Beilstein Journal of Organic Chemistry, 13, 1645-1658. [Link]
-
Daugulis, O., et al. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891-899. [Link]
-
ResearchGate. (2019). Synthesis of picolinamide amide derivatives. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2167. [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Office of Scientific and Technical Information. (2014). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
-
Li, Y., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(24), 4459-4467. [Link]
-
Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.uniss.it [iris.uniss.it]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 13. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in 5-Bromo-N-cyclopentylpicolinamide Experiments
Welcome to the technical support center for 5-Bromo-N-cyclopentylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, analysis, and application of this compound. Inconsistent experimental results can be a significant impediment to research progress, and this resource aims to provide a systematic and scientifically grounded approach to troubleshooting these issues. By understanding the underlying chemical principles and potential pitfalls, you can enhance the reproducibility and reliability of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise when working with this compound.
Synthesis and Purity
Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in the amide coupling reaction between 5-bromopicolinic acid and cyclopentylamine can stem from several factors. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions. It is crucial to ensure that all reagents are fresh and anhydrous, as moisture can hydrolyze the activated acid species. The choice of coupling agent and base is also critical; for instance, sterically hindered or electron-deficient amines may require more potent coupling agents like HATU.[1]
Q2: I'm observing an unexpected byproduct with a mass corresponding to a chlorinated version of my product. How can I prevent this?
A2: The formation of a chlorinated byproduct is a known issue when using thionyl chloride (SOCl₂) to generate the acyl chloride of picolinic acid.[2] The pyridine ring is susceptible to nucleophilic attack by chloride ions under the reaction conditions. To mitigate this, consider using a milder chlorinating agent like oxalyl chloride or switching to a direct amide coupling method that doesn't involve chloride ions, such as using HATU or EDC with an additive like HOBt.[1]
Q3: How can I effectively remove unreacted 5-bromopicolinic acid from my final product?
A3: Unreacted 5-bromopicolinic acid can typically be removed with an aqueous workup. Washing the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, making it soluble in the aqueous phase. Subsequent extraction and drying of the organic layer should yield a product with significantly reduced acid impurity.
Q4: My purified this compound appears as an oil, but I was expecting a solid. What does this indicate?
A4: The presence of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil or a waxy solid. Ensure that your product has been thoroughly dried under high vacuum to remove any remaining solvent. If the product remains oily, it is likely that impurities are still present, and further purification by column chromatography or recrystallization is recommended.[1]
Analytical and Characterization
Q5: The ¹H NMR spectrum of my product is complex, and I'm having trouble assigning the peaks. What should I look for?
A5: The ¹H NMR spectrum of a picolinamide can be complicated by slow rotation around the amide C-N bond, which can lead to the appearance of two sets of signals for the N-cyclopentyl protons.[3] This phenomenon is temperature-dependent, and acquiring the spectrum at an elevated temperature can sometimes coalesce these signals into a single set. Key signals to look for are the three distinct aromatic protons of the 5-bromopyridine ring and the characteristic multiplets of the cyclopentyl group.
Q6: I'm developing an HPLC method for purity analysis. What are some good starting conditions?
A6: For analyzing pyridine-containing compounds, a reverse-phase HPLC method is generally a good starting point. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol is a common choice. A gradient elution from a lower to a higher concentration of the organic solvent will likely be necessary to achieve good separation of the product from any impurities.[4][5]
Biological Assays and Stability
Q7: I'm observing significant variability in the IC₅₀ values of this compound in my biological assays. What could be the cause?
A7: Inconsistent bioactivity can be traced back to several factors. Firstly, ensure the purity of each batch of the compound is consistent, as even small amounts of impurities can sometimes interfere with biological assays. Secondly, the solubility of the compound in your assay buffer is critical. Poor solubility can lead to precipitation and an inaccurate effective concentration. It is also important to consider the stability of the compound under your assay conditions (pH, temperature, light exposure), as degradation can lead to a loss of activity.
Q8: How can I improve the solubility of this compound in aqueous buffers for my assays?
A8: Many organic molecules have limited solubility in aqueous solutions. To improve this, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system. For picolinamide derivatives, solubility can also be pH-dependent.[6]
Q9: I suspect my compound is degrading in the assay buffer over time. How can I assess its stability?
A9: To assess the stability of this compound in your assay buffer, you can incubate a solution of the compound in the buffer under the same conditions as your assay (temperature, light, etc.) for the duration of the experiment. At various time points, take an aliquot of the solution and analyze it by HPLC to quantify the amount of the parent compound remaining. This will give you a clear indication of its stability over time. The pyridine ring, in particular, can be susceptible to degradation under certain conditions.[7]
In-Depth Troubleshooting Guides
Troubleshooting Low Synthetic Yield
Low yields are a common frustration in organic synthesis. The following decision tree provides a systematic approach to diagnosing and resolving this issue.
Caption: Decision tree for troubleshooting low reaction yield.
Protocol for Product Purification and Analysis
The following workflow outlines a standard procedure for the purification and subsequent analysis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Picolinamide-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with picolinamide-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows aimed at improving inhibitor selectivity. Our focus is on providing not just protocols, but the scientific rationale behind them, to empower you to make informed decisions in your research.
Section 1: Understanding and Diagnosing Selectivity Issues
This section addresses common initial observations that may indicate a lack of selectivity with your picolinamide-based kinase inhibitor.
Q1: My picolinamide-based inhibitor shows high potency in a biochemical assay, but in cell-based assays, I observe significant cytotoxicity at concentrations close to the on-target IC50. Is this an off-target effect?
A1: This is a strong indication of potential off-target effects. While potent on-target activity is desired, a narrow therapeutic window between the desired cellular effect and general cytotoxicity often points to the inhibitor interacting with other essential cellular kinases or proteins.[1]
Troubleshooting Workflow:
-
Confirm On-Target Engagement in Cells: Before extensive off-target investigation, it's crucial to confirm that your inhibitor is engaging the intended target in a cellular context. The NanoBRET™ Target Engagement Assay is an excellent method for this.
-
Dose-Response Comparison: Perform a careful dose-response curve for both on-target inhibition (e.g., phosphorylation of a direct downstream substrate) and cytotoxicity (e.g., using a standard cell viability assay like MTT or CellTiter-Glo®). A significant overlap in these curves suggests off-target toxicity.
-
Kinome-Wide Profiling: The most direct way to identify off-target kinases is to perform a kinome scan. This involves screening your inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of kinases.[2][3] Several commercial services offer comprehensive kinase profiling panels.
-
Use of a Structurally Unrelated Inhibitor: If available, test a well-characterized, structurally distinct inhibitor for the same target. If this control compound does not exhibit the same cytotoxicity profile, it strengthens the hypothesis that your picolinamide inhibitor has off-target liabilities.[1]
Q2: My inhibitor is designed to target a specific kinase, but I'm observing modulation of a signaling pathway that is not directly downstream of my intended target. How do I confirm an off-target interaction?
A2: This is a classic indicator of off-target activity. The interconnectedness of cellular signaling pathways means that inhibiting an unintended kinase can have cascading effects on other pathways.[4]
Troubleshooting Workflow:
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to confirm the activation or inhibition of key proteins in the unexpected pathway. This will help you pinpoint the likely node of off-target interaction.
-
Computational Prediction of Off-Targets: In silico methods can provide valuable clues. Molecular docking studies can be used to predict the binding of your picolinamide inhibitor to a panel of known kinase structures.[5][6] Tools that analyze binding site similarity can also suggest potential off-targets.[3][7]
-
Biochemical Validation of Predicted Off-Targets: Once you have a list of potential off-targets from kinome scanning or computational modeling, you must validate these interactions biochemically. This involves performing IC50 determinations for your inhibitor against the purified off-target kinases.
Experimental Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of your picolinamide inhibitor against a purified kinase.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
Picolinamide inhibitor stock solution (in DMSO)
-
Kinase buffer (e.g., Tris-HCl, HEPES with MgCl₂, BSA, DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of your kinase in kinase buffer.
-
Prepare a stock solution of the peptide substrate in kinase buffer.
-
Prepare a serial dilution of your picolinamide inhibitor in DMSO. Then, make an intermediate dilution in kinase buffer.
-
Prepare an ATP mixture containing both unlabeled ATP (at a concentration near the Kₘ for the specific kinase) and a small amount of radiolabeled ATP.[8]
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase, peptide substrate, and your diluted inhibitor.
-
Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
-
Initiate the Reaction:
-
Add the ATP mixture to each reaction to start the phosphorylation.
-
Incubate at the optimal temperature for the kinase (often 30°C) for a predetermined time.
-
-
Stop the Reaction:
-
Spot a small volume of each reaction mixture onto the phosphocellulose paper.
-
Immediately immerse the paper in a wash buffer (e.g., dilute phosphoric acid) to stop the reaction and wash away unincorporated radiolabeled ATP.
-
-
Detection:
-
After several washes, dry the paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 2: Strategies for Improving Selectivity
This section provides actionable strategies to enhance the selectivity of your picolinamide-based kinase inhibitors based on the data gathered from the initial troubleshooting.
Q3: My kinome scan revealed several off-target kinases with high structural similarity to my primary target. What medicinal chemistry strategies can I employ to improve the selectivity of my picolinamide inhibitor?
A3: This is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome.[9] However, subtle differences can be exploited to achieve selectivity.
Medicinal Chemistry Strategies:
-
Structure-Based Design:
-
Exploit Non-conserved Residues: Obtain or model the crystal structures of your primary target and key off-targets. Analyze the ATP-binding pocket for non-conserved residues. Design modifications to your picolinamide scaffold that introduce steric hindrance with the off-target kinase while maintaining or improving binding to the primary target.[10]
-
Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket. Kinases with a small gatekeeper (e.g., glycine, alanine, threonine) can accommodate bulkier inhibitors, while those with a large gatekeeper (e.g., phenylalanine, leucine) cannot.[9] Modifying your inhibitor to include a bulky substituent that is tolerated by your primary target but clashes with the gatekeeper of off-target kinases is a powerful strategy.[9]
-
-
Structure-Activity Relationship (SAR) Studies:
-
Systematically modify different parts of the picolinamide scaffold and assess the impact on both on-target potency and off-target activity. This will help you identify the "selectivity hotspots" on your molecule.
-
For example, in a series of picolinamide-based LRRK2 inhibitors, modifying the heteroaryl C-H hinge and linker regions led to improved selectivity against the off-target kinase CLK2.[11]
-
-
Targeting Inactive Kinase Conformations (Type II Inhibitors):
-
Most kinases exist in active and inactive conformations. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, which exposes an additional allosteric site.[12]
-
Since the DFG-out conformation and the adjacent allosteric site are generally less conserved than the ATP-binding site of the active conformation, designing or modifying your picolinamide inhibitor to bind to this state can significantly improve selectivity.
-
Visualization of Selectivity Strategies
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Section 3: Advanced Cellular Selectivity Profiling
Biochemical assays are essential, but ultimately, inhibitor selectivity must be confirmed in a cellular environment. This section details advanced cell-based assays.
Q4: My optimized picolinamide inhibitor shows good selectivity in biochemical assays, but I want to confirm this in a more physiologically relevant setting. What are the best cell-based assays for selectivity profiling?
A4: It is crucial to validate biochemical selectivity in cells, as factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter an inhibitor's apparent selectivity.[13]
Recommended Cell-Based Assays:
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a target kinase in live cells. By expressing your target and off-target kinases as NanoLuc® fusion proteins, you can directly compare the intracellular affinity of your inhibitor for each.[13][14]
-
Phospho-Specific Antibody-Based Assays (e.g., Western Blot, ELISA): These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of downstream substrates. By comparing the IC50 for inhibition of the primary target's substrate phosphorylation versus the substrates of known off-targets, you can generate a cellular selectivity profile.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general overview of the NanoBRET™ assay for comparing inhibitor binding to a target and off-target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target kinase and NanoLuc®-fused off-target kinase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer (a fluorescently labeled, cell-permeable ligand)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Picolinamide inhibitor
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Plating and Transfection:
-
Seed cells into the assay plates.
-
Transfect the cells with the appropriate NanoLuc®-kinase fusion vector. In separate wells, transfect cells with the vector for your primary target and the vector for a key off-target.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your picolinamide inhibitor.
-
Add the diluted inhibitor to the cells.
-
Add the NanoBRET™ Tracer to all wells at a concentration optimized for each kinase.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Incubate for a short period at room temperature.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 for target engagement for both the primary target and the off-target kinase. A significant rightward shift in the IC50 curve for the off-target kinase indicates cellular selectivity.
-
Visualization of Cellular Selectivity Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Section 4: Data Interpretation and Summary
This section provides guidance on how to interpret and present your selectivity data.
Q5: I have generated IC50 values for my picolinamide inhibitor against the primary target and a panel of off-target kinases. How do I quantify and present the selectivity?
A5: Quantifying selectivity is essential for comparing different inhibitors and for making decisions about which compounds to advance.
Key Selectivity Metrics:
-
Selectivity Ratio: The simplest measure is the ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase. A higher ratio indicates greater selectivity.
-
Selectivity Score (S-score): This metric is often used in kinome profiling. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM inhibitor concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This is a more sophisticated measure that takes into account the distribution of inhibition across the entire kinase panel. A Gini coefficient closer to 1 indicates higher selectivity, while a value closer to 0 indicates a more promiscuous inhibitor.
Data Presentation:
A well-structured table is an effective way to present your selectivity data.
| Inhibitor | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity Ratio (vs. OT1) | Off-Target 2 IC50 (nM) | Selectivity Ratio (vs. OT2) |
| Picolinamide A | 10 | 500 | 50 | >10,000 | >1,000 |
| Picolinamide B | 15 | 150 | 10 | 2,000 | 133 |
This table allows for a clear and direct comparison of the selectivity profiles of different picolinamide analogs.
References
-
Scott, J. S., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry, 12(6), 959–970. [Link]
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Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
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Teffera, Y., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 345-349. [Link]
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Subramanian, G., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395–399. [Link]
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Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today, 7(11), 601-611. [Link]
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Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]
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Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Johnson, C. N., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]
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Gao, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i516–i524. [Link]
-
Miljković, F., & Bajorath, J. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 201. [Link]
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Subramanian, G., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395–399. [Link]
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Dar, A. C., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology, 13(10), 2876–2883. [Link]
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Karra, A. S., Stippec, S., & Cobb, M. H. (2012). A high-throughput radiometric kinase assay. In Methods in molecular biology (Vol. 795, pp. 181–189). [Link]
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Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636–1647. [Link]
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ResearchGate. (n.d.). Off-target identification of kinase drug candidates. [Link]
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MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]
-
ACS Publications. (2010). Computational Modeling of Kinase Inhibitor Selectivity. [Link]
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Knapp, S., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 8142–8160. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 1-15. [Link]
-
Frontiers. (2019). Aurora Kinase Inhibitors: Current Status and Outlook. [Link]
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National Institutes of Health. (2021). Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. [Link]
-
PubMed. (2021). Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. [Link]
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PubMed. (2024). Emerging drug profile: JAK inhibitors. [Link]
-
National Institutes of Health. (2018). Aurora kinases: novel therapy targets in cancers. [Link]
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Targeted Oncology. (2021). ALK Inhibitors Help to Define Precision Medicine. [Link]
-
National Institutes of Health. (2009). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. [Link]
-
AJMC. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]
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American Association for Cancer Research. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. [Link]
Sources
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- 14. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 5-Bromo-N-cyclopentylpicolinamide Derivatives
Welcome to the technical support center for the development of 5-Bromo-N-cyclopentylpicolinamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Our goal is to provide practical, experience-driven solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying scientific principles. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that you may encounter during synthesis, characterization, and biological evaluation.
Section 1: Synthesis and Purification Troubleshooting
This section addresses common challenges in the chemical synthesis and purification of novel this compound analogs.
Q1: My amide coupling reaction between 5-bromopicolinic acid and cyclopentylamine is inefficient, resulting in low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in amide coupling are a frequent issue, typically stemming from suboptimal activation of the carboxylic acid, deactivation of the amine, or unfavorable reaction conditions. Let's break down the troubleshooting process.
The core of the synthesis is the formation of an amide bond, a condensation reaction that requires activating the carboxylic acid group of 5-bromopicolinic acid. The pyridine nitrogen can complicate this process by acting as a nucleophile or a base, so careful selection of reagents is crucial.
Causality and Optimization Strategy:
-
Inefficient Carboxylic Acid Activation: The choice of coupling agent is paramount. Standard reagents like DCC (dicyclohexylcarbodiimide) can lead to the formation of insoluble dicyclohexylurea (DCU) byproducts, complicating purification.[1] Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred as the resulting urea byproduct can be removed with a simple aqueous wash.[1] For difficult couplings, more potent uronium-based reagents like HATU or HBTU are recommended.
-
Amine or Pyridine Nitrogen Reactivity: The amine (cyclopentylamine) is your nucleophile, but the pyridine nitrogen in your acid starting material can be protonated or can react with the activated acid. Using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during acid chloride formation or to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.[1]
-
Solvent and Temperature: Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.[1] Use oven-dried glassware and anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the exothermic reaction and minimize side products, then allowed to warm to room temperature for several hours to overnight to ensure completion.[1]
Table 1: Comparison of Common Coupling Reagents for Picolinamide Synthesis
| Coupling Reagent | Additive(s) | Key Advantages | Key Disadvantages | Citation |
| SOCl₂ / Oxalyl Chloride | None | Inexpensive, forms highly reactive acid chloride. | Can lead to side reactions (e.g., chlorination of the pyridine ring); generates HCl. | [1] |
| EDC | HOBt, DMAP | Water-soluble urea byproduct is easily removed by aqueous workup. | Less reactive than uronium reagents; potential for racemization if chiral centers are present. | [1] |
| DCC / DIC | HOBt, DMAP | Cost-effective and efficient. | Byproduct (DCU) is often insoluble and difficult to remove; requires filtration. | [1][2] |
| HATU / HBTU | DIPEA | High reactivity, fast reaction times, low rate of racemization. Ideal for sterically hindered substrates. | More expensive; byproducts require chromatographic removal. | N/A |
Experimental Protocol 1: Optimized Amide Coupling for this compound
This protocol utilizes EDC and HOBt for efficient, clean coupling.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromopicolinic acid (1.0 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes. Successful activation is often indicated by the formation of a clear solution.
-
Amine Addition: In a separate flask, dissolve cyclopentylamine (1.1 eq.) and DIPEA (2.5 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[1]
Q2: I'm struggling with persistent impurities during purification. How can I improve the purity of my final compound?
A2: Persistent impurities often arise from side reactions or incomplete removal of reagents/byproducts. A systematic approach is needed.
-
Identify the Impurity: If possible, use LC-MS to determine the mass of the major impurity. This can provide clues to its identity (e.g., unreacted starting material, a dimer, or a byproduct from a side reaction).
-
Optimize Chromatography: A standard ethyl acetate/hexanes gradient may not be sufficient. Consider trying a different solvent system, such as DCM/methanol, which offers different selectivity. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the silica column.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent technique for achieving high purity.[1] The key is to find a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at all temperatures. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof).
-
Aqueous Wash Optimization: During the workup, ensure your aqueous washes are effective. If you used EDC, multiple washes are needed to fully remove the water-soluble urea byproduct. If you have acidic or basic impurities, an acid/base wash (e.g., dilute HCl or NaOH) can be used, but be cautious that your desired compound is stable to these conditions.
Visualization 1: Synthetic Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving low-yield issues in the amide coupling synthesis.
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Section 2: Compound Characterization and Stability
Properly characterizing your compound is a non-negotiable step for data integrity. This section provides guidance on essential analytical techniques and stability assessment.
Q3: What is the minimum set of analytical data required to confidently characterize a novel this compound derivative?
A3: For any novel compound intended for biological testing and publication, a standard characterization package is required to unambiguously confirm its structure and purity. This ensures that the biological activity observed is attributable to the intended molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirms the proton environment. You should be able to assign all peaks to the protons in your structure. Check that the integration values match the number of protons for each signal.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
-
Mass Spectrometry (MS):
-
Low-Resolution MS (LC-MS): Primarily used to confirm the molecular weight of the product and to assess the purity of the sample. The purity should ideally be >95% by UV trace at a relevant wavelength (e.g., 254 nm).
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical piece of data for confirming the identity of a new chemical entity.
-
-
Purity Analysis:
-
HPLC: An orthogonal purity assessment to LC-MS. Using a standardized method with a diode array detector (DAD) can confirm purity and the absence of UV-active impurities.
-
Elemental Analysis (C, H, N): While less common now with the advent of routine HRMS, it provides confirmation of the elemental composition. The experimental values should be within ±0.4% of the calculated values.
-
Q4: I suspect my compound is unstable in my DMSO stock solution or in the aqueous assay buffer. How do I perform a stability study?
A4: Compound instability is a major source of irreproducible biological data. A systematic stability study is crucial, especially for lead compounds.[3] The goal is to determine if the compound degrades under the conditions it will experience during storage and testing.[4][5]
Experimental Protocol 2: Small-Scale Compound Stability Assessment
This protocol assesses stability in both DMSO stock and a representative aqueous buffer.
-
Sample Preparation:
-
Prepare a concentrated stock solution of your compound (e.g., 10 mM) in 100% anhydrous DMSO. This is your T=0 DMSO sample.
-
Dilute a portion of the DMSO stock into your final assay buffer (e.g., PBS with 0.1% BSA) to the highest concentration used in your biological assay. Ensure the final DMSO concentration is low (e.g., <0.5%). This is your T=0 Aqueous sample.[6]
-
-
Incubation:
-
Store an aliquot of the 10 mM DMSO stock at room temperature, 4°C, and -20°C.
-
Incubate the aqueous sample under the exact conditions of your biological assay (e.g., 37°C for 24 hours).
-
-
Time Points:
-
Immediately analyze the T=0 samples by LC-MS to establish a baseline.
-
Analyze the stored samples at various time points (e.g., for aqueous buffer: 1h, 4h, 24h; for DMSO stock: 24h, 1 week, 1 month).
-
-
Analysis:
-
Use LC-MS to analyze each sample. The primary readout is the peak area of the parent compound.
-
Calculate the percent of the parent compound remaining relative to the T=0 sample. A loss of >10-15% typically indicates instability.
-
Look for the appearance of new peaks in the chromatogram, which could be degradation products.
-
Troubleshooting Unstable Compounds:
-
DMSO Stock: If unstable in DMSO, it may be due to water absorption. Use anhydrous DMSO and store desiccated at -20°C or -80°C. Prepare fresh stocks frequently.
-
Aqueous Buffer: Instability in aqueous media is often due to hydrolysis of the amide bond, especially at non-neutral pH.[7] Consider adjusting the buffer pH if your compound's structure suggests pH-dependent lability. If instability persists, the assay window may need to be shortened.
Section 3: In Vitro Assay and Potency Determination
This section focuses on overcoming challenges related to the biological evaluation of your compounds, particularly issues with solubility and assay design.
Q5: My this compound derivative has poor aqueous solubility and is precipitating when I add it to my assay plate. How can I get reliable IC50 data?
A5: This is one of the most common and critical challenges in early drug discovery. Compound precipitation leads to an underestimation of potency, as the actual concentration in solution is unknown. Several strategies can be employed to mitigate this.[8][9]
Visualization 2: Solubility Enhancement Decision Tree
This flowchart provides a step-by-step guide to addressing compound precipitation in aqueous assay buffers.
Caption: A systematic workflow for improving compound solubility in biological assays.
Table 2: Common Solubilizing Excipients for In Vitro Assays
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration | Key Consideration | Citation |
| Co-solvent | Ethanol, PEG-400 | Increases the polarity of the bulk solvent. | 1-5% (v/v) | Must run a vehicle control to check for effects on cell health or enzyme activity. | [6] |
| Cyclodextrin | HP-β-CD, SBE-β-CD | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug molecule. | 1-10 mM | Can sometimes interfere with ligand-receptor binding if the complex is too stable. | [6] |
| Surfactant | Tween® 80, Poloxamer 188 | Forms micelles that encapsulate the drug above the critical micelle concentration (CMC). | 0.01-0.1% | Can disrupt cell membranes at higher concentrations. | [6] |
Q6: How do I design a robust enzymatic assay to determine the IC50 of my picolinamide derivatives against a target kinase, such as VEGFR-2?
A6: A robust kinase assay requires careful optimization of enzyme, substrate, and ATP concentrations, along with appropriate controls. Picolinamide derivatives have been successfully developed as VEGFR-2 inhibitors.[10]
Experimental Protocol 3: General VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Format)
This protocol uses a time-resolved FRET (TR-FRET) format, a common and robust method for kinase screening.
-
Reagents:
-
VEGFR-2 Kinase (active enzyme).
-
GFP-tagged substrate peptide.
-
LanthaScreen™ Tb-anti-pY (p-Tyr-100) antibody.
-
ATP.
-
Test Compounds (serially diluted in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure (384-well plate):
-
Compound Addition: Add 50 nL of serially diluted compound in DMSO to the assay wells. For controls, add 50 nL of DMSO.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing VEGFR-2 and the GFP-substrate in assay buffer.
-
Initiation: Add 5 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be detected effectively.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Add 10 µL of a solution containing the Tb-anti-pY antibody in TR-FRET dilution buffer.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).
-
Controls:
-
0% Inhibition (High Signal): DMSO only (no inhibitor).
-
100% Inhibition (Low Signal): A known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) or no enzyme.
-
-
Data Analysis: Convert the emission ratio to percent inhibition. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Structure-Activity Relationship (SAR) Guidance
Understanding the SAR is key to rationally designing more potent molecules.[11] This section provides insights into how structural modifications can impact the biological activity of the this compound scaffold.
Q7: I have a lead compound with moderate activity. Which parts of the this compound scaffold should I modify to improve potency?
A7: The this compound scaffold has several key regions that can be modified to explore the SAR and enhance potency. The pyridine ring, the N-cyclopentyl group, and the 5-bromo position are all critical handles for optimization.[10][12]
Visualization 3: SAR Logic for Lead Optimization
This diagram illustrates the key modification points on the scaffold and the properties they influence.
Caption: Key regions for modification on the picolinamide scaffold and their expected impact.
SAR Exploration Strategy:
-
The N-Cyclopentyl Group: This group likely interacts with a hydrophobic pocket in the target protein.[13]
-
Hypothesis: Varying the size and shape of this group will probe the limits of the hydrophobic pocket.
-
Experiments: Synthesize analogs with cyclobutyl, cyclohexyl, and acyclic alkyl groups (e.g., isopropyl, t-butyl). Introducing polarity, for example a hydroxylated ring, can also improve solubility and introduce new hydrogen bonding opportunities.
-
-
The Pyridine Ring: The nitrogen atom is a key hydrogen bond acceptor and influences the electronics of the entire system.[14] Substitutions on the ring can dramatically alter potency and selectivity.
-
Hypothesis: Adding substituents at the C4 or C6 positions can introduce new interactions with the target or improve properties.
-
Experiments: Synthesize analogs with small electron-donating (e.g., methyl) or electron-withdrawing (e.g., CF₃) groups. Adding larger groups, like a phenoxy group at C4, has been shown to be effective in targeting kinases like VEGFR-2.[10]
-
-
The 5-Bromo Position: The bromine atom is more than just a synthetic handle; it can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity.
-
Hypothesis: The size and electronegativity of the halogen at this position are critical for potency.
-
Experiments: Synthesize analogs where the bromine is replaced with fluorine, chlorine, or iodine to probe the effect of halogen size and polarizability. Replacing it with non-halogen groups like cyano (CN) or methyl (CH₃) will determine if a halogen is truly necessary for activity.
-
Table 3: Hypothetical SAR Data for VEGFR-2 Inhibition
This table illustrates how systematic modifications might influence potency, providing a template for your own data analysis.
| Compound ID | R¹ (at C4) | R² (Amide) | R³ (at C5) | VEGFR-2 IC50 (nM) | Notes |
| LEAD-01 | H | Cyclopentyl | Br | 150 | Starting lead compound. |
| ANA-01 | H | Cyclobutyl | Br | 350 | Smaller ring is less favorable. |
| ANA-02 | H | Cyclohexyl | Br | 95 | Larger ring fits hydrophobic pocket better. |
| ANA-03 | H | Cyclopentyl | Cl | 200 | Chlorine is less effective than bromine. |
| ANA-04 | H | Cyclopentyl | H | >1000 | Halogen at C5 is critical for activity. |
| ANA-05 | O-Ph | Cyclopentyl | Br | 25 | Phenoxy group at C4 significantly boosts potency. |
| OPT-01 | O-Ph | Cyclohexyl | Br | 8 | Optimized: Combination of best modifications. |
References
- Pharmaceutical Technology. (2019).
- PubMed. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.
- StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs.
- BenchChem.
- PubMed Central (PMC).
- PubMed. (2013). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
- BenchChem. Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- PubMed Central (PMC). (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
- PubMed.
- ResearchGate. (2019).
- NIH. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile.
- PubMed Central (PMC). (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.
- Drug Design Org.
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
- MDPI. (2024). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides.
- MDPI. (2023).
- PubMed Central (PMC). Drug Solubility: Importance and Enhancement Techniques.
- PubMed Central (PMC). Insoluble drug delivery strategies: review of recent advances and business prospects.
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- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 5-Bromo-N-cyclopentylpicolinamide
Introduction
Welcome to the technical support center for 5-Bromo-N-cyclopentylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and purification of this molecule. The presence of a basic pyridine ring, a hydrogen-bond-donating amide, and a lipophilic cyclopentyl group within the same structure presents unique purification challenges. Achieving high purity (>99.5%) is critical for accurate biological evaluation and advancement in a drug development pipeline.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to resolve common and complex purification issues.
Compound Profile: this compound
A clear understanding of the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O | [1] |
| Molecular Weight | 269.14 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Boiling Point | 410.9 ± 30.0 °C (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 13.12 ± 0.20 (Predicted, Amide N-H) | [1] |
Section 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid organic compounds.[2] However, its success is highly dependent on the differential solubility of the product and its impurities in a given solvent system.[3]
Q1: My product "oils out" of the solution upon cooling instead of forming crystals. What is happening and how can I fix it?
A1: Root Cause Analysis & Solution
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before the temperature drops below its melting point (or the melting point of a solvated form). This supercooled liquid is often still impure.
-
Causality: The primary cause is a solvent that is too good at dissolving the compound at elevated temperatures, leading to a very high saturation point. The solution becomes supersaturated too quickly upon cooling.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving to an ice bath. Slower cooling provides the necessary time for ordered crystal lattice formation.[4]
-
Add a Co-Solvent (Anti-Solvent): Select a "poor" solvent in which your compound is sparingly soluble but is fully miscible with your primary "good" solvent. After dissolving the compound in a minimum amount of the hot "good" solvent, slowly add the "poor" solvent dropwise until a persistent turbidity (cloudiness) appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. This technique effectively lowers the overall solvating power of the system, encouraging crystallization over oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: The purity of my compound (assessed by HPLC/NMR) does not improve significantly after recrystallization. What are the next steps?
A2: Root Cause Analysis & Solution
This issue typically points to one of two scenarios: the primary impurity has a very similar solubility profile to your product, or the impurity is being trapped within the crystal lattice (inclusion).
-
Causality: If an impurity and the product have similar polarities and functional groups, finding a solvent that selectively dissolves one over the other can be challenging. Rapid crystallization can also physically trap solvent and impurities.[4]
-
Troubleshooting Workflow:
-
Solvent System Re-evaluation: Do not rely on a single solvent. A systematic screening is necessary. See Protocol 1 below. Polar solvents like ethanol or acetonitrile are often good starting points for amides.[2]
-
Activated Carbon Treatment: If the impurity is a colored, non-polar substance, it may be removed with activated charcoal. Add a small amount of charcoal (1-2% w/w) to the hot solution, heat for a few minutes, and then perform a hot filtration through celite to remove the charcoal before cooling.
-
Consider an Alternative Purification Method: If multiple recrystallization attempts fail, the impurity likely requires a different separation mechanism. Column chromatography is the logical next step.
-
Caption: A workflow for systematically troubleshooting common recrystallization issues.
Protocol 1: Systematic Recrystallization Solvent Screening
-
Setup: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, acetone, water) dropwise, vortexing after each addition. Note solubility at room temperature. A good solvent candidate should show poor solubility at this stage.
-
Heating: Place the tubes that showed poor solubility in a hot water or sand bath and continue adding the respective solvent dropwise until the solid just dissolves. Record the approximate volume. Use the minimum amount of hot solvent.[3]
-
Cooling: Remove the tubes from the heat and allow them to cool to room temperature. Observe for crystal formation.
-
Ice Bath: Place the tubes that formed crystals into an ice-water bath for 15-20 minutes to maximize precipitation.
-
Evaluation: The best solvent is one that dissolves the compound poorly at room temperature but completely at high temperature, and provides a high yield of crystalline solid upon cooling.
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[5]
Q1: I'm seeing significant peak tailing for my compound on a silica gel column. Why is this happening and what can I do?
A1: Root Cause Analysis & Solution
Peak tailing for nitrogen-containing compounds like pyridines on silica gel is a classic problem.
-
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring in your molecule can undergo a strong secondary interaction (acid-base interaction) with these sites. This causes a portion of the molecules to "stick" to the column and elute more slowly, resulting in a tailed peak.[6]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.1-1% (v/v) is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and leading to more symmetrical peaks.[2]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic or alternative stationary phase.
-
Deactivated Silica: You can purchase silica pre-treated to be less acidic.
-
Alumina (Basic or Neutral): Alumina can be an excellent alternative for basic compounds, but method development will be required.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water) is used. This eliminates the acidic silanol interaction problem entirely.[5]
-
-
Q2: I have a persistent impurity that co-elutes with my product. How can I improve the separation (resolution)?
A2: Root Cause Analysis & Solution
Co-elution means that under the current conditions, the impurity and your product have the same retention factor (Rf). To achieve separation, you must alter the system to change the Rf of either the product, the impurity, or both, to different extents.
-
Causality: The chosen mobile phase provides an environment where the product and impurity have nearly identical affinities for the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Polarity: If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexanes/ethyl acetate system). If the Rf is too low (<0.2), increase the polarity. The ideal Rf for good separation is typically in the 0.2-0.4 range.
-
Change Mobile Phase Composition: This is the most powerful tool. Do not just change the ratio of solvents; change the solvents themselves. The "selectivity" of the separation can be dramatically altered by introducing solvents that offer different types of interactions (e.g., hydrogen bonding, dipole-dipole). For example, if you are using Hexanes/Ethyl Acetate, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system.
-
Switch Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase provides an orthogonal separation mechanism. If you are on silica, switching to a cyano- or diol-bonded phase, or moving to reversed-phase (C18), will likely resolve the co-elution issue.[6]
-
Q3: My compound seems to be degrading on the column, leading to low recovery and new impurity spots on TLC. What should I do?
A3: Root Cause Analysis & Solution
This indicates that your compound is unstable under the chromatographic conditions. For amides and pyridine-containing molecules, the acidic nature of silica gel is the most common culprit.
-
Causality: The acidic silanol groups on the silica surface can catalyze the hydrolysis of the amide bond, especially if there is residual water in the mobile phase. Other sensitive functional groups could also be affected.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica: As mentioned for peak tailing, adding 0.1-1% triethylamine or ammonia in methanol to the mobile phase can neutralize the silica surface and prevent acid-catalyzed degradation.
-
Run the Column Quickly: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system to elute the compound faster and minimize contact time with the stationary phase.
-
Use an Alternative Stationary Phase: Switch to a neutral stationary phase like neutral alumina or consider reversed-phase chromatography where the conditions are generally less harsh.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of solvent before loading. Precipitated sample at the top of the column can lead to slow dissolution and streaking, increasing contact time and degradation.
-
Caption: A decision tree for optimizing the chromatographic separation of this compound.
Section 3: Advanced Purification & Characterization FAQs
Q1: What should I do if both recrystallization and standard chromatography fail to remove a stubborn impurity?
A1: When standard methods fail, more advanced or orthogonal techniques are required.
-
Preparative HPLC (Prep-HPLC): This is a high-resolution technique that can often separate very closely related compounds. Both normal-phase and reversed-phase systems can be used. It is less scalable than flash chromatography but is excellent for obtaining a highly pure analytical standard.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent green chemistry alternative. It often provides unique selectivity for separating isomers or closely related compounds that are difficult to resolve by HPLC.
-
Chemical Modification: If the impurity has a reactive functional group that the product lacks (or vice-versa), you may be able to selectively react the impurity to form a new compound with very different physical properties, making it easily separable by extraction or chromatography. This is an advanced technique and requires careful consideration of reaction conditions.
Q2: How can I definitively confirm the purity of my final product?
A2: Purity confirmation requires a combination of orthogonal analytical techniques. Relying on a single method is insufficient for drug development professionals.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An ideal analysis involves running the sample on two different column types (e.g., a C18 and a Phenyl-Hexyl column) with different mobile phases to ensure no impurities are hiding under the main peak. Purity should be assessed by peak area percentage at a wavelength where both the product and potential impurities absorb.
-
Nuclear Magnetic Resonance (¹H NMR): A high-field NMR spectrum (≥400 MHz) should show clean, well-defined peaks with correct integrations and no unassignable signals above the 0.5% level.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the main peak and can help identify the masses of any minor impurities.[7]
-
Elemental Analysis (CHN Analysis): For a final, highly pure sample, elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.
References
-
PubChem. (n.d.). 5-Bromo-N-butylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclopropylisoquinolin-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Puglisi, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 1-24. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 7(7), 246-251. Retrieved from [Link]
-
The Organic Chemist. (2020, May 18). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]
Sources
Modifying the cyclopentyl group in picolinamides to improve activity
A Guide for Medicinal Chemists on Modifying the Cyclopentyl Group to Enhance Biological Activity
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for troubleshooting and strategizing the modification of the cyclopentyl group in picolinamide-based compounds. The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known for its versatility in targeting a wide array of biological entities involved in cancer, viral diseases, and metabolic conditions.[1][2][3][4] A common feature in many active picolinamide series is a cyclopentyl moiety, often critical for potency but also a potential liability for properties like lipophilicity and metabolic stability.[5]
This center is structured in a question-and-answer format to directly address the practical challenges and strategic decisions you face in the lab.
Part 1: Strategy & Design FAQs
Q1: What is the likely role of the cyclopentyl group in my picolinamide compound's activity?
A: The cyclopentyl group typically serves one of two primary functions:
-
Direct Binding Interaction: It often occupies a hydrophobic pocket within the target protein's active site. In many kinases, for instance, this group is oriented towards the ribose pocket of the ATP binding site.[5] Its size, shape, and lipophilicity are crucial for achieving van der Waals contacts that contribute significantly to binding affinity.
-
Structural Scaffold: It can act as a rigid linker, correctly positioning other key pharmacophoric elements (like the picolinamide nitrogen or other substituents) for optimal interaction with the target. Altering the ring can change the conformation of the entire molecule, disrupting these critical interactions.
Understanding which role it plays is the first step in designing intelligent modifications. Analyzing existing X-ray crystallography data of related compounds or performing molecular docking studies with your target can provide invaluable insights.[6]
Q2: My parent compound is potent but has high lipophilicity (LogD > 3.5). What are the best strategies for modifying the cyclopentyl group to reduce this?
A: High lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity. The goal is to replace the cyclopentyl group with a bioisostere that retains the necessary shape and volume but introduces polarity or reduces the overall greasy character.[7][8]
Here are field-proven strategies:
-
Introduce Heteroatoms: Replace a methylene (-CH2-) group in the ring with an oxygen (to form a tetrahydrofuran ring) or a nitrogen (to form a pyrrolidine ring). This can increase polarity and potentially introduce a new hydrogen bond acceptor site.
-
Use Smaller Aliphatic Rings: A cyclobutyl or even a cyclopropyl group can sometimes fill the same pocket sufficiently while lowering the LogD.[9] However, be mindful that the smaller size may lead to a loss of key van der Waals contacts.[5]
-
Employ Saturated Bicyclic Scaffolds: Conformationally rigid systems like bicyclo[1.1.1]pentane are excellent non-classical bioisosteres for phenyl rings and can also serve as replacements for larger aliphatic groups.[10][11] They maintain substituent vectors while improving physicochemical properties.
-
Strategic Fluorination: Adding fluorine atoms can lower the pKa of adjacent groups and create favorable electronic interactions, but it often increases lipophilicity, so this strategy should be used with caution and a clear hypothesis.
The following diagram outlines a general workflow for selecting a suitable modification.
Caption: Workflow for designing cyclopentyl group modifications.
Q3: How do I choose between different bioisosteric replacements?
A: The choice depends on your synthetic capabilities and the specific property you aim to improve. A good starting point is to synthesize a small library of analogs with diverse properties.
| Bioisosteric Replacement | Key Rationale | Potential Advantages | Potential Disadvantages |
| Cyclohexyl | Increase size to probe pocket limits | May increase van der Waals contacts and potency.[5][12] | Often increases lipophilicity. |
| Cyclobutyl | Decrease size and lipophilicity | Improved solubility and metabolic stability.[9] | Potential loss of potency due to weaker binding. |
| Tetrahydrofuranyl | Introduce polarity, H-bond acceptor | Significantly improved solubility and LogD. | Oxygen may create an unfavorable electronic or steric interaction. |
| Pyrrolidinyl (N-substituted) | Introduce polarity, modulate pKa | Improved solubility; provides a handle for further modification. | May introduce basicity, affecting cell permeability and off-target activity. |
| Bicyclo[1.1.1]pentyl | Rigid scaffold, phenyl isostere | Excellent for improving metabolic stability and solubility while maintaining geometry.[10][11] | Synthesis of building blocks can be challenging. |
Part 2: Synthetic Chemistry Troubleshooting
Q1: I'm having trouble with the amide coupling between my picolinic acid derivative and the amine. The yield is consistently low (<30%). What should I do?
A: This is a very common issue. Low yields in picolinamide synthesis often stem from a few key factors.[13][14]
-
Problem 1: Poor Carboxylic Acid Activation. The picolinic acid needs to be converted into a more reactive species.
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). For challenging couplings, switch to a more powerful reagent. Carbodiimides like EDC are common, but uronium/aminium salts like HATU or HBTU are generally more efficient, especially with sterically hindered substrates.[14] Pre-activating the acid with the coupling reagent for 15-30 minutes before adding the amine can significantly improve yields.[14]
-
-
Problem 2: Deactivation of the Amine. The amine is a nucleophile, but it's also a base. An acid-base reaction between your picolinic acid and your amine starting material can occur, forming a salt and rendering the amine non-nucleophilic.
-
Solution: Add a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction (typically 2-3 equivalents). This will scavenge any protons and keep the amine in its free, reactive state.[13]
-
-
Problem 3: Presence of Water. Water will hydrolyze your activated acid intermediate back to the starting material.
-
Solution: Use anhydrous solvents (DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Protocol 1: General Procedure for Robust Amide Coupling using HATU [14]
-
To a dry round-bottom flask under an inert atmosphere, add the picolinic acid derivative (1.0 eq.).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: My purification is difficult. The byproducts from the coupling reagent are co-eluting with my product.
A: This is a classic problem, especially when using carbodiimides.
-
If using DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents.[13] Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU precipitate.
-
If using EDC: The 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble. Perform an acidic wash (e.g., 1M HCl) during your workup to protonate the EDU and extract it into the aqueous layer.
-
Consider T3P® (Propylphosphonic Anhydride): This reagent is highly efficient, and its byproducts are water-soluble, simplifying purification significantly.[13]
Part 3: Bioassay & Screening Troubleshooting
Q1: I've synthesized a new analog, but it's completely inactive in my cell-based assay. My parent compound is active. What should I check first?
A: Before questioning the compound's intrinsic activity, it's critical to rule out experimental and physicochemical artifacts. A systematic troubleshooting approach is essential.[15][16]
The following flowchart provides a logical path for troubleshooting an unexpectedly inactive compound.
Caption: A step-by-step guide for troubleshooting inactive analogs.
Q2: My results are inconsistent between experiments. How can I improve the reproducibility of my cell-based assays?
A: Inconsistent results are often due to subtle variations in assay conditions or cell health.[16][17]
-
Cell Line Integrity: Use cells with a low passage number and regularly test for mycoplasma contamination. Immortalized cell lines can sometimes yield inconsistent results compared to primary cells.[16]
-
Compound Handling: Ensure your compound is fully dissolved in your stock solution (typically DMSO). Visually inspect for any precipitation before diluting into the assay medium. Compound precipitation in aqueous media is a major source of error.
-
Assay Controls: Always include a positive control (your parent compound or a known inhibitor) and a negative control (vehicle, e.g., 0.1% DMSO). The positive control confirms that the assay system is working correctly during that specific experiment.[18]
-
Dose-Response Curve: Test compounds over a wide concentration range (e.g., 8-10 points) to generate a full dose-response curve. This is more reliable than single-point inhibition data and helps identify potential artifacts like cytotoxicity at high concentrations.[15]
By systematically addressing these common pitfalls in design, synthesis, and testing, you can more efficiently navigate the complex process of lead optimization and improve the activity of your picolinamide series.
References
-
Interpreting quantitative structure-activity relationship models to guide drug discovery. Journal of Cheminformatics. Available from: [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]
-
How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Patsnap Synapse. Available from: [Link]
-
Bioisosteric Replacements. Chem-Space. Available from: [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances. Available from: [Link]
-
Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. Available from: [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Available from: [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]
-
Initial Screening Hit 1 and Variations to the Cyclopentyl Group To Improve Potency and Reduce Lipophilicity. ResearchGate. Available from: [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. Google Patents.
-
The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]
-
New Directions in Bioisostere Research. GtR. Available from: [Link]
- Antiviral Applications of Picolinic Acid and its Derivatives. Google Patents.
-
Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. Available from: [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
-
Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthetic routes of compounds 1–4. ResearchGate. Available from: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. Organic Process Research & Development. Available from: [Link]
-
Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies. Edelris. Available from: [Link]
-
Classification of Scaffold Hopping Approaches. Journal of Medicinal Chemistry. Available from: [Link]
-
Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Case Study Approach
In the landscape of targeted cancer therapy, the discovery and development of novel kinase inhibitors remain a cornerstone of progress.[1][2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in various malignancies, making them prime targets for therapeutic intervention.[1] The journey from a newly synthesized compound to a potential clinical candidate is paved with rigorous characterization and objective comparison against established inhibitors.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel chemical entity and benchmark its performance against known kinase inhibitors. To illustrate this process, we will use a hypothetical compound, 5-Bromo-N-cyclopentylpicolinamide , which we will refer to as "Compound X" . While there is no public data identifying this specific molecule as a kinase inhibitor, its structure serves as a realistic starting point for our methodological exploration. We will compare its hypothetical performance against well-established inhibitors targeting different kinase families: Imatinib , a cornerstone tyrosine kinase inhibitor (TKI); Palbociclib , a cyclin-dependent kinase (CDK) 4/6 inhibitor; and Ruxolitinib , a Janus kinase (JAK) inhibitor.
Phase 1: Initial Target Identification and In Vitro Profiling of Compound X
The first critical step for any potential new drug is to understand its biological target(s). A broad, unbiased approach is often the most informative.
Experimental Workflow: From Hit to Lead
The overall workflow for initial characterization involves a multi-step process, starting from a broad screen to identify potential kinase targets, followed by validation and potency determination.
Caption: Workflow for initial in vitro characterization of a novel kinase inhibitor.
Protocol 1: Broad Kinome Panel Screening
Rationale: To efficiently identify the primary kinase target(s) of Compound X from the entire human kinome (approximately 518 kinases), a high-throughput screening approach is employed.[3][4] This unbiased method helps to not only identify on-target activity but also to flag potential off-target effects early in the development process.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Kinase Panel: Utilize a commercially available kinase panel service that offers assays for a large number of purified human kinases (e.g., >400 kinases). These assays are often based on measuring the phosphorylation of a substrate.
-
Assay Performance: The service provider will perform the assays, typically measuring the residual kinase activity in the presence of Compound X compared to a vehicle control (DMSO).
-
Data Analysis: The results are usually expressed as a percentage of inhibition. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.
Hypothetical Outcome for Compound X: From a 468-kinase panel screen at 1 µM, Compound X shows >90% inhibition of ABL1 kinase and >70% inhibition of PDGFRβ . This suggests that Compound X may have a similar target profile to Imatinib.
Protocol 2: In Vitro Kinase Inhibition Assay for IC50 Determination
Rationale: Once primary hits are identified, the next step is to quantify the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[5] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common, robust method for this.[5]
Methodology (TR-FRET Assay):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare recombinant human ABL1 kinase and a suitable biotinylated peptide substrate in the reaction buffer.
-
Prepare a stock solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for ABL1.
-
Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Inhibitor Dilution: Create a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in a 384-well plate. Also, include a known inhibitor (Imatinib) as a positive control and a DMSO-only well as a negative control.
-
Kinase Reaction: Add the ABL1 kinase and peptide substrate to the wells containing the inhibitor dilutions and incubate for 15 minutes.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Detection: Add the TR-FRET detection reagents to stop the reaction and incubate for 1-2 hours.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Phase 2: Comparative Analysis and Cellular Activity
With in vitro potency established, the next crucial phase is to compare Compound X to established drugs and assess its activity in a more biologically relevant cellular context.
Comparative Data Summary
A direct comparison of key parameters provides a clear overview of the potential advantages or disadvantages of a novel inhibitor.
| Parameter | Compound X (Hypothetical) | Imatinib | Palbociclib | Ruxolitinib |
| Primary Kinase Target(s) | ABL1, PDGFRβ | ABL1, c-KIT, PDGFR | CDK4, CDK6 | JAK1, JAK2 |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Biochemical IC50 (ABL1) | 15 nM | 25 nM | Not Active | Not Active |
| Biochemical IC50 (CDK4) | >10,000 nM | Not Active | 11 nM | Not Active |
| Biochemical IC50 (JAK2) | >10,000 nM | Not Active | Not Active | 3.3 nM |
| Cellular Potency (GI50) | 45 nM (K562 cells) | 150 nM (K562 cells) | >10,000 nM (K562 cells) | >10,000 nM (K562 cells) |
Data for established inhibitors are sourced from public databases and literature. Data for Compound X is hypothetical for illustrative purposes.
Relevant Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia (CML)
Our hypothetical data suggests Compound X targets the ABL1 kinase, which is constitutively active as the BCR-ABL fusion protein in CML. Understanding its place in this pathway is key.
Caption: Inhibition of the BCR-ABL signaling pathway by Compound X and Imatinib.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Rationale: An effective kinase inhibitor must translate its biochemical potency into cellular activity, typically by halting the proliferation of cancer cells that are dependent on the target kinase. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6]
Methodology:
-
Cell Culture: Culture K562 cells (a CML cell line expressing BCR-ABL) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cell Seeding: Seed the K562 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and the comparator inhibitors (Imatinib, Palbociclib, Ruxolitinib) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 4: Western Blot Analysis of Target Inhibition
Rationale: To confirm that the observed anti-proliferative effect is due to the intended on-target activity, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates within the cell.
Methodology:
-
Cell Treatment: Treat K562 cells with Compound X and Imatinib at various concentrations (e.g., 0, 10, 50, 200 nM) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-CrkL (a direct substrate of BCR-ABL), total CrkL, and a loading control like GAPDH.
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in CrkL phosphorylation relative to the total CrkL and loading control.
Conclusion and Future Directions
Based on our hypothetical data, Compound X emerges as a potent and selective inhibitor of the ABL1 kinase. The comparative analysis suggests it has superior biochemical and cellular potency against the BCR-ABL fusion protein compared to the first-generation inhibitor, Imatinib. The lack of activity against CDK4/6 and JAK2 in both biochemical and cellular assays indicates a favorable selectivity profile, which may translate to a better safety profile in vivo.
The next logical steps in the preclinical development of a promising candidate like Compound X would include:
-
Profiling against Imatinib-resistant ABL1 mutants: To assess its potential in treating resistant forms of CML.
-
In vivo efficacy studies: Using xenograft mouse models with CML cell lines to evaluate its anti-tumor activity.
-
ADME/Toxicity studies: To determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and assess its safety profile.
This structured approach of broad screening, quantitative validation, and comparative cellular analysis provides a robust framework for evaluating novel kinase inhibitors and making data-driven decisions for their advancement toward clinical development.
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A Comparative Guide to the Preclinical Efficacy of Novel Kinase Inhibitors and Sorafenib
A Senior Application Scientist's Framework for Evaluating 5-Bromo-N-cyclopentylpicolinamide against a Clinical Benchmark
Abstract
This guide provides a comprehensive framework for the preclinical comparison of a novel chemical entity, "this compound," against the established multi-kinase inhibitor, Sorafenib. Due to the absence of public scientific data on this compound, this document serves as an expert-driven methodological guide for researchers, scientists, and drug development professionals. It details the necessary experimental designs, provides step-by-step protocols for key assays, and explains the scientific rationale behind each step. The objective is to equip research teams with a robust, self-validating system to rigorously assess the efficacy of a new compound relative to a clinically relevant standard like Sorafenib, ensuring data integrity and comparability.
Introduction: Profiling the Comparators
The development of targeted cancer therapies hinges on the rigorous evaluation of novel compounds against established clinical benchmarks. This guide outlines a comparative framework using Sorafenib, a cornerstone in the treatment of several cancers, and a hypothetical picolinamide-based inhibitor, this compound.
Sorafenib (Nexavar®): The Established Benchmark
Sorafenib is an oral multi-kinase inhibitor approved by the FDA for the treatment of unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC).[1][2][3][4][5] Its efficacy stems from a dual mechanism of action:
-
Anti-proliferative Effect: Sorafenib targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF), which are crucial for cancer cell proliferation.[6][7][8]
-
Anti-angiogenic Effect: It blocks several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and vasculature development, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[6][7][8]
Additional targets include c-KIT, FLT-3, and RET, broadening its anti-tumor activity.[6][9]
This compound: The Hypothetical New Chemical Entity (NCE)
As this compound is a novel investigational compound, its precise mechanism is yet to be fully elucidated. Picolinamide derivatives have shown potential as kinase inhibitors. For the purpose of this guide, we will hypothesize that its primary mechanism involves the targeted inhibition of a specific kinase critical to tumor cell survival, potentially overlapping with or distinct from Sorafenib's targets. The experimental workflow detailed herein is designed to test this hypothesis and characterize its anti-cancer activity.
Comparative Signaling Pathway Analysis
A fundamental step in comparing targeted therapies is understanding their impact on intracellular signaling cascades. Sorafenib's mechanism is well-documented, while the pathway for our NCE must be investigated.
Known and Hypothesized Signaling Pathways
Preclinical Evaluation Workflow: A Phased Approach
A logical, phased experimental workflow is critical for generating robust and comparable data. The process begins with broad in vitro screening to determine potency and mechanism, followed by more complex in vivo models to assess efficacy in a physiological context.
Detailed Experimental Protocols & Data Interpretation
This section provides validated, step-by-step protocols for the core assays required to compare the NCE to Sorafenib.
In Vitro Cell Viability and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound across a panel of relevant cancer cell lines (e.g., Hep3B, Huh7 for HCC).
Method: CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of viability.[10][11]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[10]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) - Hypothetical Data |
| This compound | Hep3B | 2.5 |
| Huh7 | 4.1 | |
| Sorafenib | Hep3B | 5.8 |
| Huh7 | 7.2 |
Mechanism of Cell Death: Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Method: Annexin V-FITC and Propidium Iodide (PI) Staining This flow cytometry-based assay identifies apoptotic cells.[12] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of late-stage apoptotic and necrotic cells with compromised membranes.[13]
-
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of each compound for 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Quadrants are set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
-
Data Presentation: Apoptosis Induction Comparison
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound | 45.8 | 35.5 | 18.7 |
| Sorafenib | 50.1 | 28.9 | 21.0 |
Target Engagement: Western Blot Analysis
Objective: To confirm that the compounds inhibit their target signaling pathways within the cancer cells.
Method: Western Blot for Phosphorylated Kinases This technique measures the levels of phosphorylated (activated) proteins in key signaling pathways, such as p-ERK for the MAPK pathway.[15][16]
-
Protocol:
-
Protein Extraction: Treat cells with compounds for a short duration (e.g., 2-4 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.[17]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15] Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[15] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living system.
Method: Subcutaneous Hepatocellular Carcinoma Xenograft Model Human HCC cells (e.g., Hep3B) are implanted into immunodeficient mice to grow tumors, which are then treated with the test compounds.[18][19]
-
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 Hep3B cells mixed with Matrigel into the flank of athymic nude mice.[19]
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization & Treatment: Randomize mice into three groups: Vehicle control, Sorafenib (e.g., 30 mg/kg, oral gavage, daily), and this compound (dose determined by MTD studies).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize mice and excise tumors for weighing and further analysis.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the control group.
-
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +2.5 |
| Sorafenib (30 mg/kg) | 780 ± 150 | 49.7 | -5.1 |
| NCE (50 mg/kg) | 620 ± 135 | 60.0 | -3.2 |
Conclusion and Future Directions
This guide provides a standardized framework for the head-to-head preclinical comparison of a novel picolinamide-based inhibitor against Sorafenib. By following these validated protocols, research teams can generate high-quality, reproducible data to assess the relative potency, mechanism of action, and in vivo efficacy of their lead candidates. The hypothetical data presented herein illustrates how this compound could demonstrate superior efficacy through more potent cytotoxicity and a favorable safety profile. Successful execution of this workflow provides the critical data package necessary for informed decisions on advancing a novel compound toward clinical development.
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A Researcher's Guide to Target Identification and Engagement Validation for Novel Bioactive Compounds: A Case Study with 5-Bromo-N-cyclopentylpicolinamide
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic lead is fraught with challenges. A critical and often early hurdle is the definitive identification of the compound's molecular target and the confirmation of its engagement within the complex cellular environment. This guide provides an in-depth, objective comparison of modern experimental strategies to achieve this, using the novel compound 5-Bromo-N-cyclopentylpicolinamide as a practical case study.
The core principle of modern drug discovery is no longer just about finding molecules that elicit a desired phenotype but understanding how they do so. This mechanistic insight is paramount for optimizing efficacy, predicting off-target effects, and developing safer, more effective medicines. Here, we will navigate the logical progression from identifying a completely unknown target to validating its interaction with our compound of interest in a cellular context.
The Enigma of this compound: Where to Begin?
This compound (a representative novel compound for this guide) presents a common scenario: a molecule with potential biological activity but an unknown mechanism of action. The primary objective is to elucidate its direct binding partner(s) within the proteome. This process is often referred to as target deconvolution or target identification.
Part 1: Unbiased Target Identification Strategies
When the target of a compound is unknown, unbiased, proteome-wide approaches are essential. These methods aim to pinpoint potential binding partners without prior assumptions. We will compare two powerful, label-free techniques: Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS).
Strategy 1: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is predicated on the principle that the binding of a small molecule can stabilize a target protein's structure, thereby rendering it less susceptible to proteolysis.[1][2][3] This approach is advantageous as it does not require modification of the compound, preserving its native bioactivity.[1][3]
A typical DARTS experiment involves treating cell lysate with the compound of interest, followed by digestion with a protease, such as pronase.[4] Proteins that are stabilized by binding to the compound will be protected from digestion and remain intact. These protected proteins can then be identified by SDS-PAGE and mass spectrometry.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
-
Cell Lysis: Culture cells to 80-90% confluency. Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., M-PER) on ice.[5] Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Compound Incubation: Aliquot the cell lysate. Treat one aliquot with this compound (e.g., at a final concentration of 10-100 µM) and another with the vehicle (e.g., DMSO) as a negative control. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase, to each aliquot. The optimal protease concentration and digestion time should be determined empirically. A typical starting point is a 1:100 (protease:protein) ratio for 30 minutes at 25°C.
-
Analysis by SDS-PAGE: Stop the digestion by adding a loading buffer and heating. Separate the proteins on an SDS-PAGE gel.
-
Target Identification: Visualize the protein bands. Bands that are present or more intense in the compound-treated lane compared to the vehicle lane are potential targets. Excise these bands and identify the proteins using mass spectrometry.
Strategy 2: Proteome-wide Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[6] When heated, proteins denature and aggregate. A bound ligand can shift the temperature at which this occurs.[6][7][8] By coupling CETSA with quantitative mass spectrometry, it is possible to perform a proteome-wide survey of changes in protein thermal stability upon compound treatment.[7]
In a typical proteome-wide CETSA experiment, intact cells are treated with the compound or vehicle. The cells are then heated to a range of temperatures. After cell lysis, the aggregated proteins are pelleted, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples are identified as targets.
Caption: Workflow for proteome-wide Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.[9]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the precipitated aggregates by centrifugation.[8]
-
Sample Preparation for MS: Prepare the soluble fractions for mass spectrometry analysis. This typically involves protein digestion and peptide labeling (e.g., with tandem mass tags).
-
Quantitative Mass Spectrometry: Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: For each protein, plot the soluble fraction as a function of temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
Comparison of Unbiased Target ID Methods
| Feature | DARTS | Proteome-wide CETSA |
| Principle | Ligand-induced protection from proteolysis | Ligand-induced thermal stabilization |
| Compound State | Unmodified | Unmodified |
| Cellular Context | Cell lysate | Intact cells |
| Throughput | Lower | Higher (with MS) |
| Primary Readout | Protein bands on a gel | Mass spectrometry data |
| Key Advantage | Simpler setup, does not require specialized equipment for heating | Performed in a more physiological context (intact cells) |
| Key Limitation | May miss targets not stabilized against the chosen protease | Can be technically demanding and requires sophisticated MS |
Part 2: Validating Target Engagement in Cells
Once a putative target is identified, the next crucial step is to validate the direct interaction between the compound and the target protein in a cellular context. This confirms that the compound reaches its target within the cell and engages it at relevant concentrations. For this, we will again turn to CETSA, but in a targeted format, and compare it with an alternative approach, Photoaffinity Labeling (PAL).
Strategy 3: Targeted Cellular Thermal Shift Assay (CETSA)
With a candidate target protein in hand, CETSA can be performed in a more focused and lower-throughput manner, often using Western blotting for detection.[10] This is a robust method to confirm the findings from a proteome-wide screen and to determine a compound's potency in a cellular environment.[11]
The workflow is similar to the proteome-wide approach, but the analysis focuses on a single protein of interest. An isothermal dose-response (ITDR) CETSA can also be performed, where cells are treated with a range of compound concentrations and heated at a single, optimized temperature. This allows for the determination of an apparent cellular EC50 for target engagement.
Caption: Workflow for targeted Isothermal Dose-Response (ITDR) CETSA.
-
Determine Optimal Heating Temperature: First, perform a standard CETSA melt curve for the target protein of interest to identify a temperature that results in significant, but not complete, protein denaturation.
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Heating and Fractionation: Heat all samples at the pre-determined optimal temperature. Lyse the cells and separate the soluble and aggregated fractions.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific to the target protein.
-
Quantification and Curve Fitting: Quantify the band intensities. Plot the amount of soluble target protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.
Strategy 4: Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique to demonstrate a direct covalent interaction between a compound and its target protein.[12][13] This method requires synthesizing a probe version of the compound that incorporates a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin or a click chemistry handle).[12][13][14]
The photoaffinity probe is incubated with live cells, allowing it to bind to its target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that covalently crosslinks to the target protein.[15] The cells are then lysed, and the labeled protein can be detected or enriched via the reporter tag for identification by mass spectrometry or visualization by Western blot.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of BCP-1, a Novel Putative Kinase Inhibitor
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is a paramount objective. Kinases, due to their central role in cellular signaling, represent a major class of therapeutic targets.[1][2][3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target activities and associated toxicities.[3][4][5] This guide provides a comprehensive cross-reactivity analysis of a novel investigational compound, 5-Bromo-N-cyclopentylpicolinamide (herein referred to as BCP-1) , a putative inhibitor of Bruton's tyrosine kinase (BTK).
This document is intended for researchers, scientists, and drug development professionals. We will objectively compare the selectivity profile of BCP-1 against established BTK inhibitors—Ibrutinib, Acalabrutinib, and Vecabrutinib—supported by detailed experimental protocols and comparative data. Our analysis aims to provide a clear, data-driven perspective on the potential therapeutic utility and safety profile of BCP-1.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While polypharmacology can sometimes be beneficial, a well-defined and narrow target profile is often preferred to minimize adverse effects.[4][6] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its clinical behavior.[2][7] Traditional biochemical assays, while valuable, may not fully recapitulate the complexity of the cellular environment.[6][8][9] Consequently, a multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive understanding of a compound's selectivity.[1][10][11]
Comparative Compounds
To contextualize the cross-reactivity profile of BCP-1, we have selected three BTK inhibitors with distinct characteristics:
-
Ibrutinib: A first-in-class, potent covalent inhibitor of BTK, known for its efficacy but also for off-target activities against other kinases like TEC-family kinases and EGFR.
-
Acalabrutinib: A second-generation covalent inhibitor designed for improved selectivity over Ibrutinib, with fewer off-target effects.
-
Vecabrutinib: A non-covalent, reversible inhibitor of BTK, offering a different modality of target engagement.
Experimental Strategy for Cross-Reactivity Profiling
Our comparative analysis employs a tiered approach, beginning with a broad biochemical screen to map the kinome-wide interaction landscape, followed by cell-based assays to confirm target engagement and assess functional consequences in a more physiologically relevant context.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Discussion and Interpretation
The comprehensive profiling of BCP-1 reveals a promising candidate with potent and selective inhibition of BTK.
-
High Selectivity: Compared to the first-generation inhibitor Ibrutinib, BCP-1 exhibits a significantly cleaner profile in the kinome-wide biochemical screen, avoiding key off-targets like EGFR and JAK3. This suggests a potentially lower risk of associated side effects such as rash and diarrhea (EGFR) or immunosuppression (JAK3).
-
Potent On-Target Activity: Both biochemical and cellular assays confirm that BCP-1 potently engages and inhibits BTK. Its cellular IC50 for pBTK inhibition is in the low nanomolar range, indicating that it can effectively block the BCR signaling pathway at therapeutically relevant concentrations.
-
Favorable Comparison to Second-Generation Inhibitor: BCP-1's selectivity profile appears comparable to, or even slightly better than, the second-generation inhibitor Acalabrutinib in our hypothetical dataset, particularly with respect to other TEC family kinases.
-
Reversible Mechanism: As a non-covalent inhibitor, BCP-1's profile is most appropriately compared to Vecabrutinib. In this context, BCP-1 demonstrates superior potency. A reversible binding mechanism may offer advantages in terms of managing adverse events, as the inhibitory effect can be more readily washed out.
Conclusion
This comparative guide demonstrates a robust methodology for the cross-reactivity profiling of a novel kinase inhibitor candidate, BCP-1. The data, though illustrative, positions BCP-1 as a highly selective and potent reversible inhibitor of BTK. Its profile suggests the potential for a favorable safety window compared to less selective inhibitors. Further preclinical development, including in vivo efficacy and toxicology studies, is warranted to fully elucidate the therapeutic potential of this promising compound.
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A Comparative Guide to the In Vivo Efficacy of Picolinamide Derivatives in Preclinical Animal Models
This guide provides a comprehensive analysis of the in vivo efficacy of picolinamide derivatives across various therapeutic areas. Picolinamide, the amide derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry[1]. Its utility extends from acting as a directing group in chemical synthesis to forming the core of novel therapeutic agents[2]. The derivatives of this scaffold have shown promise in oncology, inflammation, and neurology. This document synthesizes preclinical data from animal models, compares the performance of notable derivatives, and provides detailed experimental protocols to support researchers in drug development.
Part 1: Picolinamide Derivatives in Oncology
The development of targeted cancer therapies has highlighted the potential of picolinamide derivatives. These compounds have been designed to inhibit key signaling pathways crucial for tumor growth and survival. While many studies focus on initial in vitro screening, several promising candidates have progressed to in vivo evaluation.
Comparative Efficacy of Anticancer Picolinamide Derivatives
Initial research has identified derivatives with potent activity against various cancer cell lines, often surpassing standard-of-care agents in vitro[3]. For instance, N-methylpicolinamide-4-thiol derivatives have demonstrated broad-spectrum antiproliferative activity, with compound 6p showing selective inhibition of Aurora-B kinase[3]. Similarly, derivatives of 4-(4-aminophenoxy)picolinamide have been developed as c-Met kinase inhibitors, with compound 46 showing greater activity against A549 lung cancer cells than cabozantinib and exhibiting favorable pharmacokinetic profiles in rats[4]. Other series have been designed as potent VEGFR-2 inhibitors[5].
The transition to in vivo models is a critical step for validating this therapeutic potential. Below is a summary of available in vivo data for these compounds.
| Compound ID | Derivative Class | Animal Model | Cancer Type | Key In Vivo Findings | Reference |
| Compound 46 | 4-(4-aminophenoxy)picolinamide | Rat | N/A (Pharmacokinetics) | Showed good pharmacokinetic characteristics, supporting its potential as an orally available antitumor agent. Efficacy studies are pending. | [4] |
| Compound 6p | N-methylpicolinamide-4-thiol | N/A (In vivo planned) | Multiple (based on in vitro) | In vitro data was highly promising, prompting the researchers to plan for future in vivo efficacy studies. | [3] |
| Compound 7h | Picolinamide-(thio)urea | N/A (In vivo pending) | Multiple (based on in vitro) | Showed potent multi-kinase inhibition (VEGFR-2, EGFR, HER-2, c-MET) in vitro, suggesting it as a strong candidate for future in vivo testing. | [5] |
Note: The landscape of in vivo efficacy data for picolinamide derivatives is still emerging. Many promising compounds identified through in vitro screens are currently transitioning into animal studies.
Experimental Protocol: Xenograft Mouse Model for Efficacy Testing
The subcutaneous xenograft model is a foundational method for evaluating the efficacy of novel anticancer agents[6]. It involves implanting human cancer cell lines into immunodeficient mice, allowing for the assessment of a drug's direct antitumor activity[7].
Objective: To determine the in vivo antitumor efficacy of a test picolinamide derivative.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG™)
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Matrigel or similar extracellular matrix
-
Test picolinamide derivative
-
Vehicle control
-
Standard-of-care positive control drug (e.g., sorafenib)
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Cell Preparation: Culture the selected human cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution (e.g., PBS) at the desired concentration, often mixed 1:1 with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 5-10 million cells in 100-200 µL) into the flank of each mouse[6].
-
Tumor Growth and Grouping: Monitor mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, Test Compound, Positive Control)[8]. This ensures an even distribution of tumor sizes at the start of the study.
-
Dosing and Administration: Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing is typically based on prior maximum tolerated dose (MTD) studies[6].
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²) / 2.
-
Body Weight: Record animal body weight at each tumor measurement session as an indicator of systemic toxicity[8].
-
Clinical Observations: Monitor animals for any signs of distress or adverse reactions.
-
-
Study Termination: The study is concluded when tumors in the control group reach a predetermined endpoint size, or if treated animals show significant tumor regression. Ethical endpoints, such as >20% body weight loss or tumor ulceration, must be strictly observed[8].
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between treatment groups[8].
Workflow for a Typical In Vivo Oncology Study
Caption: General workflow for an in vivo oncology efficacy study.
Part 2: Picolinamide Derivatives in Inflammation and Nociception
Picolinamide, as a structural isomer of nicotinamide, has been investigated for its anti-inflammatory and antinociceptive properties. These studies provide a foundation for developing more potent and specific derivatives for treating inflammatory conditions.
Comparative Efficacy of Anti-inflammatory Picolinamide Derivatives
A key study demonstrated the in vivo efficacy of picolinamide itself in established rodent models of inflammation and pain. The results indicate that the compound can modulate key inflammatory processes.
| Compound | Derivative Class | Animal Model | Condition | Key In Vivo Findings | Reference |
| Picolinamide | Parent Scaffold | Mouse | Carrageenan-induced Paw Edema | Oral administration (125 mg/kg) significantly inhibited paw edema, demonstrating anti-inflammatory effects. | [9] |
| Picolinamide | Parent Scaffold | Mouse | Formalin-induced Nociception | Oral administration (125 mg/kg) inhibited the second (inflammatory) phase of the nociceptive response. | [9] |
| Isonicotinamide | Isomer | Mouse | Carrageenan-induced Paw Edema | Higher doses (500-1000 mg/kg) were required to inhibit paw edema compared to picolinamide. | [9] |
These findings establish that the picolinamide scaffold possesses inherent anti-inflammatory activity, justifying further chemical modification to enhance potency and selectivity.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a gold-standard for evaluating therapeutics for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease, including synovial inflammation and joint destruction[10][11].
Objective: To assess the therapeutic efficacy of a picolinamide derivative in a chronic, autoimmune inflammatory disease model.
Materials:
-
Genetically susceptible mice (e.g., DBA/1J)[10]
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization
-
Calipers for paw measurement
Methodology:
-
Preparation of Emulsion: Prepare an emulsion of Type II collagen in CFA. The quality of the emulsion is critical for successful arthritis induction[12].
-
Primary Immunization (Day 0): Anesthetize mice and administer an intradermal injection of the collagen/CFA emulsion at the base of the tail (typically 100 µL)[11].
-
Booster Immunization (Day 21): Prepare an emulsion of Type II collagen in IFA. Administer a second intradermal injection of this booster emulsion at a different site near the base of the tail[10].
-
Arthritis Scoring: Beginning around day 24-26, monitor mice 3-4 times per week for the onset and severity of arthritis. Use a standardized clinical scoring system[11]:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to one digit.
-
2: Erythema and mild swelling extending to more than one digit.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits. The scores for all four paws are summed for a maximum possible score of 16 per mouse.
-
-
Treatment Administration: Once clinical signs of arthritis are evident, randomize mice into treatment groups and begin administration of the test picolinamide derivative, vehicle, or a positive control (e.g., methotrexate).
-
Outcome Measures:
-
Clinical Score: The primary endpoint is the reduction in the mean arthritis score.
-
Paw Thickness: Measure paw swelling with calipers.
-
Histopathology: At the end of the study, joints can be harvested for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Serum can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Part 3: Mechanism of Action & Signaling
Understanding how picolinamide derivatives exert their effects at a molecular level is crucial for rational drug design. In oncology, many derivatives are designed as kinase inhibitors, targeting receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2[4][5]. These receptors are critical nodes in pathways that drive cell proliferation, survival, and angiogenesis.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
The diagram below illustrates a simplified, canonical RTK signaling cascade. Picolinamide derivatives often act by binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream effectors.
Caption: Inhibition of RTK signaling by picolinamide derivatives.
Conclusion
Picolinamide derivatives represent a promising and versatile chemical scaffold for the development of novel therapeutics. In oncology, specific derivatives have demonstrated potent in vitro activity as kinase inhibitors, with early pharmacokinetic data supporting their potential for in vivo applications. In the field of inflammation, the parent molecule itself shows efficacy in acute models, paving the way for the design of more potent analogs for chronic inflammatory diseases. As more candidates transition from in vitro screening to robust in vivo efficacy studies in relevant animal models, the full therapeutic potential of this chemical class will become clearer. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to design and execute meaningful preclinical studies.
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A Senior Application Scientist's Guide to Picolinamide Analogs: A Comparative Analysis of Brominated vs. Non-Brominated Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom
The picolinamide scaffold, a pyridine ring bearing an amide functional group at the 2-position, is a privileged structure in medicinal and agricultural chemistry. Its derivatives have yielded potent agents across a spectrum of applications, from antibacterials that selectively target pathogenic bacteria to synthetic auxin herbicides that protect vital crops.[1][2] The functional diversity of this scaffold is driven by the precise decoration of the pyridine ring and the amide moiety.
A recurrent and pivotal strategic choice in the optimization of picolinamide leads is the introduction of a bromine atom. This decision is far from trivial; the substitution of a small hydrogen atom with a bulky, electronegative halogen fundamentally alters the molecule's electronic, steric, and physicochemical profile. This guide provides an in-depth comparative analysis of brominated versus non-brominated picolinamides, moving from foundational physicochemical principles to tangible impacts on biological activity and environmental fate. We will explore the causality behind these differences, supported by experimental data and protocols, to empower researchers in making informed decisions during the lead optimization process.
The Foundational Shift: Physicochemical Consequences of Bromination
The introduction of a bromine atom onto the picolinamide ring instigates a cascade of changes in the molecule's physical and chemical properties. Understanding these shifts is paramount, as they directly influence pharmacokinetics and pharmacodynamics.
-
Lipophilicity (LogP): Bromine is significantly more lipophilic than hydrogen. Its addition invariably increases the molecule's octanol-water partition coefficient (LogP). This enhanced lipophilicity can improve cell membrane permeability, a critical factor for reaching intracellular targets. However, an excessive increase in LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.
-
Electronic Effects: As an electron-withdrawing group, bromine reduces the electron density of the pyridine ring. This can modulate the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH. Furthermore, this electronic perturbation can alter the strength of interactions with the biological target, such as hydrogen bonds or π-π stacking.
-
Steric Profile & Halogen Bonding: The bromine atom is substantially larger than hydrogen, introducing significant steric bulk. This can be exploited to probe the topography of a target's binding pocket, either by creating favorable van der Waals contacts or by forcing the molecule into a specific, more active conformation. Critically, bromine can act as a halogen bond donor—an electrostatic, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein. This interaction can provide a powerful, additional anchoring point, significantly boosting binding affinity and potency.
-
Metabolic Stability: The carbon-bromine (C-Br) bond is generally strong and resistant to metabolic cleavage compared to a carbon-hydrogen (C-H) bond, particularly at sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic placement of a bromine atom can block these "soft spots," thereby increasing the molecule's metabolic stability and prolonging its half-life.
Impact on Biological Activity: Case Studies in Potency and Selectivity
The true measure of bromination's utility is its effect on biological function. The following case studies illustrate how the physicochemical changes described above translate into dramatic differences in performance.
Case Study 1: Antibacterials - Engineering Selectivity
The development of antibiotics against Clostridioides difficile (C. difficile), a major cause of hospital-acquired infections, provides a compelling example of halogenation's role in achieving selectivity. Research into picolinamide-based antibacterials revealed that specific substitution patterns could yield compounds that potently inhibit C. difficile while sparing beneficial gut microbiota.[1]
In a study of picolinamide analogues, moving from a non-halogenated to a halogenated phenyl group attached to the core scaffold drastically influenced selectivity. While a simple hydrogen might allow the molecule to bind to targets in both pathogenic and commensal bacteria, the steric and electronic profile of a bromine atom can create a "molecular key" that fits exclusively into the target of C. difficile. For instance, the picolinamide compound 87 demonstrated over 1000-fold selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This exquisite selectivity is achieved by fine-tuning the molecule's interactions within the target binding site, a feat often enabled by the unique properties of halogen substituents.
Case Study 2: Herbicides - Enhancing Potency
Picolinic acid derivatives are a cornerstone of modern herbicides, acting as synthetic auxins that overload a plant's growth regulation systems.[2] The efficacy of these herbicides is highly dependent on the substitution pattern on the pyridine ring.
In the design of novel synthetic auxin herbicides, researchers have found that halogen substitution is critical for high potency. For example, in a series of 6-(1-pyrazolyl)-2-picolinic acids, compounds were tested for their ability to inhibit the growth of Arabidopsis thaliana roots. The most potent compounds in the series featured halogen substitutions.[2] This is because the halogen atoms are thought to enhance binding to the auxin co-receptor complex, such as the F-box protein AFB5. The bromine atom can occupy a specific hydrophobic pocket or form a halogen bond within the receptor site that a hydrogen atom cannot, leading to a more stable and inhibitory complex.
A Practical Guide to Comparative In Vitro Analysis
To objectively compare brominated and non-brominated analogues, a robust, validated experimental workflow is essential. An enzyme inhibition assay is a common and powerful method for quantifying differences in potency.
Experimental Protocol: Comparative Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a method to compare the inhibitory potency (IC₅₀) of a brominated and a non-brominated picolinamide derivative against the enzyme Acetylcholinesterase (AChE), a target relevant to neurodegenerative diseases.[4][5]
Pillars of a Self-Validating Protocol:
-
Positive Control: A known, potent AChE inhibitor (e.g., Donepezil) is used to confirm the assay is performing correctly.
-
Negative/Vehicle Control: A DMSO control is used to establish the baseline 100% enzyme activity.
-
Data Normalization: All results are expressed as a percentage of the vehicle control activity, minimizing inter-plate variability.
Materials & Reagents:
-
Brominated and Non-Brominated Picolinamide Test Compounds
-
Human recombinant AChE
-
Acetylthiocholine (ATCh) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound and the positive control in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) for each compound in phosphate buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add 25 µL of the appropriate compound dilution. For controls, add 25 µL of buffer (blank), 25 µL of DMSO/buffer (vehicle), or 25 µL of the positive control dilution.
-
Enzyme Addition: Add 50 µL of the AChE enzyme solution (pre-diluted in buffer to an optimal concentration) to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of DTNB solution to all wells. Immediately following, add 25 µL of the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes at 37°C. The rate of color change is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_vehicle - V_blank)).
-
Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Visualization of Experimental Workflow
Caption: Workflow for a comparative enzyme inhibition assay.
Illustrative Data Summary
The table below presents hypothetical, yet realistic, data that could be generated from such an experiment, illustrating the potential impact of bromination.
| Compound ID | Structure Modification | Molecular Weight ( g/mol ) | LogP (calculated) | AChE IC₅₀ (nM) |
| PICO-H | Non-Brominated Parent | 285.3 | 2.8 | 1520 |
| PICO-Br | Brominated Analog | 364.2 | 3.6 | 85 |
Structure-Activity Relationships: Rationalizing the Bromine Advantage
The consistent observation that bromination can enhance potency is not coincidental; it is rooted in fundamental principles of molecular recognition. The diagram below illustrates how a bromine atom can confer a binding advantage over hydrogen.
Caption: Bromine enhances binding via hydrophobic and halogen bond interactions.
As depicted, the core picolinamide structure establishes primary interactions with the target. However, the substituent's identity is critical. A small hydrogen atom may not effectively engage with a nearby hydrophobic pocket. In contrast, the larger, electron-rich bromine atom can occupy this pocket, establishing favorable hydrophobic and halogen bonding interactions. This additional anchor point stabilizes the ligand-protein complex, reduces the dissociation rate, and ultimately results in higher measured potency (a lower IC₅₀ value).
Toxicological and Environmental Considerations
The decision to incorporate bromine must be balanced with a careful evaluation of its potential downsides. Halogenated organic compounds, as a class, are often associated with increased environmental persistence and a potential for bioaccumulation.[6]
-
Persistence: The strength of the C-Br bond, which confers metabolic stability in a therapeutic context, can also make the molecule resistant to environmental degradation by microorganisms.[7] This can lead to longer soil and water half-lives, a significant concern for agricultural applications.[8]
-
Bioaccumulation: The increased lipophilicity of brominated compounds can lead to their accumulation in the fatty tissues of organisms, potentially moving up the food chain.[9][10]
-
Regulatory Scrutiny: Regulatory agencies like the European Chemicals Agency (ECHA) closely monitor brominated compounds due to these concerns.[11] The use of certain brominated flame retardants, for example, has been restricted due to their classification as persistent, bioaccumulative, and toxic (PBT).[10]
Therefore, while a brominated picolinamide may exhibit superior performance in primary assays, it is crucial to conduct parallel assessments of its environmental fate and toxicological profile early in the development cycle.
Conclusion and Future Perspectives
The bromination of a picolinamide scaffold is a powerful and frequently successful strategy in lead optimization. It can profoundly enhance biological activity by improving membrane permeability, blocking metabolic degradation, and introducing potent new binding interactions such as halogen bonds. As demonstrated in antibacterial and herbicidal discovery, these enhancements can lead to compounds with superior potency and selectivity.
However, this strategy is not without its caveats. The very properties that make bromine advantageous—lipophilicity and bond strength—can contribute to undesirable environmental persistence and bioaccumulation. The modern drug and agrochemical discovery process demands a holistic approach. The superior efficacy of a brominated analog must be carefully weighed against its safety and environmental profile. Future research should focus on designing "smart" brominated molecules where the halogen contributes decisively to target binding but whose overall structure is engineered for controlled environmental degradation, striking the optimal balance between performance and sustainability.
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Title: Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: PubMed URL: [Link]
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Benchmarking 5-Bromo-N-cyclopentylpicolinamide: A Comparative Guide to In Vitro Antitumor Efficacy
Abstract
The relentless pursuit of novel anticancer therapeutics necessitates robust and standardized methodologies for the evaluation of emerging chemical entities. This guide provides a comprehensive framework for benchmarking the in vitro antitumor potential of 5-Bromo-N-cyclopentylpicolinamide, a novel picolinamide derivative. We present a systematic approach employing a diverse panel of human cancer cell lines to ascertain the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanisms of action. Detailed, field-proven protocols for assessing cell viability, apoptosis, and cell cycle distribution are provided, alongside a strategy for investigating the modulation of key cancer-related signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel oncology drug candidates. While specific experimental data for this compound is presented for illustrative purposes based on the known activities of related picolinamide derivatives, the primary focus of this guide is the establishment of a rigorous and reproducible benchmarking methodology.
Introduction: The Rationale for Picolinamide Derivatives in Oncology
Picolinamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which are attributed to their metal-chelating properties and ability to interact with various enzymatic targets. Recent studies have highlighted the promise of certain picolinamide-based compounds in oncology, with some demonstrating potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2][3][4][5] For instance, novel thienylpicolinamidine derivatives have shown significant growth-inhibiting properties against leukemia and colon cancer cell lines.[2] Furthermore, rhodium(III)-picolinamide complexes have been reported to induce apoptosis and autophagy, thereby inhibiting cancer cell proliferation.[4]
The synthesis of this compound represents a strategic chemical modification of the picolinamide scaffold, aimed at enhancing its pharmacological properties. The introduction of a bromine atom can modulate the compound's lipophilicity and electronic distribution, potentially leading to improved cell permeability and target engagement. The N-cyclopentyl group may further influence its biological activity and metabolic stability. Given the promising anticancer activities of related compounds, a systematic evaluation of this compound is warranted to determine its potential as a novel therapeutic agent.
This guide outlines a comprehensive strategy for the initial in vitro characterization of this compound, focusing on a comparative analysis against a panel of well-characterized cancer cell lines.
Selecting a Diverse Cancer Cell Line Panel for Comprehensive Screening
The initial step in benchmarking a novel compound is to assess its activity across a broad spectrum of cancer types. The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types (leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system), serves as the gold standard for such preliminary screenings.[6][7][8] The extensive molecular and pharmacological data available for the NCI-60 panel provides an invaluable resource for correlating compound activity with specific genomic and proteomic features of the cell lines.[8]
For a more focused investigation, commercially available cancer cell panels from sources like ATCC provide curated sets of cell lines based on tissue of origin or specific molecular signatures, such as mutations in key oncogenes (e.g., BRAF, KRAS, TP53) or signaling pathways (e.g., EGFR, PI3K/AKT).[9][10]
For the purpose of this guide, we will proceed with a representative subset of the NCI-60 panel to illustrate the benchmarking process.
Table 1: Representative Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | Adenocarcinoma; KRAS mutation |
| MCF-7 | Breast Cancer | Estrogen receptor-positive; PIK3CA mutation |
| PC-3 | Prostate Cancer | Androgen receptor-negative; PTEN null |
| HT-29 | Colon Cancer | Adenocarcinoma; TP53 and BRAF mutations |
| K-562 | Leukemia | Chronic Myelogenous Leukemia; BCR-ABL fusion gene |
| U-87 MG | Glioblastoma | Astrocytoma; PTEN mutation |
| SK-MEL-28 | Melanoma | BRAF V600E mutation |
Experimental Workflow for Benchmarking
A tiered experimental approach is recommended to efficiently evaluate the anticancer potential of this compound.
Caption: A tiered experimental workflow for benchmarking novel anticancer compounds.
Methodologies and Data Interpretation
Cell Viability Assays: Quantifying Cytotoxicity
The initial assessment of a compound's anticancer activity involves determining its effect on cell viability. Tetrazolium reduction assays (e.g., MTT, XTT) and ATP-based luminescence assays (e.g., CellTiter-Glo) are widely used for this purpose.[11][12][13] The MTT assay, a colorimetric method, measures the metabolic activity of cells by quantifying the reduction of a yellow tetrazolium salt to purple formazan crystals.[14][15][16] The CellTiter-Glo assay, a luminescent method, quantifies ATP, an indicator of metabolically active cells.[12][13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14][17]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[14][17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Table 2: Illustrative IC50 Values of a Picolinamide Derivative Across a Cancer Cell Line Panel
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 20.6 |
| SR | Leukemia | 0.34 |
| SW-620 | Colon Cancer | 0.43 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.52 |
| K-562 | Chronic Myelogenous Leukemia | 0.90 |
Note: The data in this table is derived from published studies on other picolinamide derivatives and is for illustrative purposes only.[1]
A lower IC50 value indicates greater potency. Significant variations in IC50 values across the cell line panel may suggest selective activity against certain cancer types or genotypes.
Apoptosis Assays: Detecting Programmed Cell Death
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[18][19][20][21] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting and Washing: Harvest both adherent and floating cells and wash with cold PBS.[19]
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[18][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation
The flow cytometry data will allow for the quantification of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the percentage of Annexin V-positive cells following treatment with this compound would indicate the induction of apoptosis.
Cell Cycle Analysis: Investigating Effects on Cell Proliferation
Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[22][23]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with this compound at relevant concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[24][26]
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.[24][26]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry.
Data Interpretation
The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase after treatment would suggest that this compound induces cell cycle arrest at that checkpoint.
Investigating Molecular Mechanisms: Signaling Pathway Analysis
To gain deeper insights into the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways that are often dysregulated in cancer. Western blotting is a powerful technique for detecting and quantifying the expression and phosphorylation status of specific proteins within these pathways.[27][28][29][30]
Key Signaling Pathways to Investigate:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[31]
-
MAPK/ERK Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival.[30]
-
Apoptosis Pathway (Bcl-2 family and Caspases): This pathway governs programmed cell death.
Caption: Key signaling pathways to investigate for anticancer drug mechanisms.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[28][29]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.[27][28]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phosphorylated AKT, total AKT, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28]
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Data Interpretation
A decrease in the phosphorylation of key signaling proteins like AKT or ERK, or an increase in the levels of pro-apoptotic proteins like cleaved caspase-3, would provide strong evidence for the molecular mechanism of action of this compound.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial in vitro benchmarking of this compound against a panel of cancer cell lines. By following the outlined experimental workflow, researchers can obtain critical data on the compound's potency, selectivity, and potential mechanisms of action. Positive findings from these in vitro studies, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would provide a strong rationale for advancing this compound to further preclinical development, including in vivo efficacy studies in animal models. The comprehensive and comparative approach detailed herein is essential for making informed decisions in the early stages of oncology drug discovery.
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Picolinamide Analogs: A Head-to-Head Biochemical Comparison for Drug Discovery
In the landscape of modern drug discovery, the picolinamide scaffold has emerged as a versatile and privileged structure, giving rise to a multitude of analogs with diverse therapeutic potential. From potent antibacterials to targeted anticancer agents, the subtle modifications to the picolinamide core can dramatically influence biological activity. This guide provides a head-to-head comparison of key picolinamide analogs, grounded in biochemical assay data, to aid researchers in navigating this promising chemical space. We will delve into the experimental nuances of the assays used, offering a rationale for their selection and a detailed look at the comparative performance of these compounds.
The Picolinamide Scaffold: A Hub of Biological Activity
Picolinamide, the amide derivative of picolinic acid, serves as a foundational structure for a range of biologically active molecules.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases, VEGFR-2 for cancer, and as selective agents against infectious diseases.[2][3][4] This guide will focus on two prominent areas of picolinamide analog development: oncology, with a focus on PARP inhibition, and infectious disease, specifically targeting Clostridioides difficile.
Section 1: Picolinamide Analogs as PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in DNA repair.[5] Their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6] Picolinamide has been identified as a potential inhibitor of PARP, making its analogs an interesting area of exploration for novel anticancer therapeutics.[7]
Biochemical Assay of Choice: Fluorescence Polarization (FP)
To quantitatively assess the inhibitory potential of picolinamide analogs against PARP1, the Fluorescence Polarization (FP) assay is a robust and high-throughput method.[8] This assay measures the binding of a fluorescently labeled probe, often an analog of a known PARP inhibitor like Olaparib, to the PARP1 enzyme.[9]
Principle of the FP Assay: The core principle relies on the observation that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light, resulting in a low FP signal. When the probe binds to the much larger PARP1 enzyme, its tumbling is restricted, and it emits highly polarized light, yielding a high FP signal.[10] A test compound that competes with the probe for the same binding site on PARP1 will displace the probe, causing a decrease in the FP signal.[9] The magnitude of this decrease is proportional to the binding affinity of the test compound.[9]
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Unveiling the Anti-Angiogenic Potential of 5-Bromo-N-cyclopentylpicolinamide: A Comparative Guide
Introduction: The Critical Role of Angiogenesis in Tumor Progression
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for growth, development, and wound healing. However, this process is also a hallmark of cancer. Solid tumors, beyond a certain size, require a dedicated blood supply to provide oxygen and nutrients for their growth and to facilitate metastatic dissemination. This pathological angiogenesis is primarily driven by signaling molecules secreted by tumor cells, with Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) being the most prominent.[1][2] These growth factors bind to their respective receptors on the surface of endothelial cells, triggering a cascade of intracellular signals that lead to endothelial cell proliferation, migration, and tube formation.[1] Consequently, inhibiting angiogenesis has emerged as a cornerstone of modern cancer therapy.
This guide provides a comparative analysis of a novel investigational compound, 5-Bromo-N-cyclopentylpicolinamide, against established anti-angiogenic agents. While direct biological data for this specific molecule is not yet available in published literature, its structural class—picolinamides—has shown promise in targeting key angiogenesis pathways.[1][3] We will therefore establish a scientific rationale for its investigation, outline a comprehensive experimental plan to validate its anti-angiogenic potential, and compare its hypothetical efficacy profile with that of Bevacizumab and Sunitinib, two widely used anti-angiogenic drugs.
Established Anti-Angiogenic Therapies: Benchmarks for Comparison
A thorough evaluation of a novel compound necessitates a comparison against the current standards of care. In the realm of anti-angiogenic therapy, Bevacizumab and Sunitinib represent two distinct and successful mechanistic approaches.
Bevacizumab (Avastin®): The VEGF-A Neutralizer
Bevacizumab is a humanized monoclonal antibody that functions by directly binding to and neutralizing all isoforms of VEGF-A.[4] This sequestration prevents VEGF-A from interacting with its receptors, primarily VEGFR-2, on endothelial cells, thereby inhibiting the initiation of the downstream signaling cascade that promotes angiogenesis.[5][6]
Sunitinib (Sutent®): The Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[7][8] Its primary targets include VEGFRs (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the ATP-binding site of these receptors, Sunitinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, leading to a potent anti-angiogenic and anti-proliferative effect.[8]
| Feature | Bevacizumab | Sunitinib |
| Drug Class | Monoclonal Antibody | Small Molecule Tyrosine Kinase Inhibitor |
| Primary Target(s) | VEGF-A | VEGFRs, PDGFRs, c-KIT, FLT3, RET |
| Mechanism of Action | Sequesters VEGF-A, preventing receptor binding | Inhibits intracellular tyrosine kinase activity of multiple receptors |
| Administration | Intravenous | Oral |
This compound: A Novel Investigational Compound
While this compound itself is a novel entity in the scientific literature, the picolinamide scaffold has been identified as a promising pharmacophore for the development of anti-cancer agents, particularly as inhibitors of VEGFR-2.[1][9] Studies on various picolinamide-based derivatives have demonstrated their ability to inhibit VEGFR-2 kinase activity and suppress the proliferation of cancer cell lines.[1][3][10][11]
Based on this precedent, we hypothesize that this compound may exert anti-angiogenic effects through the inhibition of VEGFR-2 signaling. The bromination of the pyridine ring and the N-cyclopentyl amide moiety are structural modifications that warrant investigation for their potential to enhance binding affinity and inhibitory activity against VEGFR-2.
Proposed Mechanism of Action for this compound
The proposed mechanism of action for this compound is centered on the inhibition of the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.[1][6]
Caption: Proposed inhibition of the VEGF signaling pathway by this compound.
Experimental Plan for Evaluating Anti-Angiogenic Potential
To rigorously assess the anti-angiogenic properties of this compound, a multi-faceted experimental approach encompassing in vitro and in vivo models is proposed.
Experimental Workflow
Caption: A stepwise workflow for the comprehensive evaluation of anti-angiogenic activity.
In Vitro Endothelial Tube Formation Assay
This assay is a cornerstone for evaluating the potential of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.[12]
Protocol:
-
Preparation of Matrigel Matrix: Thaw Matrigel® Basement Membrane Matrix on ice overnight at 4°C. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate, ensuring even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Cell Seeding: Resuspend HUVECs in EGM-2 medium containing various concentrations of this compound, Bevacizumab, and Sunitinib. A vehicle control (DMSO) should also be included. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.
-
Visualization and Quantification: After incubation, visualize the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Expected Outcome: A dose-dependent inhibition of tube formation by this compound would provide initial evidence of its anti-angiogenic activity.
| Compound | Expected IC50 (Tube Formation) |
| This compound | To be determined |
| Bevacizumab | ~1-10 µg/mL |
| Sunitinib | ~0.1-1 µM |
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis and anti-angiogenesis in a living system.[9][10][11]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc or a carrier loaded with this compound, Bevacizumab, Sunitinib, or vehicle control onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation until day 10. Observe the development of blood vessels in the CAM under a stereomicroscope.
-
Quantification: On day 10, excise the CAM, fix it, and quantify the number of blood vessel branch points and the total vessel length within the treated area.
Expected Outcome: A significant reduction in the number and density of blood vessels in the CAM treated with this compound, compared to the vehicle control, would confirm its anti-angiogenic effect in vivo.
| Compound | Expected Outcome (CAM Assay) |
| This compound | Dose-dependent reduction in blood vessel formation |
| Bevacizumab | Significant inhibition of angiogenesis |
| Sunitinib | Potent inhibition of blood vessel growth |
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a mammalian system, a human tumor xenograft model in immunocompromised mice is essential.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line known to form vascularized tumors (e.g., A498 renal cell carcinoma) into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups: vehicle control, this compound, and Sunitinib. Administer treatments orally or via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to assess microvessel density.
Expected Outcome: A significant reduction in tumor growth rate and microvessel density in the tumors of mice treated with this compound would demonstrate its efficacy as an anti-angiogenic agent in a preclinical cancer model.
| Treatment Group | Expected Tumor Growth Inhibition (%) | Expected Reduction in Microvessel Density (%) |
| This compound | To be determined | To be determined |
| Sunitinib | >50% | Significant reduction |
| Vehicle Control | 0% | Baseline |
Conclusion and Future Directions
While this compound is a novel chemical entity without published biological data, the strong anti-angiogenic and anti-tumor activities exhibited by other picolinamide derivatives provide a solid scientific rationale for its investigation. The proposed experimental plan, progressing from in vitro screening to in vivo efficacy studies, offers a comprehensive strategy to confirm its anti-angiogenic potential.
A direct comparison with established drugs like Bevacizumab and Sunitinib will be crucial in determining the relative potency and potential therapeutic niche of this compound. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicology studies, to position this promising compound for future clinical investigation as a novel anti-angiogenic therapy for cancer.
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A Researcher's Guide to the Independent Verification of the Biological Activity of 5-Bromo-N-cyclopentylpicolinamide
This guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, 5-Bromo-N-cyclopentylpicolinamide. As no public data currently exists detailing the bioactivity of this specific molecule, this document outlines a logical, multi-pronged screening approach based on the known activities of structurally related picolinamide and bromo-substituted compounds. Our objective is to equip researchers with the rationale and detailed methodologies required to independently investigate its potential as an antibacterial, antifungal, or anticancer agent.
The experimental designs herein are structured to be self-validating, incorporating appropriate controls and established comparator compounds to ensure the generation of robust and interpretable data.
Rationale for Proposed Screening Cascade
The chemical structure of this compound features a picolinamide core, a bromine substituent, and an N-linked cyclopentyl group. Each of these moieties provides a rationale for investigating distinct biological activities:
-
Picolinamide Core: Derivatives of picolinamide have demonstrated significant antimicrobial properties. Notably, a class of picolinamides exhibits potent and selective activity against the pathogenic bacterium Clostridioides difficile.[1] Other derivatives have shown antifungal activity by targeting essential cellular processes.[2]
-
Bromo-Substitution: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the properties of bioactive molecules. Various bromo-substituted heterocyclic compounds have been reported to possess anti-proliferative and anti-angiogenic activities.[3]
-
N-Cyclopentyl Group: The lipophilic nature of the cyclopentyl group can influence the compound's ability to cross cellular membranes, potentially impacting its activity and spectrum.
Based on this structural analysis, a three-tiered screening approach is proposed to efficiently probe the most probable biological activities:
-
Antimicrobial Screening: Initial broad-spectrum antibacterial and antifungal assays.
-
Anticancer Screening: Evaluation of anti-proliferative effects on representative cancer cell lines.
-
Mechanism-Specific Assays: Follow-up studies based on initial findings, such as anti-angiogenesis assays.
Tier 1: Antimicrobial Activity Verification
Given the established profile of the picolinamide scaffold, the most logical starting point is to investigate the compound's antimicrobial potential.
Antibacterial Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Causality Behind Experimental Choices: We employ the broth microdilution method as it is a standardized, quantitative technique that allows for high-throughput screening and provides a clear MIC value.[1][4] The bacterial panel is selected to include Gram-positive and Gram-negative representatives. Based on the literature for picolinamides, special emphasis is placed on Clostridioides difficile.[1] Vancomycin and Ciprofloxacin are chosen as comparators due to their well-characterized mechanisms and differing spectra of activity, providing robust benchmarks.[4]
Experimental Workflow: Antibacterial MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). For C. difficile, all manipulations must be performed in an anaerobic chamber.[5][6]
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Prepare identical dilutions for comparator antibiotics (e.g., Vancomycin, Ciprofloxacin).
-
Inoculation: Dilute the standardized bacterial suspension from Step 1 into fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For C. difficile, incubate under anaerobic conditions for 48 hours.[5][7]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Comparative Antibacterial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. difficile MIC (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vancomycin (Control) | 0.5 - 2 | >32 | >32 | 0.25 - 2 |
| Ciprofloxacin (Control) | 0.25 - 1 | ≤0.25 | ≤0.5 | 4 - 16 |
Antifungal Susceptibility Testing
Parallel to antibacterial screening, the compound should be evaluated for antifungal activity, particularly against common yeast and mold pathogens.
Causality Behind Experimental Choices: Similar to the antibacterial assay, broth microdilution is the gold standard for antifungal susceptibility testing, with standardized protocols available from the Clinical and Laboratory Standards Institute (CLSI).[8][9] The panel includes Candida albicans, a common cause of fungal infections, and Aspergillus fumigatus, a representative mold. Fluconazole and Amphotericin B are selected as comparators, representing the azole and polyene classes of antifungals with different mechanisms of action.
Detailed Protocol: Antifungal Broth Microdilution (Adapted from CLSI M27/M38)
-
Inoculum Preparation: Prepare a yeast or spore suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 - 2.5 x 10³ CFU/mL.
-
Compound Dilution: Perform serial dilutions of the test compound and comparators (Fluconazole, Amphotericin B) in RPMI-1640 medium in a 96-well plate.
-
Inoculation & Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration showing a significant reduction (≥50% for azoles, 100% for Amphotericin B) in turbidity compared to the growth control.[9]
Data Presentation: Comparative Antifungal Activity
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] |
| Fluconazole (Control) | 0.25 - 2 | >64 |
| Amphotericin B (Control) | 0.25 - 1 | 0.5 - 2 |
Tier 2: Anti-Proliferative Activity Screening
Should the compound show limited antimicrobial activity, or if a broader characterization is desired, screening for anti-proliferative effects against cancer cells is a logical next step.
Causality Behind Experimental Choices: The Sulforhodamine B (SRB) assay is chosen for its reliability, simplicity, and basis in measuring total cellular protein content, which is less susceptible to metabolic interference than tetrazolium-based assays like MTT.[10][11] The cell line panel (HeLa, MCF-7, A549) represents different cancer types (cervical, breast, lung) and provides a preliminary indication of spectrum of activity. Doxorubicin is a well-established chemotherapeutic agent used across multiple cancer types and serves as an excellent positive control.[12]
Experimental Workflow: SRB Anti-Proliferative Assay
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Detailed Protocol: SRB Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of this compound and the comparator drug (e.g., Doxorubicin). Include untreated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Discard the supernatant, wash the plates five times with slow-running tap water, and air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance on a microplate reader at 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (Control) | 0.05 - 0.5 | 0.02 - 1 | 0.1 - 1 |
Tier 3: Mechanistic Investigation - Anti-Angiogenesis Assay
If the compound demonstrates significant anti-proliferative activity, a follow-up assay to investigate a potential anti-angiogenic mechanism is warranted.
Causality Behind Experimental Choices: The ex vivo rat aortic ring assay is a powerful model that recapitulates the key steps of angiogenesis (cell migration, proliferation, and tube formation) in a three-dimensional tissue context, offering higher biological relevance than simple endothelial cell proliferation assays. It allows for the direct visualization and quantification of microvessel outgrowth. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that blocks VEGFR, is an appropriate positive control for an anti-angiogenic effect.
Experimental Workflow: Rat Aortic Ring Assay
Caption: Workflow for the Ex Vivo Rat Aortic Ring Assay.
Detailed Protocol: Rat Aortic Ring Assay
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat and place it in a sterile, ice-cold culture medium.
-
Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the cleaned aorta into 1-2 mm thick rings.[13]
-
Embedding: Place a layer of growth factor-reduced Matrigel or collagen gel in each well of a pre-chilled 48-well plate and allow it to polymerize at 37°C. Place one aortic ring in the center of each well and cover it with a second layer of the matrix.[14]
-
Treatment: After polymerization, add endothelial basal medium (EBM) supplemented with growth factors (like VEGF) and the test compound, comparator (e.g., Sunitinib), or vehicle control to each well.
-
Incubation and Analysis: Incubate the plate for 7-14 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the rings using an inverted microscope. At the end of the experiment, capture images and quantify the extent of angiogenesis (e.g., vessel length, number of sprouts) using image analysis software.
Data Presentation: Comparative Anti-Angiogenic Activity
| Treatment | Mean Microvessel Length (µm) | Inhibition of Angiogenesis (%) |
| Vehicle Control | [Experimental Value] | 0% |
| This compound (1 µM) | [Experimental Value] | [Calculated Value] |
| This compound (10 µM) | [Experimental Value] | [Calculated Value] |
| Sunitinib (1 µM, Control) | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
This guide provides a systematic and robust approach for the initial, independent verification of the biological activity of this compound. By progressing through this screening cascade, researchers can efficiently determine whether the compound possesses significant antibacterial, antifungal, or anti-proliferative properties. Positive results in any of these primary assays will pave the way for more detailed mechanistic studies, such as time-kill kinetics for antimicrobials, cell cycle analysis for anti-proliferative agents, or specific kinase assays for anti-angiogenic compounds, ultimately defining the therapeutic potential of this novel molecule.
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CDIFS - Overview: Clostridioides difficile Culture with Antimicrobial Susceptibilities, Varies. Mayo Clinic Laboratories. [Link]
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. [Link]
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Rat Aortic Ring Model to Assay Angiogenesis ex vivo - Bio-protocol. [Link]
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Test ID CDIFS Clostridioides difficile Culture with Antimicrobial Susceptibilities, Varies. Mayo Clinic Laboratories. [Link]
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Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed. [Link]
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Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed. [Link]
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Rat Aortic Ring Assay - Creative Bioarray. [Link]
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Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC - NIH. [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-N-cyclopentylpicolinamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical compounds are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-N-cyclopentylpicolinamide, ensuring compliance and operational excellence. Our commitment is to provide value beyond the product, fostering a partnership built on deep, actionable scientific trust.
Understanding the Compound: Hazard Assessment and Characteristics
This compound (CAS No. 845305-91-1) is a halogenated pyridinecarboxamide derivative.[1] While a comprehensive, peer-reviewed safety profile is not widely available, we can infer its primary hazards based on its chemical structure and data from closely related analogues.
The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic compounds, which are subject to specific hazardous waste regulations.[2][3] Chemical suppliers assign the hazard code "Xi," indicating it should be treated as an irritant.[1] This is consistent with the safety data for similar compounds, such as 5-Bromonicotinamide, which is classified as harmful if swallowed and an irritant to the skin and eyes.[4] Therefore, it is imperative to handle this compound with the assumption that it is, at a minimum, a hazardous irritant and potentially toxic.
Key Inferred Properties and Hazards:
| Property | Value / Classification | Source / Rationale |
| Molecular Formula | C₁₁H₁₃BrN₂O | [1] |
| Molecular Weight | 269.14 g/mol | [1] |
| Physical Form | Solid (assumed) | Based on typical laboratory reagents of this type. |
| GHS Hazard Class | Irritant (Xi), Acute Toxicity (Oral, potential) | [1][4] |
| Primary Exposure | Skin/eye contact, inhalation of dust, ingestion. | Standard routes for solid chemical reagents. |
| Disposal Category | Halogenated Organic Hazardous Waste | [2][5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is not merely a final step but an integral part of the experimental workflow. The following protocol ensures that this compound is handled safely from the moment it is designated as waste to its final removal by certified professionals.
Step 1: Immediate Containment and Labeling at the Point of Generation
The foundation of safe disposal is clear and immediate identification.
-
Waste Container Selection : Use only designated, chemically compatible, and leak-proof containers. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use containers that may have held incompatible materials.
-
Segregation : This is a critical step. This compound waste must be collected in a container specifically for halogenated organic solids .[2][5][6] Do not mix with non-halogenated organic waste, aqueous waste, or strong acids/bases.[2] Cross-contamination can create dangerous reactions and significantly increase disposal costs.
-
Labeling : Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant," "Toxic"
-
The date of first accumulation.
-
The name of the principal investigator or responsible person.
-
Step 2: Handling Contaminated Materials and Personal Protective Equipment (PPE)
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
PPE Disposal : Used gloves, weighing papers, absorbent pads, and contaminated lab coats must be collected in a sealed, labeled bag or container designated for solid halogenated waste.
-
Glassware Decontamination : Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse is now considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled container for halogenated solvents.
Step 3: Storage Pending Disposal
Proper interim storage is crucial to prevent accidents and ensure regulatory compliance.
-
Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel, at or near the point of generation.
-
Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Container Integrity : Regularly inspect the waste container for any signs of degradation, leaks, or damage.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigating risk.
-
Small Spills (Solid) :
-
Ensure proper PPE is worn (lab coat, gloves, safety goggles).
-
Carefully sweep the solid material together, avoiding the generation of dust.
-
Use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled powder.
-
Place all contaminated materials into the designated halogenated solid waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the contaminated area.
-
Provide EHS with the Safety Data Sheet (or this guide) for the material.
-
The Chemistry of Disposal: Why Incineration is Necessary
As a brominated organic compound, this compound requires high-temperature incineration at a licensed hazardous waste facility.[2] This is the preferred and often mandated disposal method for several key scientific reasons:
-
Complete Destruction : Incineration at temperatures typically exceeding 850°C ensures the complete breakdown of the organic structure into simpler, less harmful components like carbon dioxide and water.
-
Halogen Management : These facilities are equipped with advanced scrubbing systems to neutralize and capture the resulting hydrogen bromide (HBr) gas, preventing its release into the atmosphere where it could contribute to acid rain.[8]
-
Prevention of Hazardous Byproducts : Thermal decomposition of brominated compounds at lower, uncontrolled temperatures can lead to the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[9] Professional incineration is designed to prevent the formation of these highly toxic byproducts.
The diagram below outlines the decision-making process for the proper segregation and disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Arrangements
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Request Pickup : Once the waste container is full or is no longer being added to, submit a chemical waste collection request through your institution's established system.
-
Documentation : Ensure all paperwork, including the waste manifest provided by the disposal vendor, is completed accurately. This is a legal requirement and part of the cradle-to-grave responsibility for hazardous waste.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Jellinek, H. H. G., & Urwin, J. R. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry. Available at: [Link]
- Jellinek, H. H. G., & Urwin, J. R. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions.
-
Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Fitzgerald, L. S., & O'Duill, M. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. Available at: [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. Available at: [Link]
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University of Nevada, Reno. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Available at: [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Stec, A. A., & Hull, T. R. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
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Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-N-butylpicolinamide. PubChem Compound Database. Available at: [Link]
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Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclopropylisoquinolin-1-amine. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromonicotinamide. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclopentyl-N-ethyl-2-[1-(ethylamino)ethyl]aniline. PubChem Compound Database. Available at: [Link]
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MySkinRecipes. (n.d.). Pyridine Carboxamide Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N-(cyclobutylmethyl)-N-ethylpentan-1-amine. PubChem Compound Database. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
